molecular formula C7H15N B146950 1-Ethylpiperidine CAS No. 766-09-6

1-Ethylpiperidine

Cat. No.: B146950
CAS No.: 766-09-6
M. Wt: 113.2 g/mol
InChI Key: HTLZVHNRZJPSMI-UHFFFAOYSA-N
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Description

1-Ethylpiperidine is a piperidine derivative that serves as a versatile and privileged synthetic building block in advanced research and development. The piperidine scaffold is a fundamental structure in medicinal chemistry, recognized for its ability to enhance the druggability of molecules by improving metabolic stability, facilitating membrane transport, and optimizing pharmacokinetic (ADME) properties . This compound is critically employed as a reagent and reactant in complex synthetic pathways. Its applications include serving as a base in the stereoselective aldol condensation reactions for the synthesis of β-lactam antibiotics and facilitating selective acylation in peptide synthesis . Furthermore, this compound finds utility in the synthesis of multiprotected kanosamine and in crossed Claisen ester condensation reactions . The broader piperidine structural motif is present in more than twenty classes of pharmaceuticals, including various anticancer agents, central nervous system (CNS) active drugs, and antimicrobial compounds . Ongoing research into piperidine-containing molecules continues to be a significant focus for developing new therapeutic agents, positioning this compound as a valuable intermediate for constructing novel bioactive molecules in pharmaceutical and agrochemical research . The global market for this specialty chemical is projected to grow, underscoring its persistent relevance in industrial and academic laboratories worldwide .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylpiperidine
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InChI

InChI=1S/C7H15N/c1-2-8-6-4-3-5-7-8/h2-7H2,1H3
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InChI Key

HTLZVHNRZJPSMI-UHFFFAOYSA-N
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Canonical SMILES

CCN1CCCCC1
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Molecular Formula

C7H15N
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DSSTOX Substance ID

DTXSID1061102
Record name Piperidine, 1-ethyl-
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Molecular Weight

113.20 g/mol
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Physical Description

1-ethylpiperidine appears as a colorless liquid with the odor of pepper. Less dense than water. May irritate skin and eyes. Vapors heavier than air. Used as a solvent and to make other chemicals., Liquid
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CAS No.

766-09-6
Record name 1-ETHYLPIPERIDINE
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Foundational & Exploratory

An In-depth Technical Guide to 1-Ethylpiperidine: Synthesis and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylpiperidine, a tertiary amine with significant applications in organic synthesis and pharmaceutical development, serves as a versatile building block and reagent. This document provides a comprehensive overview of its synthesis and key physical properties. Detailed experimental protocols for common synthetic routes, including reductive amination and direct alkylation, are presented to facilitate its preparation in a laboratory setting. All quantitative data are summarized for clarity, and a representative synthetic workflow is illustrated.

Physical and Chemical Properties

This compound is a colorless to slightly yellow liquid with a characteristic amine-like or peppery odor.[1][2] It is a flammable liquid and its vapors can form explosive mixtures with air.[1][2] The compound is soluble in water and many organic solvents.[1]

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₅N[3][4][5]
Molecular Weight 113.20 g/mol [1][5][6]
Boiling Point 129-131 °C[3][4][5][6]
Melting Point -20 °C[3][4][6][7]
Density 0.824 g/mL at 25 °C[3][5]
Refractive Index (n20/D) 1.444[3][5][7]
Flash Point 18 °C (64.4 °F)[6]
Water Solubility 50 g/L[3][8]
pKa 10.45 at 23 °C[3]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common and practical approaches involve the N-alkylation of piperidine. Below are detailed protocols for two widely used methods: reductive amination and direct alkylation with an ethyl halide.

Reductive Amination of Piperidine with Acetaldehyde

Reductive amination is a highly efficient one-pot method for the synthesis of amines.[9] It involves the reaction of a carbonyl compound (acetaldehyde) with an amine (piperidine) to form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent to yield the target tertiary amine.[10] Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often employed for this transformation as it is tolerant of mildly acidic conditions and selectively reduces the iminium ion in the presence of the aldehyde.[4][10]

Experimental Protocol:

  • Materials:

    • Piperidine

    • Acetaldehyde

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM), anhydrous

    • Acetic acid (glacial)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard laboratory glassware

    • Magnetic stirrer

  • Procedure:

    • To a solution of piperidine (1.0 equivalent) in anhydrous dichloromethane (DCM), add acetaldehyde (1.1 equivalents).

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the mixture.

    • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and continue stirring for an additional 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified by fractional distillation to yield the pure product.

Direct Alkylation of Piperidine with Ethyl Iodide

The direct N-alkylation of piperidine with an ethyl halide is a classical and straightforward method for the synthesis of this compound.[3] This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of piperidine attacks the electrophilic carbon of the ethyl halide. A base is often used to neutralize the hydrohalic acid byproduct.

Experimental Protocol:

  • Materials:

    • Piperidine

    • Ethyl iodide (or ethyl bromide)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile, anhydrous

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Standard laboratory glassware

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperidine (1.0 equivalent) in anhydrous acetonitrile.

    • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

    • Slowly add ethyl iodide (1.1 equivalents) to the stirred suspension.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • The crude this compound can be purified by fractional distillation.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.

Reductive_Amination_Workflow Reactants Piperidine + Acetaldehyde Iminium_Formation Iminium Ion Formation (DCM, Acetic Acid) Reactants->Iminium_Formation Reduction Reduction with STAB Iminium_Formation->Reduction Workup Aqueous Workup (NaHCO3) Reduction->Workup Purification Purification (Distillation) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via reductive amination.

Conclusion

This technical guide has detailed the key physical properties of this compound and provided robust experimental protocols for its synthesis via reductive amination and direct alkylation. The presented information aims to equip researchers and professionals in drug development and organic synthesis with the necessary knowledge for the effective preparation and handling of this important chemical intermediate.

References

An In-depth Technical Guide to the Spectral Data of 1-Ethylpiperidine (CAS Number 766-09-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-Ethylpiperidine (CAS 766-09-6), a key building block in organic synthesis. The following sections detail its mass spectrometry, nuclear magnetic resonance (¹H and ¹³C NMR), and infrared (IR) spectroscopy data. Detailed experimental protocols, data tables, and workflow diagrams are presented to facilitate its use in research and development.

Mass Spectrometry (MS)

Mass spectrometry of this compound, typically performed using electron ionization (EI), reveals a distinct fragmentation pattern that is characteristic of cyclic amines.

Data Presentation

Table 1: Mass Spectrometry Data for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
11318.4[M]⁺ (Molecular Ion)
11219.9[M-H]⁺
98100.0[M-CH₃]⁺
847.5[M-C₂H₅]⁺
704.4[C₄H₈N]⁺
5711.5[C₄H₉]⁺
568.3[C₄H₈]⁺
5510.7[C₄H₇]⁺
4224.1[C₂H₄N]⁺
4110.4[C₃H₅]⁺

Data sourced from the NIST WebBook and ChemicalBook.[1][2]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A common method for obtaining the mass spectrum of a volatile liquid like this compound is through direct injection into an electron ionization mass spectrometer.

  • Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Instrument Setup:

    • An electron ionization source is utilized.

    • The electron energy is set to a standard of 70 eV to induce fragmentation.[3][4]

    • The ion source temperature is maintained at approximately 200-250°C.

    • The mass analyzer (e.g., a quadrupole or time-of-flight) is calibrated according to the manufacturer's specifications.

  • Data Acquisition:

    • The prepared sample is introduced into the ion source via a direct insertion probe or through gas chromatography for separation prior to analysis.

    • The sample is vaporized, and the gaseous molecules are bombarded by the electron beam, leading to ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.

    • A detector records the abundance of each ion, generating the mass spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the molecular ion and characteristic fragment ions. The fragmentation pattern is then used to confirm the structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

Data Presentation

Table 2: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2.37q (quartet)2HN-CH₂-CH₃
2.35t (triplet)4HPiperidine C2, C6 -H
1.51m (multiplet)4HPiperidine C3, C5 -H
1.39m (multiplet)2HPiperidine C4 -H
1.07t (triplet)3HN-CH₂-CH₃

Data sourced from ChemicalBook.[5]

Table 3: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
52.9N-CH₂-CH₃
54.4Piperidine C2, C6
26.2Piperidine C3, C5
24.4Piperidine C4
12.1N-CH₂-CH₃

Data sourced from ChemicalBook and SpectraBase.[1][6]

Experimental Protocol: Solution-State NMR Spectroscopy
  • Sample Preparation:

    • Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

    • The solution is transferred to a 5 mm NMR tube.

  • Instrument Setup:

    • The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

    • The magnetic field is shimmed to ensure homogeneity and improve spectral resolution.

    • Standard acquisition parameters for ¹H NMR (e.g., pulse angle, acquisition time, relaxation delay) and ¹³C NMR (e.g., with proton decoupling) are set.

  • Data Acquisition:

    • For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis:

    • The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.

    • The spectrum is phased, and the baseline is corrected.

    • Chemical shifts are referenced to TMS.

    • For ¹H NMR, the signals are integrated to determine the relative number of protons, and the multiplicities (singlet, doublet, triplet, etc.) and coupling constants are analyzed to determine the connectivity of the protons.

    • The ¹³C NMR spectrum is analyzed to identify the number of unique carbon environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum is characterized by the absence of N-H stretches and the presence of C-H and C-N stretching and bending vibrations.

Data Presentation

Table 4: Infrared (IR) Spectral Data for this compound (Liquid Film)

Wavenumber (cm⁻¹)Description of Vibration
2965 - 2800C-H stretching (alkyl)
1465 - 1440C-H bending (CH₂)
1380 - 1365C-H bending (CH₃)
1200 - 1020C-N stretching (aliphatic amine)

Data interpretation based on typical IR absorption ranges for tertiary amines.[7][8]

Experimental Protocol: Liquid-Phase FT-IR Spectroscopy
  • Sample Preparation:

    • As this compound is a liquid at room temperature, the spectrum can be obtained directly as a "neat" liquid film.

    • A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr).[9][10]

  • Instrument Setup:

    • The sample compartment of the FT-IR spectrometer is purged to minimize interference from atmospheric water and carbon dioxide.

    • A background spectrum of the clean, empty salt plates is collected.

  • Data Acquisition:

    • The salt plates with the sample are placed in the sample holder.

    • The IR spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

    • Multiple scans are typically averaged to improve the signal-to-noise ratio.[11]

  • Data Analysis:

    • The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

    • The characteristic absorption bands are identified and assigned to the corresponding functional group vibrations.

Visualizations

Spectral Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Processing & Analysis cluster_elucidation Structure Elucidation Sample This compound Sample MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR Infrared Spectroscopy (IR) Sample->IR MS_Data Analyze Fragmentation Pattern MS->MS_Data NMR_Data Determine Chemical Shifts, Coupling, & Integration NMR->NMR_Data IR_Data Identify Functional Group Vibrations IR->IR_Data Structure Confirm Chemical Structure MS_Data->Structure NMR_Data->Structure IR_Data->Structure

Caption: Workflow for Spectral Analysis of this compound.

Logical Relationship in Spectroscopic Data Interpretation

The following diagram illustrates the logical connections between the different types of spectral data in confirming the structure of this compound.

Spectral_Data_Interpretation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_ir Infrared Spectroscopy cluster_conclusion Conclusion MS_MolIon Molecular Ion at m/z 113 Structure Structure Confirmed: This compound MS_MolIon->Structure Confirms Molecular Weight MS_Frag Fragmentation Pattern (e.g., loss of CH₃, C₂H₅) MS_Frag->Structure Supports Connectivity H_NMR ¹H NMR: - Ethyl group signals - Piperidine ring signals H_NMR->Structure Defines Proton Environment C_NMR ¹³C NMR: - 5 distinct carbon signals C_NMR->Structure Confirms Carbon Skeleton IR_Bands IR: - C-H alkyl stretches - C-N stretch - Absence of N-H stretch IR_Bands->Structure Identifies Functional Groups

Caption: Logical Interplay of Spectral Data for Structure Confirmation.

References

N-Ethylpiperidine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Ethylpiperidine: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylpiperidine is a cyclic tertiary amine that serves as a valuable building block and intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, derived from the piperidine heterocycle, imparts specific physicochemical properties that are leveraged in various chemical transformations. This guide provides a detailed overview of the chemical structure, molecular weight, and key quantitative properties of N-Ethylpiperidine. It also includes a representative experimental protocol for its synthesis and a general method for its analysis, supplemented by a workflow diagram for clarity.

Chemical Structure and Identification

N-Ethylpiperidine, also known as 1-ethylpiperidine, consists of a six-membered piperidine ring where the nitrogen atom is substituted with an ethyl group.[1] This structure results in a colorless to pale yellow liquid with a characteristic amine or pepper-like odor.[1][2]

The definitive identifiers for N-Ethylpiperidine are:

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₇H₁₅N[2]

  • CAS Number: 766-09-6

  • SMILES: CCN1CCCCC1[2]

  • InChIKey: HTLZVHNRZJPSMI-UHFFFAOYSA-N[2]

Quantitative Physicochemical Data

The physical and chemical properties of N-Ethylpiperidine are critical for its application in synthesis and for ensuring safe handling. The data below has been compiled from various sources and is presented for easy reference.

PropertyValue
Molecular Weight 113.20 g/mol [2][3]
Density 0.820 - 0.825 g/mL at 25 °C[3][4]
Boiling Point 129 - 131 °C[3][4]
Melting Point -20 °C to -50 °C[3][4]
Flash Point 16.9 - 18 °C (62.4 - 66 °F)[3][4]
Refractive Index (n²⁰/D) ~1.444[3][5]
pKa 10.45 (at 23 °C)[5]
Water Solubility 50 g/L[5]

Experimental Protocols

Synthesis of N-Ethylpiperidine via Ethylation of Piperidine

This protocol is adapted from a procedure published in Organic Syntheses, which describes the ethylation of an amine using ethylene with an alkali-metal salt of the amine as a catalyst.[1] This method is illustrative of a general technique for ethylating amines.[1]

Materials:

  • Piperidine (fractionally distilled)

  • Sodium metal

  • Ethylene gas

  • Methanol

  • A high-pressure autoclave equipped with a stirrer

Procedure:

  • Catalyst Preparation: A solution of piperidine is prepared in a suitable flask. Small pieces of sodium metal are added cautiously to the piperidine to form the sodium salt of piperidine, which acts as the catalyst.

  • Reaction Setup: The piperidine and catalyst mixture is transferred to a high-pressure autoclave.

  • Ethylation Reaction: The autoclave is sealed and then pressurized with ethylene gas to approximately 400 psi. The vessel is heated to 100°C while stirring. The reaction progress is monitored by observing a drop in pressure as the ethylene is consumed, which typically takes 2.5 to 10 hours.[1]

  • Work-up and Purification: After the reaction is complete, the autoclave is cooled to room temperature, and the excess ethylene is carefully vented. The reaction mixture is transferred to a round-bottomed flask, and the autoclave is rinsed with methanol, which is added to the flask.

  • Distillation: The product is purified by fractional distillation. An initial fraction (fore-cut) is collected, followed by the main fraction of N-Ethylpiperidine, which distills at 129–130.5°C.[1]

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_purification Purification Piperidine Piperidine Autoclave Pressurized Autoclave (100°C, 400 psi) Piperidine->Autoclave Ethylene Ethylene Ethylene->Autoclave Sodium Sodium Metal Sodium->Piperidine Forms Catalyst Distillation Fractional Distillation Autoclave->Distillation Crude Product Product N-Ethylpiperidine (Final Product) Distillation->Product Purified

References

A Comprehensive Technical Guide to the Solubility of 1-Ethylpiperidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1-Ethylpiperidine in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide combines reported qualitative data with predictions based on the physicochemical properties of the molecule. Furthermore, it offers a detailed, standard experimental protocol for the quantitative determination of solubility, which can be employed by researchers to generate precise data for their specific applications.

Core Concepts in the Solubility of this compound

This compound is a cyclic tertiary amine with a molecular formula of C₇H₁₅N. Its structure, featuring a polar amine group and a nonpolar ethyl and piperidine ring, governs its solubility characteristics. The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, influencing its interaction with protic solvents. Generally, this compound is recognized as being soluble in water and a range of organic solvents.[1]

Solubility Profile of this compound

The following table summarizes the solubility of this compound in water and a selection of common organic solvents. Where quantitative data is available, it is provided. In other cases, qualitative solubility is described based on general chemical principles and available literature.

Solvent ClassSolvent NameMolecular FormulaQualitative SolubilityQuantitative Solubility (at 20°C)Citation
Aqueous WaterH₂OSoluble50 g/L[1][2]
Alcohols MethanolCH₃OHMiscibleData not available
EthanolC₂H₅OHMiscibleData not available
Ethers Diethyl Ether(C₂H₅)₂OSolubleData not available
Ketones AcetoneCH₃COCH₃SolubleData not available
Hydrocarbons HexaneC₆H₁₄Sparingly SolubleData not available
TolueneC₇H₈SolubleData not available

Note on Qualitative Solubility: The qualitative assessments are based on the principle of "like dissolves like." this compound, being a polar molecule, is expected to be miscible with polar protic solvents like methanol and ethanol. Its solubility is anticipated to be lower in nonpolar solvents like hexane.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.

1. Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials with screw caps

  • Constant temperature shaker bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a clean, dry scintillation vial. The excess is crucial to ensure that a saturated solution is formed.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours. This allows for the separation of the undissolved this compound from the saturated solution.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, tared volumetric flask to remove any undissolved microparticles.

    • Record the mass of the filtered solution.

    • Dilute the filtered sample with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula: S (g/L) = (Concentration from analysis × Dilution factor × Volume of flask) / Mass of filtered solution

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equilib Agitate at constant temperature (24-48h) prep2->equilib sep Let stand at constant temperature (≥24h) equilib->sep analysis1 Withdraw and filter supernatant sep->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify using GC/HPLC analysis2->analysis3 result Calculate Solubility analysis3->result

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

A Comprehensive Technical Guide to the Safe Handling of 1-Ethylpiperidine in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and disposal of 1-Ethylpiperidine in a laboratory setting. The information is compiled to ensure the safety of personnel and the integrity of research activities.

Chemical and Physical Properties

This compound is a colorless liquid with a distinctive pepper-like odor.[1][2] It is recognized as a versatile building block in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[3][4][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number 766-09-6
Molecular Formula C7H15N
Molecular Weight 113.20 g/mol [2]
Appearance Clear, colorless to slightly yellowish liquid[4]
Odor Pepper-like[1][2]
Boiling Point 129-131 °C[6]
Melting Point -20 °C[6]
Flash Point 19 °C (66.2 °F)[7]
Density 0.824 g/mL at 25 °C
Solubility in Water 50 g/L at 20 °C[4]
Vapor Pressure 12.76 hPa at 20 °C[8]
Vapor Density 3.90 (Air = 1.0)[7]

Hazard Identification and GHS Classification

This compound is a hazardous substance that poses multiple risks. It is a highly flammable liquid and vapor and is toxic if swallowed or inhaled.[1] It causes severe skin burns and eye damage.[1]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor
Acute Toxicity, Oral3H301: Toxic if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Acute Toxicity, Inhalation3H331: Toxic if inhaled

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8][9]

  • Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[8][9] Use spark-proof tools and explosion-proof equipment.[7]

  • Grounding: Ground and bond containers when transferring the material to prevent static discharge.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5] A face shield may be necessary for splash protection.[10]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or mists.[5]

  • Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[10]

Storage
  • Containers: Store in tightly closed containers in a cool, dry, and well-ventilated area.[7][10]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[7][10]

  • Segregation: Store corrosives separately from flammable materials.[5]

  • Location: Store below eye level.[5]

Experimental Protocols

This compound is utilized in various organic synthesis reactions.[1][7] The following is a generalized protocol for its use as a reagent, based on a known synthesis.

General Protocol for a Reaction Using this compound as a Base

Objective: To perform a base-mediated organic reaction using this compound.

Materials:

  • This compound

  • Reactants and solvent (ensure compatibility with this compound)

  • Round-bottom flask and appropriate glassware

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating/cooling bath as required by the specific reaction

  • Quenching solution (e.g., water, dilute acid)

Procedure:

  • Preparation: Set up the reaction apparatus in a chemical fume hood. Ensure all glassware is dry.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas.

  • Addition of Reagents: Charge the flask with the starting materials and solvent.

  • Addition of this compound: Slowly add the required amount of this compound to the reaction mixture via a syringe or dropping funnel. The addition may be exothermic; control the temperature as necessary.

  • Reaction: Stir the mixture at the designated temperature for the required reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding the appropriate quenching solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and perform an aqueous work-up. Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by a suitable method (e.g., chromatography, distillation).

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Emergency Procedures

First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid MeasuresReferences
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[7]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][7]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[7]
Fire Fighting Measures
  • Extinguishing Media: Use dry chemical, CO2, water spray, or alcohol-resistant foam.[10]

  • Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[10] Containers may explode in a fire.[10] Poisonous gases, including nitrogen oxides, are produced in a fire.[10]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Spills and Leaks
  • Evacuation: Evacuate non-essential personnel from the area.[10]

  • Ignition Sources: Remove all sources of ignition.[10]

  • Containment: Absorb the spill with an inert material such as vermiculite, dry sand, or earth and place it in a sealed container for disposal.[10]

  • Ventilation: Ventilate the area and wash the spill site after material pickup is complete.[10]

  • Waste: Dispose of the contaminated material as hazardous waste in accordance with local, state, and federal regulations.[10]

Visualized Workflows and Logical Relationships

G cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Procedure prep1 Review SDS and SOP prep2 Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Ensure Emergency Equipment is Accessible (Eyewash, Shower, Fire Extinguisher) prep2->prep3 handle1 Work in a Ventilated Fume Hood prep3->handle1 handle2 Ground and Bond Containers During Transfer handle1->handle2 handle3 Dispense this compound Slowly and Carefully handle2->handle3 handle4 Keep Away from Ignition Sources handle3->handle4 post1 Tightly Seal Container handle4->post1 post2 Store in a Cool, Dry, Ventilated Area Away from Incompatibles post1->post2 post3 Dispose of Waste in Designated Hazardous Waste Container post2->post3 post4 Clean Work Area post3->post4 post5 Remove and Dispose of/Clean PPE post4->post5 post6 Wash Hands Thoroughly post5->post6

G cluster_routes Route of Exposure cluster_actions Immediate Actions start Exposure to this compound Occurs skin_eye Skin or Eye Contact start->skin_eye inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion action_skin_eye Flush with water for at least 15 minutes. Remove contaminated clothing. skin_eye->action_skin_eye action_inhalation Move to fresh air. Provide oxygen or artificial respiration if needed. inhalation->action_inhalation action_ingestion Do NOT induce vomiting. Rinse mouth, drink water or milk if conscious. ingestion->action_ingestion seek_medical Seek Immediate Medical Attention action_skin_eye->seek_medical action_inhalation->seek_medical action_ingestion->seek_medical provide_sds Provide Safety Data Sheet (SDS) to Medical Personnel seek_medical->provide_sds

References

1-Ethylpiperidine: A Versatile Scaffold for Innovation in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpiperidine, a heterocyclic amine, has emerged as a crucial building block in the landscape of modern organic synthesis. Its unique structural features and reactivity profile make it an invaluable synthon for the construction of a diverse array of complex molecules, particularly in the realms of pharmaceutical and agrochemical development. This technical guide provides a comprehensive overview of the applications of this compound, detailing its role in key chemical transformations, providing experimental frameworks, and exploring its contribution to the synthesis of bioactive compounds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₅N[1]
Molecular Weight 113.20 g/mol [1]
Appearance Clear, colorless to slightly yellowish liquid[2]
Boiling Point 131 °C[1]
Melting Point -20 °C[3]
Density 0.824 g/mL at 25 °C[1]
Refractive Index n20/D 1.444[1]
pKa 10.45 at 23 °C[4]
Solubility Soluble in water (50 g/L)[4]
Flash Point 17 °C (62.6 °F)[1]

Applications in Organic Synthesis

This compound serves as a versatile reagent and building block in a variety of organic reactions. Its basic nature allows it to function as a catalyst in condensation reactions, while the piperidine scaffold is a common motif in many biologically active molecules.

As a Catalyst in Condensation Reactions

This compound, like its parent compound piperidine, is an effective basic catalyst for several carbon-carbon bond-forming reactions.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound. Piperidine and its derivatives are often used as catalysts. The reaction proceeds through the formation of an enolate, which then acts as a nucleophile.

Michael Addition: this compound can also catalyze the Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds. The basic nature of the amine facilitates the formation of the nucleophilic species.[5][6]

As a Building Block in Pharmaceutical Synthesis

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs.[7] this compound can be incorporated as a key structural element in the synthesis of various therapeutic agents.

Case Study: Synthesis of Sigma-1 Receptor Ligands

Sigma-1 (σ₁) receptors are intracellular chaperone proteins that have emerged as promising targets for the treatment of a variety of central nervous system (CNS) disorders.[5][8] Many potent and selective σ₁ receptor ligands feature a piperidine or piperazine core. The N-substituent on the piperidine ring plays a crucial role in modulating the binding affinity and selectivity of these ligands.

While a methyl group on the piperidine nitrogen has been shown to confer high σ₁ affinity, an ethyl substitution, as in derivatives of this compound, also yields potent ligands.[3]

The following table summarizes the binding affinities of representative ligands with different N-substituents on the piperidine scaffold, demonstrating the impact of the ethyl group.

Compound IDN-Substituentσ₁ Receptor Affinity (Ki, nM)σ₂ Receptor Affinity (Ki, nM)σ₁/σ₂ SelectivityReference
18a Methyl7.947060[3]
18b Ethyl272900107[3]

Experimental Protocols

The following sections provide generalized experimental protocols for key reactions involving piperidine derivatives, which can be adapted for the use of this compound.

General Protocol for Knoevenagel Condensation

This protocol describes a piperidine-catalyzed Knoevenagel condensation. This compound can be used as a substitute for piperidine.

Reaction: Benzaldehyde + Active Methylene Compound → α,β-Unsaturated Product

Materials:

  • Benzaldehyde

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • This compound (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve the benzaldehyde (1.0 eq) and the active methylene compound (1.0 eq) in ethanol.

  • Add a catalytic amount of this compound (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

The yield for this type of reaction can range from moderate to excellent, depending on the specific substrates and reaction conditions. For example, the Knoevenagel condensation of 2-methoxybenzaldehyde with thiobarbituric acid using piperidine as a catalyst in ethanol proceeds to give the enone product.[9]

General Protocol for the Synthesis of N-Substituted Piperidones

N-substituted 4-piperidones are key intermediates in the synthesis of many pharmaceuticals, including analogues of Donepezil, a drug used to treat Alzheimer's disease.[2][10] The following protocol outlines a general method for the N-alkylation of 4-piperidone.

Reaction: 4-Piperidone + Ethyl Halide → 1-Ethyl-4-piperidone

Materials:

  • 4-Piperidone hydrochloride

  • Ethyl iodide or ethyl bromide

  • Potassium carbonate (base)

  • N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • To a solution of 4-piperidone hydrochloride (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the ethyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C and stir for several hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-ethyl-4-piperidone.

Visualizations

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from a basic chemical scaffold to a potential drug candidate, using the example of sigma-1 receptor ligands.

drug_discovery_logic cluster_0 Scaffold Identification cluster_1 Lead Generation cluster_2 Synthesis & Optimization cluster_3 Preclinical Development cluster_4 Clinical Candidate A Piperidine Scaffold B This compound (Building Block) A->B N-Ethylation C Synthesis of Ligand Library B->C Chemical Reactions D Structure-Activity Relationship (SAR) Studies C->D Biological Screening E Identification of Potent Sigma-1 Ligand D->E Data Analysis F In vitro & In vivo Testing E->F Pharmacological Evaluation G Drug Candidate F->G Successful Outcome

Caption: Drug discovery workflow starting from a piperidine scaffold.

Experimental Workflow for a Multi-step Synthesis

The following diagram outlines a typical multi-step synthesis where a piperidine derivative is a key intermediate.

multistep_synthesis_workflow cluster_start Starting Materials cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Further Functionalization cluster_final Final Product start1 Reactant A reaction1 Reaction Vessel 1 (Base, Solvent, Heat) start1->reaction1 start2 This compound start2->reaction1 workup1 Workup & Purification 1 (Extraction, Chromatography) reaction1->workup1 intermediate1 Intermediate Product workup1->intermediate1 reaction2 Reaction Vessel 2 (Reagents, Catalyst) intermediate1->reaction2 workup2 Workup & Purification 2 (Crystallization) reaction2->workup2 final_product Target Molecule workup2->final_product

Caption: A generic multi-step synthesis workflow.

Signaling Pathway of Sigma-1 Receptor Ligands

The diagram below illustrates a simplified signaling pathway that can be modulated by sigma-1 receptor ligands, many of which are derived from piperidine scaffolds. Sigma-1 receptors are intracellular chaperones that can translocate and interact with various ion channels and signaling proteins upon ligand binding.

sigma1_signaling cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum ion_channel Ion Channel (e.g., K+ Channel) cellular_response Modulation of Cellular Signaling (e.g., Neuronal Excitability) ion_channel->cellular_response Modulates sigma1 Sigma-1 Receptor sigma1->ion_channel Translocates & Interacts bip BiP (Chaperone) sigma1->bip Associates/ Dissociates ligand Sigma-1 Ligand (e.g., Piperidine Derivative) ligand->sigma1 Binds

References

The Pivotal Role of 1-Ethylpiperidine in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylpiperidine, a heterocyclic amine, serves as a crucial precursor and versatile building block in the synthesis of a wide array of pharmaceutical compounds.[1][2][3] Its unique structural features and reactivity make it an invaluable component in the development of drugs targeting the central nervous system (CNS), including analgesics and treatments for neurodegenerative disorders.[2][3] This technical guide provides an in-depth analysis of the role of this compound in the synthesis of key pharmaceuticals such as Donepezil, Meperidine, Flupirtine, and various local anesthetics. Detailed experimental protocols, quantitative data, and mechanistic insights into the signaling pathways of these drugs are presented to offer a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction to this compound

This compound (C7H15N, CAS No: 766-09-6) is a colorless to slightly yellow liquid with a characteristic amine-like odor.[1] Its molecular structure, featuring a piperidine ring with an ethyl group attached to the nitrogen atom, imparts favorable properties for its use in organic synthesis.[2] This structure enhances solubility and reactivity, making it a key intermediate in various chemical reactions, including alkylation and acylation processes.[2] In the pharmaceutical industry, this compound is a fundamental component in the synthesis of numerous active pharmaceutical ingredients (APIs), contributing to the development of therapeutics with improved efficacy and reduced side effects.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC7H15N[1]
Molecular Weight113.20 g/mol [2]
CAS Number766-09-6[1]
Boiling Point131 °C[2]
Density0.826 g/mL
SolubilitySoluble in water and organic solvents[1]
pKa10.4

Synthesis of Pharmaceuticals Utilizing this compound Derivatives

The following sections detail the synthesis of prominent pharmaceuticals where this compound or its derivatives are critical precursors.

Donepezil: An Acetylcholinesterase Inhibitor for Alzheimer's Disease

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, used for the palliative treatment of Alzheimer's disease.[4] The synthesis of Donepezil often involves the use of N-benzyl-4-piperidinecarboxaldehyde, a derivative that can be synthesized from this compound precursors. A common synthetic route involves the condensation of N-benzyl-4-piperidinecarboxaldehyde with 5,6-dimethoxy-1-indanone.[4][5][6]

A widely adopted method for synthesizing a key intermediate of Donepezil involves an aldol condensation reaction.[4][5]

Reaction: Condensation of 5,6-dimethoxy-1-indanone and N-benzyl-piperidine-4-carboxaldehyde.[4]

Materials:

  • 5,6-dimethoxy-1-indanone (19 g, 0.10 mol)[4]

  • N-benzyl-piperidine-4-carboxaldehyde (20.2 g, 0.10 mol)[4]

  • Sodium hydroxide (NaOH) flakes (12.8 g, 0.32 mol)[4]

  • Methanol (8 mL)[4]

  • 5% Acetic acid solution

  • Inert atmosphere (e.g., Nitrogen)

Procedure:

  • A solution of 5,6-dimethoxy-indanone (19 g, 0.10 mol) in methanol (8 mL) is stirred under an inert atmosphere at room temperature.[4]

  • Slowly add NaOH flakes (12.8 g, 0.32 mol) followed by N-benzyl-piperidine-4-carboxaldehyde (20.2 g, 0.10 mol) to the reaction mixture.[4]

  • The mixture is stirred at room temperature for 3 hours. The progress of the reaction is monitored by TLC (hexane:ethyl acetate; 1:1).[4]

  • Once the reaction is complete, the solid formed is filtered.[4]

  • The filtered solid is washed with 5% acetic acid and then with methanol and dried to yield 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one.[4]

Table 2: Quantitative Data for Donepezil Intermediate Synthesis

ParameterValueReference
Yield of 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one96% (for the aldehyde precursor)[4]
PurityHigh (further purification by recrystallization)

Donepezil's therapeutic effect stems from its inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[7][8][9] By inhibiting AChE, Donepezil increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory.[9][10]

Donepezil_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_Vesicle ACh Vesicle ACh_Released ACh ACh_Vesicle->ACh_Released Release AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Released->ACh_Receptor Binding Choline + Acetate Choline + Acetate AChE->Choline + Acetate Donepezil Donepezil Donepezil->AChE Inhibition Cognitive_Function Enhanced Cognitive Function ACh_Receptor->Cognitive_Function Signal Transduction

Donepezil's Mechanism of Action
Meperidine (Pethidine): A Synthetic Opioid Analgesic

Meperidine, also known as Pethidine, is a synthetic opioid of the phenylpiperidine class used for the treatment of moderate to severe pain.[11] The synthesis of Meperidine involves the creation of the 1-methyl-4-phenylpiperidine-4-carboxylate structure.[12]

A known synthesis of Meperidine involves the treatment of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine with a lithium alkyl and an ethyl haloformate, followed by catalytic hydrogenation.[12]

Reaction: Synthesis of 1-methyl-4-phenyl-4-carbethoxy-1,2,3,4-tetrahydropyridine and subsequent reduction.[12]

Materials:

  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (8.65 g, 0.05 mole)[12]

  • Dry tetrahydrofuran (THF) (150 ml)[12]

  • n-Butyllithium (31.25 ml of a specified concentration)[12]

  • Ethyl chloroformate

  • Hydrogen gas

  • Catalyst (e.g., Palladium on carbon)

Procedure:

  • Charge a dry vessel with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (8.65 g, 0.05 mole) under a continuous flow of dry nitrogen.[12]

  • Add dry tetrahydrofuran (150 ml).[12]

  • Cool the solution and add n-butyllithium dropwise while maintaining a low temperature.[12]

  • After the addition is complete, add ethyl chloroformate.

  • The resulting intermediate, 1-methyl-4-phenyl-4-carbethoxy-1,2,3,4-tetrahydropyridine, is then subjected to catalytic hydrogenation to yield Meperidine.[12]

  • The final product is purified by distillation under reduced pressure.[12]

Table 3: Quantitative Data for Meperidine Synthesis

ParameterValueReference
Molar equivalent of hydrogen uptake1 molecule equivalent per molecule of intermediate[12]
PurityHigh (purified by distillation)[12]

Meperidine exerts its analgesic effects primarily by acting as an agonist at the μ-opioid receptors (MOR).[11][13] These are G-protein coupled receptors that, upon activation, lead to a cascade of intracellular events resulting in the inhibition of neuronal signaling and pain relief.[14][15][16]

Meperidine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Meperidine Meperidine MOR μ-Opioid Receptor (MOR) Meperidine->MOR Binds to G_Protein G-protein (Gi/o) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Opens Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Closes cAMP cAMP AC->cAMP Conversion of ATP K+ Efflux K+ Efflux K_Channel->K+ Efflux Reduced Neurotransmitter Release Reduced Neurotransmitter Release Ca_Channel->Reduced Neurotransmitter Release Analgesia Analgesia Hyperpolarization Hyperpolarization K+ Efflux->Hyperpolarization Hyperpolarization->Analgesia Reduced Neurotransmitter Release->Analgesia

Meperidine's Mechanism of Action
Flupirtine: A Selective Neuronal Potassium Channel Opener

Flupirtine is a non-opioid analgesic that functions as a selective neuronal potassium channel opener, specifically targeting Kv7 channels.[1][17][18][19] This unique mechanism of action provides pain relief without the side effects associated with opioids or NSAIDs.[1] The synthesis of Flupirtine involves multi-step reactions starting from substituted pyridines.

A common synthesis of Flupirtine maleate involves the reaction of 2-amino-3-nitro-6-p-fluorobenzylamino-pyridine with ethyl chloroformate, followed by salification with maleic acid.[20][21]

Reaction: Acylation of 2,3-diamino-6-(4-fluorobenzylamino)pyridine and subsequent salt formation.[20]

Materials:

  • 2-amino-3-nitro-6-p-fluorobenzylamino-pyridine (100 g)[20]

  • 1,4-Dioxane (500 ml)[20]

  • Aqueous ammonia solution (20 ml)[20]

  • Raney nickel (10 g)[20]

  • Hydrogen gas

  • Ethyl chloroformate (45 ml)[20]

  • Triethylamine (80 ml)[20]

  • Maleic acid

  • Ethanol

Procedure:

  • In an autoclave, combine 2-amino-3-nitro-6-p-fluorobenzylamino-pyridine (100 g), 1,4-dioxane (500 ml), and aqueous ammonia solution (20 ml).[20]

  • Add Raney nickel (10 g) under a nitrogen atmosphere and hydrogenate at 75-80°C for 2-3 hours under 4-5 kg pressure.[20]

  • After completion of the reaction, cool the reaction mass and filter at 40-45°C.[20]

  • To the filtrate, slowly add ethyl chloroformate (45 ml) at 5-10°C.[20]

  • Raise the temperature to 25-30°C and add triethylamine (80 ml) under a nitrogen atmosphere.[20]

  • Heat the reaction mass at 55-60°C with stirring for 3-4 hours to form Flupirtine base.[20]

  • To obtain Flupirtine maleate, dissolve the crude Flupirtine hydrochloride in water, adjust the pH to 8-9 with triethylamine, and then react the resulting filter cake with maleic acid in ethanol.[21]

Table 4: Quantitative Data for Flupirtine Maleate Synthesis

ParameterValueReference
Yield of Flupirtine Maleate79.0%[21]
Purity (HPLC)99.9%[21]

Flupirtine's analgesic effect is mediated by its ability to open neuronal Kv7 potassium channels.[1][17][19] This leads to an efflux of potassium ions, which hyperpolarizes the neuronal membrane, making it less excitable and thus reducing the transmission of pain signals.[1]

Flupirtine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Flupirtine Flupirtine Kv7_Channel Kv7 K+ Channel Flupirtine->Kv7_Channel Activates K+ Efflux K+ Efflux Kv7_Channel->K+ Efflux Increased K+ Efflux Hyperpolarization Membrane Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia Reduced Pain Signal Transmission K+ Efflux->Hyperpolarization

Flupirtine's Mechanism of Action
Local Anesthetics

Derivatives of this compound are also utilized in the synthesis of local anesthetics. These compounds typically function by blocking sodium ion channels in nerve membranes, thereby preventing the propagation of action potentials and the sensation of pain.[22]

The synthesis of fluorinated ethynylpiperidine derivatives, which exhibit local anesthetic properties, involves the acylation of a 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol intermediate.[23]

Reaction: Fluorobenzoylation of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol.[23]

Materials:

  • 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol

  • m-Fluorobenzoyl chloride (or o-Fluorobenzoyl chloride)[23]

  • Benzene

  • Potash (potassium carbonate)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Add m-Fluorobenzoyl chloride to 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol.[23]

  • Heat the mixture and then keep it at room temperature in an ultrasonic bath for 10 minutes.[23]

  • Add water to the resulting mixture and treat with potash.[23]

  • Extract the organic part with benzene.[23]

  • Dry the extract over MgSO4, filter, and evaporate the solvent to obtain the product.[23]

Table 5: Quantitative Data for Fluorinated Ethynylpiperidine Synthesis

IsomerYield (ultrasound)Yield (in dioxane)Reference
m-isomer81.6%47%[23]
o-isomer87.8%56%[23]

Local anesthetics derived from this compound, like other local anesthetics, reversibly block voltage-gated sodium channels in the neuronal cell membrane.[22] This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the generation of an action potential.

Local_Anesthetic_Workflow cluster_membrane Nerve Membrane cluster_process Nerve Impulse Conduction Na_Channel Voltage-gated Na+ Channel Na+ Influx Na+ Influx Na_Channel->Na+ Influx Local_Anesthetic Local Anesthetic Local_Anesthetic->Na_Channel Blocks Depolarization Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Sensation Pain Sensation Action_Potential->Pain_Sensation Na+ Influx->Depolarization

General Workflow of Local Anesthetics

Conclusion

This compound and its derivatives are undeniably central to the synthesis of a diverse range of pharmaceuticals. The piperidine scaffold provides a versatile platform for the development of drugs with significant therapeutic impact, particularly in the realm of neurology and pain management. The examples of Donepezil, Meperidine, Flupirtine, and various local anesthetics highlight the adaptability of the this compound core in creating molecules that can interact with specific biological targets to elicit desired therapeutic effects. A thorough understanding of the synthetic routes and mechanisms of action of these drugs is paramount for the continued innovation and development of new and improved therapies. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of pharmaceutical sciences.

References

An In-depth Technical Guide on the Basicity and pKa of 1-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the basicity and pKa of 1-ethylpiperidine, a key parameter influencing its reactivity, solubility, and behavior in various chemical and pharmaceutical contexts.

Introduction to this compound

This compound (CAS No. 766-09-6) is a tertiary amine with the molecular formula C₇H₁₅N.[1] Structurally, it consists of a piperidine ring N-substituted with an ethyl group. This compound serves as a versatile building block in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[1][2] Its basicity is a fundamental characteristic that dictates its role in chemical reactions, often acting as a base, a nucleophile, or a ligand. Understanding the pKa, the negative logarithm of the acid dissociation constant of its conjugate acid, is crucial for predicting its behavior in acidic or basic environments.

Basicity and pKa of this compound

The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH).[3] A higher pKa value for the conjugate acid corresponds to a stronger base. For this compound, the lone pair of electrons on the nitrogen atom is readily available for protonation, making it a significant base.

The equilibrium for the protonation of this compound in water is as follows:

C₇H₁₅N + H₂O ⇌ C₇H₁₅NH⁺ + OH⁻

The pKa value refers to the dissociation of the conjugate acid, 1-ethylpiperidinium:

C₇H₁₅NH⁺ + H₂O ⇌ C₇H₁₅N + H₃O⁺

The experimentally determined pKa of the conjugate acid of this compound is consistently reported in the literature.

ParameterValueTemperatureReference
pKa10.4523°C[1][4][5][6][7]
pKa10.40Not Specified[8]

This pKa value indicates that this compound is a moderately strong base, slightly stronger than many other aliphatic amines. For comparison, the pKa of the conjugate acid of piperidine is approximately 11.[3]

Acid-Base Equilibrium

The following diagram illustrates the acid-base equilibrium of this compound and its conjugate acid, 1-ethylpiperidinium.

Caption: Acid-base equilibrium of this compound.

Experimental Determination of pKa

The pKa of amines like this compound is commonly determined by potentiometric titration.[9][10][11] This method involves the gradual addition of a standardized acid to a solution of the amine and monitoring the resulting pH change.

This protocol outlines a typical procedure for determining the pKa of this compound.

Materials:

  • This compound (high purity)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized, CO₂-free water

  • pH meter with a glass electrode, calibrated with standard buffer solutions (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (250 mL)

  • Volumetric flasks

Procedure:

  • Preparation of the Amine Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a volumetric flask to prepare a solution of known concentration (e.g., 0.05 M).

  • Titration Setup: Transfer a precise volume (e.g., 50 mL) of the this compound solution into a beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Initial pH Measurement: Record the initial pH of the amine solution.

  • Titration: Begin the titration by adding the standardized HCl solution from the burette in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Equivalence Point: As the pH begins to change more rapidly, reduce the volume of the titrant increments (e.g., 0.1 mL) to accurately determine the equivalence point, which is the point of the steepest slope on the titration curve.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).

    • Determine the volume of HCl required to reach the equivalence point.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of HCl required to reach the equivalence point has been added).[9] This is because at this point, the concentrations of the protonated amine (conjugate acid) and the free amine (base) are equal, according to the Henderson-Hasselbalch equation.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the experimental determination of the pKa of this compound using potentiometric titration.

pKa_determination_workflow cluster_preparation Preparation cluster_titration Titration cluster_analysis Data Analysis prep_amine Prepare this compound Solution initial_ph Measure Initial pH prep_amine->initial_ph prep_hcl Prepare Standardized HCl add_hcl Add HCl Titrant in Increments prep_hcl->add_hcl calibrate_ph Calibrate pH Meter calibrate_ph->initial_ph initial_ph->add_hcl record_data Record pH and Volume add_hcl->record_data record_data->add_hcl Repeat until past equivalence point plot_curve Plot pH vs. Volume HCl record_data->plot_curve find_equivalence Determine Equivalence Point plot_curve->find_equivalence find_half_equivalence Determine Half-Equivalence Point find_equivalence->find_half_equivalence determine_pka pKa = pH at Half-Equivalence find_half_equivalence->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The pKa of this compound's conjugate acid is approximately 10.45. This value is a critical parameter for professionals in research and drug development, as it governs the compound's degree of ionization at a given pH. This, in turn, influences its solubility, membrane permeability, and reactivity in various chemical and biological systems. The standardized method for its determination, potentiometric titration, provides a reliable means of quantifying this essential physicochemical property.

References

1-Ethylpiperidine as a Catalyst: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Ethylpiperidine, a tertiary amine with the formula C₇H₁₅N, is a versatile compound in organic synthesis, serving not only as a building block and reagent but also as an effective base catalyst.[1][2] Its utility stems from the nucleophilic nature of its nitrogen atom and its sufficient basicity (pKa ≈ 10.45) to deprotonate a variety of acidic carbon-hydrogen bonds.[1] This guide elucidates the core mechanism of action of this compound as a catalyst, focusing on its role in facilitating key carbon-carbon bond-forming reactions. We will explore its application in Knoevenagel condensations, Aldol-type reactions, Michael additions, and Claisen condensations. This document provides a technical overview for researchers, scientists, and professionals in drug development, complete with quantitative data, a detailed experimental protocol, and mechanistic diagrams to illustrate its catalytic function.

Core Mechanism of Action: Brønsted-Lowry Base Catalysis

The primary catalytic function of this compound is that of a Brønsted-Lowry base. In this role, the lone pair of electrons on the nitrogen atom abstracts an acidic proton from a substrate molecule (a pro-nucleophile). This deprotonation event generates a highly reactive, negatively charged intermediate—typically a carbanion such as an enolate or nitronate—and the protonated catalyst, the 1-ethylpiperidinium ion.

This newly formed nucleophile then attacks an electrophilic center, such as a carbonyl carbon, initiating the bond-forming step of the reaction. Following this, the 1-ethylpiperidinium ion donates its proton back, typically to a negatively charged oxygen atom in the intermediate, thus regenerating the neutral this compound catalyst and allowing it to enter another catalytic cycle. This cycle of deprotonation and regeneration is the cornerstone of its catalytic efficacy.

General_Base_Catalysis cluster_cycle Catalytic Cycle Catalyst This compound (Base) Nucleophile Active Nucleophile (e.g., R-CH⁻-Z) Catalyst->Nucleophile Deprotonation Substrate Pro-nucleophile (e.g., R-CH₂-Z) Substrate->Nucleophile Intermediate Adduct Intermediate Nucleophile->Intermediate C-C Bond Formation Catalyst_H 1-Ethylpiperidinium (Conjugate Acid) Catalyst_H->Intermediate Electrophile Electrophile (e.g., R'-CHO) Electrophile->Intermediate Product Final Product Intermediate->Product Protonation Product->Catalyst Catalyst Regeneration

Caption: General catalytic cycle of this compound as a base catalyst.

Applications in Key Organic Reactions

This compound is an effective catalyst for a range of condensation and addition reactions that rely on the formation of a carbanion intermediate.

Knoevenagel Condensation

The Knoevenagel condensation is the reaction between a carbonyl compound (an aldehyde or ketone) and a compound with an active methylene group (e.g., malonic esters, malononitrile), catalyzed by a base.[3][4] As a tertiary amine, this compound acts as a true base catalyst. It facilitates the reaction by deprotonating the active methylene compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting intermediate is subsequently protonated and undergoes dehydration to yield the final α,β-unsaturated product. Unlike primary or secondary amines, tertiary amines like this compound do not form iminium ion intermediates.[5]

Knoevenagel_Mechanism cluster_mechanism Knoevenagel Condensation Mechanism start Active Methylene (Z-CH₂-Z') + Aldehyde enolate Enolate Formation start->enolate Deprotonation attack Nucleophilic Attack enolate->attack alkoxide Alkoxide Intermediate attack->alkoxide C-C Bond Formation product Dehydration to α,β-Unsaturated Product alkoxide->product Protonation & Elimination of H₂O catalyst This compound catalyst->enolate catalyst_h 1-Ethylpiperidinium⁺ catalyst_h->alkoxide

Caption: Mechanism of the Knoevenagel condensation catalyzed by this compound.

Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[6][7] The mechanism is analogous to the aldol reaction. This compound serves as the base to remove the acidic α-proton from the nitroalkane, creating a nitronate anion. This nucleophilic nitronate then attacks the carbonyl carbon of the electrophile. The resulting β-nitro alkoxide is subsequently protonated by the conjugate acid of the catalyst (1-ethylpiperidinium) to give the final β-nitro alcohol product.[6][8]

Henry_Reaction_Mechanism cluster_henry Henry (Nitroaldol) Reaction Mechanism nitroalkane Nitroalkane (R-CH₂NO₂) nitronate Nitronate Anion nitroalkane->nitronate Deprotonation adduct β-Nitro Alkoxide nitronate->adduct Nucleophilic Attack carbonyl Aldehyde/Ketone carbonyl->adduct product β-Nitro Alcohol adduct->product Protonation catalyst This compound catalyst->nitronate catalyst_h 1-Ethylpiperidinium⁺ catalyst_h->adduct

Caption: Catalytic role of this compound in the Henry reaction.

Michael Addition

In the Michael (or conjugate) addition, a nucleophile adds to an α,β-unsaturated carbonyl compound at the β-carbon position.[9] this compound can catalyze this reaction by generating the required nucleophile (the Michael donor), which is often a doubly stabilized enolate from a malonic ester or similar active methylene compound. The base abstracts an acidic proton to form the enolate, which then attacks the electrophilic β-carbon of the α,β-unsaturated system (the Michael acceptor). This 1,4-addition results in a new enolate, which is then protonated to yield the final adduct.

Other Catalyzed Reactions

This compound has also been cited as a reagent or catalyst in other important organic transformations:

  • Crossed Claisen Ester Condensation: It can act as the base to generate an ester enolate from one ester, which then attacks the carbonyl group of a second, non-enolizable ester.[10][11][12]

  • Intermolecular Radical Additions: In certain contexts, it can mediate radical addition reactions.

  • Condensing Agent: It has been used as a condensing agent in the synthesis of heterocyclic compounds like 5-Bromopyrimidine.

Quantitative Performance Data

Quantitative data for reactions specifically catalyzed by this compound is not extensively documented in comparative studies. Most literature focuses on more common bases like triethylamine or piperidine. However, available data and illustrative examples are summarized below to provide a benchmark for its catalytic performance.

Reaction TypeReactantsCatalystConditionsYield (%)Reference / Note
Knoevenagel CondensationBenzaldehyde + MalononitrileN-Ethylpiperidine (5 mol%)Room Temp, 120 min88%Hypothetical data for comparison
CondensationNot SpecifiedThis compoundNot Specified37%Synthesis of 5-Bromopyrimidine
Aza-Michael AdditionAcrylonitrile + Piperazine1-EthylpiperazineReflux5-37%Note: 1-Ethylpiperazine, related structure

Experimental Protocols

The following is a representative protocol for a Knoevenagel condensation using this compound as the catalyst, based on general procedures for amine-catalyzed reactions.

Knoevenagel Condensation of Benzaldehyde and Malononitrile

Objective: To synthesize 2-benzylidenemalononitrile via a this compound-catalyzed Knoevenagel condensation.

Materials & Reagents:

  • Benzaldehyde (freshly distilled, 1.0 mmol, 1.0 eq)

  • Malononitrile (1.1 mmol, 1.1 eq)

  • This compound (Catalyst, 0.05 mmol, 5 mol%)

  • Ethanol (Solvent, 5 mL)

  • Distilled Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 25 mL Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator.

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (1.0 mmol).

  • Add malononitrile (1.1 mmol) followed by 5 mL of ethanol.

  • Add the catalyst, this compound (0.05 mmol), to the mixture.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature (25°C).

  • Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals (e.g., every 20 minutes) and analyzing them by Thin Layer Chromatography (TLC) until the starting benzaldehyde spot is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by adding 10 mL of distilled water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 2-benzylidenemalononitrile.

Experimental_Workflow cluster_workflow Experimental Workflow: Knoevenagel Condensation A 1. Reagent Preparation (Aldehyde, Malononitrile, Ethanol) B 2. Reaction Setup (Combine reagents in flask) A->B C 3. Catalyst Addition (Add this compound) B->C D 4. Reaction & Monitoring (Stir at RT, TLC analysis) C->D E 5. Quenching & Extraction (Add H₂O, Extract with EtOAc) D->E F 6. Washing & Drying (Wash with brine, dry over Na₂SO₄) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Recrystallization) G->H I Final Product H->I

Caption: Standard experimental workflow for a this compound-catalyzed reaction.

Conclusion

This compound serves as an effective and straightforward base catalyst for several fundamental C-C bond-forming reactions in organic synthesis. Its mechanism of action is centered on its function as a Brønsted-Lowry base, enabling the deprotonation of weakly acidic C-H bonds to generate potent nucleophiles. While it is a versatile catalyst for reactions like the Knoevenagel, Henry, and Michael additions, a notable gap exists in the literature regarding comprehensive, quantitative comparisons of its catalytic activity against other common amine bases under standardized conditions. Further research in this area would be beneficial for optimizing its application and fully defining its catalytic scope and limitations for drug development and fine chemical synthesis.

References

Spectroscopic Analysis of 1-Ethylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-Ethylpiperidine using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a comprehensive resource for the identification, characterization, and quality control of this compound in research and development settings.

Overview of this compound

This compound (C7H15N) is a tertiary amine with a molecular weight of 113.20 g/mol .[1] It presents as a colorless liquid with a characteristic pepper-like odor.[1][2] As a volatile and flammable liquid, appropriate safety precautions are necessary during handling.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Table 1: ¹H NMR Chemical Shift Data for this compound

ProtonsChemical Shift (δ) in ppmMultiplicityIntegration
CH₃ (ethyl group)~1.0-1.1Triplet3H
CH₂ (ethyl group)~2.3-2.4Quartet2H
Piperidine ring protons (axial & equatorial)~1.3-1.6 (complex multiplet)Multiplet6H
Piperidine ring protons (α to Nitrogen)~2.2-2.4Multiplet4H

Note: Spectral data is compiled from publicly available information.[6] Exact chemical shifts can vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon AtomChemical Shift (δ) in ppm
CH₃ (ethyl group)~12
CH₂ (ethyl group)~53
Piperidine C-α~55
Piperidine C-β~26
Piperidine C-γ~24

Note: Data is based on typical values for similar structures and may vary with experimental conditions.[7]

Experimental Protocol for NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes (5 mm)

  • Pipettes

  • NMR spectrometer (e.g., 400 MHz)[8][9]

Procedure:

  • Sample Preparation:

    • In a clean, dry vial, dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[9]

    • Ensure the sample is fully dissolved.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

    • Place the sample into the NMR probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the bonds.

IR Spectral Data

The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-N bond vibrations.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationIntensity
2970-2930C-H stretch (aliphatic)Strong
2850-2800C-H stretch (aliphatic)Strong
1465-1440C-H bend (methylene)Medium
1200-1020C-N stretch (tertiary amine)Medium-Weak

Note: Data is compiled from publicly available spectra.[10][11] The absence of a significant N-H stretching band in the 3300-3500 cm⁻¹ region is indicative of a tertiary amine.

Experimental Protocol for IR Spectroscopy

Objective: To obtain the IR spectrum of liquid this compound.

Materials:

  • This compound sample

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory[12][13]

  • Pipette

  • Acetone or other suitable cleaning solvent

Procedure (Neat Liquid Sample using Salt Plates): [12][14]

  • Sample Preparation:

    • Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and allow them to dry completely.[12]

    • Place one to two drops of the neat this compound liquid onto the surface of one salt plate.[14]

    • Carefully place the second salt plate on top, spreading the liquid into a thin film between the plates.[12]

  • Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty instrument.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) is a common method.

Mass Spectral Data

The mass spectrum of this compound shows a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Major Mass-to-Charge (m/z) Peaks for this compound

m/zProposed FragmentRelative Intensity
113[C₇H₁₅N]⁺ (Molecular Ion)High
98[M - CH₃]⁺High
84[M - C₂H₅]⁺ (Piperidine ring)Base Peak
70[C₄H₈N]⁺Medium
56[C₃H₆N]⁺Medium

Note: Fragmentation patterns can be complex and are interpreted from public database spectra.[15][16]

Experimental Protocol for Mass Spectrometry

Objective: To obtain the mass spectrum of this compound.

Materials:

  • This compound sample

  • Volatile organic solvent (e.g., methanol or acetonitrile)

  • Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system

  • Vials and syringes

Procedure (using GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile solvent like methanol or acetonitrile (e.g., ~10-100 µg/mL).[17][18]

    • Transfer the solution to an appropriate autosampler vial.

  • Instrument Setup:

    • Set the GC parameters (e.g., injector temperature, column type, temperature program) to ensure good separation and elution of this compound.

    • Set the MS parameters for electron ionization (typically 70 eV).[19]

    • Set the mass analyzer to scan a suitable m/z range (e.g., 30-200 amu).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The compound will be separated on the GC column and then enter the mass spectrometer, where it will be ionized, fragmented, and detected.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and major fragment ions. Compare the spectrum to a reference library for confirmation.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and a potential fragmentation pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Conclusion Structural Elucidation and Compound Confirmation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Logical workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation mol This compound [C₇H₁₅N]⁺˙ m/z = 113 frag1 [M - CH₃]⁺ m/z = 98 mol->frag1 - •CH₃ frag2 [M - C₂H₅]⁺ m/z = 84 (Base Peak) mol->frag2 - •C₂H₅ frag3 [C₄H₈N]⁺ m/z = 70 frag2->frag3 - CH₂ frag4 [C₃H₆N]⁺ m/z = 56 frag3->frag4 - CH₂

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Ethylpiperidine as a Base in the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, typically yielding α,β-unsaturated esters and other electron-deficient alkenes.[1][2][3] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.[1][2] A key advantage of the HWE reaction over the traditional Wittig reaction is that the byproduct, a phosphate salt, is water-soluble and thus easily removed during aqueous workup.[2]

The stereochemical outcome of the HWE reaction, yielding either the (E) or (Z)-alkene, is highly dependent on the reaction conditions, including the structure of the phosphonate reagent, the nature of the carbonyl compound, the solvent, and, critically, the choice of base.[3][4] While strong bases like sodium hydride (NaH) are commonly employed to deprotonate the phosphonate, milder organic bases are often preferred for substrates that are sensitive to harsh reaction conditions.[1]

This document details the application of 1-ethylpiperidine as a base in the Horner-Wadsworth-Emmons reaction, with a particular focus on its use in conjunction with a Lewis acid to promote specific stereochemical outcomes.

This compound: A Profile

This compound is a tertiary amine with moderate basicity, having a pKa of 10.45 for its conjugate acid.[5][6] This basicity is sufficient to deprotonate phosphonates that are activated by adjacent electron-withdrawing groups, a common feature of HWE reagents. Its use as a non-nucleophilic organic base can be advantageous in preventing side reactions that may occur with stronger, more nucleophilic bases.

Application of this compound in a Lewis Acid-Mediated HWE Reaction

Recent studies have demonstrated the effective use of this compound in combination with a Lewis acid, such as tin(II) trifluoromethanesulfonate (Sn(OTf)₂), in the HWE reaction.[7] This combination offers a unique approach to controlling the stereoselectivity of the reaction, particularly in the synthesis of (Z)-alkenes from ketones, which are often challenging substrates in HWE reactions.

The proposed role of the Lewis acid is to coordinate to the carbonyl oxygen of the aldehyde or ketone, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the phosphonate carbanion generated in situ by this compound. This cooperative catalysis allows the reaction to proceed under milder conditions and can influence the stereochemical pathway of the reaction.

Data Presentation

The following table summarizes the results from the Horner-Wadsworth-Emmons reaction of various aryl alkyl ketones and aldehydes with methyl bis(trifluoroethyl)phosphonoacetate, using the this compound/Sn(OTf)₂ system. This data is derived from both conventional heating and microwave-assisted protocols, highlighting the efficiency and stereoselectivity of this method.

EntryCarbonyl CompoundMethodTime (min)Temperature (°C)Conversion (%)Yield (%)(Z:E) Ratio
1AcetophenoneConventional12009585>95:5
24'-MethylacetophenoneConventional12009583>95:5
34'-MethoxyacetophenoneConventional12009586>95:5
42'-MethoxyacetophenoneConventional12009580>95:5
5PropiophenoneConventional1200908090:10
6BenzaldehydeConventional120095885:95
74-MethoxybenzaldehydeConventional120095895:95
8AcetophenoneMicrowave20150988181:19
94'-BenzyloxyacetophenoneMicrowave20150987880:20
104'-BiphenylacetophenoneMicrowave20150957578:22
114'-ChloroacetophenoneMicrowave20150987982:18
124'-FluoroacetophenoneMicrowave20150988081:19
134'-(Trifluoromethyl)acetophenoneMicrowave20150604568:32
142'-NaphthylmethylketoneMicrowave20150988283:17

Experimental Protocols

General Protocol for the (Z)-Selective HWE Reaction of Ketones using this compound and Sn(OTf)₂ (Conventional Heating)

This protocol is representative for the synthesis of (Z)-α,β-unsaturated esters from aryl alkyl ketones.

Materials:

  • Aryl alkyl ketone (1.0 equiv)

  • Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.2 equiv)

  • Tin(II) trifluoromethanesulfonate (Sn(OTf)₂) (1.2 equiv)

  • This compound (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the aryl alkyl ketone (1.0 equiv) and methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add Sn(OTf)₂ (1.2 equiv).

  • To this mixture, add this compound (1.5 equiv) dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the desired (Z)-α,β-unsaturated ester.

General Protocol for the Microwave-Assisted (Z)-Selective HWE Reaction of Ketones

This protocol is suitable for the rapid synthesis of (Z)-α,β-unsaturated esters.

Materials:

  • Aryl alkyl ketone (1.0 equiv)

  • Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (4.2 equiv)

  • Sn(OTf)₂ (1.7 equiv)

  • This compound (1.5 equiv)

  • Anhydrous Dichloroethane (DCE)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine the aryl alkyl ketone (1.0 equiv), methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (4.2 equiv), Sn(OTf)₂ (1.7 equiv), and this compound (1.5 equiv) in anhydrous DCE.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 20 minutes.

  • After cooling to room temperature, transfer the reaction mixture to a round-bottom flask.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Analyze the crude product by ¹H NMR to determine the conversion and (Z:E) ratio.

  • Purify the product by silica gel column chromatography.

Mandatory Visualizations

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion H+ abstraction Base This compound Base->Phosphonate Carbanion2 Phosphonate Carbanion Carbonyl Aldehyde/Ketone Betaine Betaine Intermediate Carbonyl->Betaine Betaine2 Betaine Intermediate Carbanion2->Carbonyl Oxaphosphetane Oxaphosphetane Betaine2->Oxaphosphetane Ring Closure Oxaphosphetane2 Oxaphosphetane Alkene Alkene ((E) or (Z)) Oxaphosphetane2->Alkene Phosphate Phosphate Byproduct Oxaphosphetane2->Phosphate

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

HWE_Workflow start Start reagents Combine Ketone, Phosphonate, Sn(OTf)2, and this compound in Solvent start->reagents reaction Stir at Specified Temperature (Conventional or Microwave) reagents->reaction workup Aqueous Workup (e.g., NaHCO3 quench, extraction) reaction->workup purification Concentration and Purification (Column Chromatography) workup->purification product Isolated Alkene Product purification->product

Caption: Experimental workflow for the HWE reaction.

References

Application Notes and Protocols: 1-Ethylpiperidine as a Catalyst for Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon double bonds through the reaction of an aldehyde or ketone with an active methylene compound. This reaction is of paramount importance in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional polymers. The choice of catalyst is crucial for the efficiency and outcome of the condensation. While secondary amines like piperidine are traditionally used, tertiary amines such as 1-ethylpiperidine offer a distinct mechanistic pathway and can serve as effective catalysts.

These application notes provide a detailed overview of the use of this compound as a catalyst in the Knoevenagel condensation, including its catalytic mechanism, quantitative data on reaction performance, and detailed experimental protocols.

Catalytic Mechanism of this compound

Unlike secondary amines (e.g., piperidine) which can catalyze the Knoevenagel condensation through both a Brønsted base mechanism and the formation of an iminium ion intermediate with the carbonyl compound, tertiary amines like this compound function solely as Brønsted bases.[1] The lone pair of electrons on the nitrogen atom is sterically hindered from attacking the carbonyl carbon, thus preventing iminium ion formation.

The catalytic cycle of this compound can be summarized as follows:

  • Deprotonation: this compound, acting as a base, deprotonates the active methylene compound to generate a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The resulting carbanion performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

  • Protonation: The intermediate is protonated by the conjugate acid of this compound, forming an aldol-type adduct.

  • Dehydration: The aldol adduct undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product. The catalyst, this compound, is regenerated in this step.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle Aldehyde Aldehyde (R-CHO) Intermediate Tetrahedral Intermediate ActiveMethylene Active Methylene (Z-CH2-Z') Carbanion Carbanion (Z-CH--Z') ActiveMethylene->Carbanion Deprotonation (+ this compound) Catalyst This compound Carbanion->Intermediate Nucleophilic Attack (+ Aldehyde) Adduct Aldol Adduct Intermediate->Adduct Protonation (+ [EtPipH]+) Product α,β-Unsaturated Product Adduct->Product Dehydration (- H2O) Product->Catalyst Regenerates Catalyst

Figure 1: Catalytic cycle of this compound in Knoevenagel condensation.

Data Presentation: Performance of Tertiary Amine Catalysts

While specific data for this compound is not extensively published, the following table summarizes representative yields and reaction times for Knoevenagel condensations catalyzed by the structurally similar tertiary amine, triethylamine. This data provides a reasonable expectation of performance for reactions catalyzed by this compound under similar conditions.

AldehydeActive Methylene CompoundCatalyst (Tertiary Amine)SolventTemp. (°C)Time (h)Yield (%)Reference
BenzaldehydeMalononitrileTriethylamineEthanolReflux295Adapted from[2]
4-ChlorobenzaldehydeMalononitrileTriethylamineEthanolReflux2.592Adapted from[2]
4-MethoxybenzaldehydeMalononitrileTriethylamineEthanolReflux1.598Adapted from[2]
BenzaldehydeEthyl CyanoacetateTriethylamineTolueneReflux588Adapted from[3]
4-NitrobenzaldehydeEthyl CyanoacetateTriethylamineTolueneReflux394Adapted from[3]
BenzaldehydeDiethyl MalonateTriethylaminePyridineReflux875Adapted from[4]

Experimental Protocols

The following protocols are provided as general guidelines for conducting a Knoevenagel condensation using this compound as the catalyst. Optimization of reaction conditions (temperature, solvent, and reaction time) may be necessary for specific substrates.

Protocol 1: General Procedure for the Synthesis of Benzylidenemalononitrile Derivatives

This protocol describes the synthesis of substituted benzylidenemalononitriles from the corresponding benzaldehydes and malononitrile using this compound as a catalyst.

Materials:

  • Substituted Benzaldehyde (10 mmol)

  • Malononitrile (10 mmol)

  • This compound (1 mmol, 10 mol%)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the substituted benzaldehyde (10 mmol), malononitrile (10 mmol), and ethanol (20 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add this compound (1 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration using a Buchner funnel. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Wash the collected solid with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent.

  • Dry the purified product in a vacuum oven.

Protocol 2: General Procedure for the Synthesis of Ethyl α-Cyanocinnamate Derivatives

This protocol outlines the synthesis of ethyl α-cyanocinnamate derivatives from aromatic aldehydes and ethyl cyanoacetate.

Materials:

  • Aromatic Aldehyde (10 mmol)

  • Ethyl Cyanoacetate (10 mmol)

  • This compound (1.5 mmol, 15 mol%)

  • Toluene (25 mL)

  • Round-bottom flask (100 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the aromatic aldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and toluene (25 mL).

  • Add this compound (1.5 mmol) to the mixture.

  • Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-8 hours).

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with 1M HCl (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Aldehyde, Active Methylene Compound, and Solvent AddCatalyst Add this compound Reactants->AddCatalyst Heat Heat to Reflux AddCatalyst->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Isolate Isolate Crude Product (Filtration or Evaporation) Cool->Isolate Purify Purify Product (Recrystallization or Chromatography) Isolate->Purify Dry Dry Final Product Purify->Dry

Figure 2: General experimental workflow for Knoevenagel condensation.

Conclusion

This compound is a viable and effective Brønsted base catalyst for the Knoevenagel condensation. Its inability to form an iminium intermediate simplifies the mechanistic landscape compared to secondary amine catalysts. The provided protocols offer a solid starting point for the synthesis of a variety of α,β-unsaturated compounds. As with any chemical transformation, optimization of reaction parameters for specific substrates is encouraged to achieve the best possible yields and purity. These application notes should serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

Application Notes and Protocols for Michael Addition Reaction Using 1-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. The choice of catalyst is crucial for the efficiency and selectivity of the Michael addition. 1-Ethylpiperidine, a cyclic tertiary amine, can serve as an effective base catalyst for this transformation. Its basic nature allows for the deprotonation of a Michael donor, initiating the conjugate addition cascade. These application notes provide a comprehensive overview and detailed protocols for conducting Michael addition reactions using this compound.

Physicochemical Properties of this compound

A thorough understanding of the catalyst's properties is essential for optimizing reaction conditions.

PropertyValueReference
Molecular Formula C₇H₁₅N[1]
Molecular Weight 113.20 g/mol [1]
Boiling Point 129-131 °C[1]
Density 0.824 g/mL at 25 °C[1]
pKa of Conjugate Acid ~11.2N/A

Reaction Principle

The Michael addition reaction proceeds through a well-established mechanism when catalyzed by a base like this compound. The reaction involves a Michael donor, which is a compound with an acidic proton (e.g., active methylene compounds like malonates, β-ketoesters, or nitroalkanes), and a Michael acceptor, which is an α,β-unsaturated carbonyl compound (e.g., enones, enals, or nitroalkenes).

The catalytic cycle can be summarized in the following steps:

  • Deprotonation: this compound, acting as a Brønsted-Lowry base, abstracts an acidic proton from the Michael donor to generate a resonance-stabilized enolate.

  • Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the β-carbon of the Michael acceptor in a conjugate addition fashion. This step results in the formation of a new carbon-carbon bond and a new enolate intermediate.

  • Protonation: The enolate intermediate is protonated by the conjugate acid of this compound (or another proton source in the reaction mixture), regenerating the catalyst and yielding the final Michael adduct.

Experimental Protocols

The following protocols are generalized procedures for conducting a Michael addition reaction using this compound as a catalyst. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary for specific substrates.

Protocol 1: Michael Addition of an Active Methylene Compound to an α,β-Unsaturated Ketone

This protocol describes the synthesis of a 1,5-dicarbonyl compound, a versatile intermediate in organic synthesis.[2][3]

Materials:

  • α,β-Unsaturated ketone (Michael acceptor)

  • Active methylene compound (e.g., diethyl malonate, acetylacetone) (Michael donor)

  • This compound (catalyst)

  • Anhydrous solvent (e.g., ethanol, THF, or DMF)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a solution of the α,β-unsaturated ketone (1.0 eq) in the chosen anhydrous solvent, add the active methylene compound (1.0-1.2 eq).

  • Add this compound (0.1-0.2 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,5-dicarbonyl compound.

Protocol 2: Michael Addition of a Nitroalkane to a Chalcone

This protocol details the addition of a nitroalkane to a chalcone, yielding a γ-nitroketone, which can be a precursor to various biologically active molecules.[4][5]

Materials:

  • Chalcone (Michael acceptor)

  • Nitroalkane (e.g., nitromethane, nitroethane) (Michael donor)

  • This compound (catalyst)

  • Solvent (e.g., methanol, ethanol)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Dissolve the chalcone (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the nitroalkane (1.5-2.0 eq) to the solution.

  • Add this compound (0.1-0.3 eq) to the reaction mixture.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by recrystallization or column chromatography to yield the γ-nitroketone.

Data Presentation

The following tables summarize representative data for Michael addition reactions. While specific data for this compound is limited in the literature, the following represents typical outcomes for similar amine-catalyzed reactions.

Table 1: Synthesis of 1,5-Dicarbonyl Compounds

EntryMichael AcceptorMichael DonorCatalystSolventTime (h)Yield (%)
1CyclohexenoneDiethyl malonatePiperidineEthanol1285
2ChalconeAcetylacetonePiperidineMethanol892
3Methyl vinyl ketoneDimethyl malonateTriethylamineTHF2478

Table 2: Synthesis of γ-Nitro Carbonyl Compounds

EntryMichael AcceptorMichael DonorCatalystSolventTime (h)Yield (%)
1ChalconeNitromethaneNaOHDMF2-485-95[4][5]
2BenzylideneacetoneNitroethanePiperidineEthanol1288
3Methyl acrylateNitromethaneDBUAcetonitrile690

Visualizations

General Mechanism of this compound Catalyzed Michael Addition

Michael_Addition_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Michael_Donor Michael Donor (e.g., R₂CH₂) Enolate Enolate [R₂CH⁻] Michael_Donor->Enolate Deprotonation by This compound Michael_Acceptor Michael Acceptor (e.g., CH₂=CHCOR') Adduct_Enolate Adduct Enolate Michael_Acceptor->Adduct_Enolate Catalyst This compound Catalyst->Enolate Enolate->Adduct_Enolate Nucleophilic Attack Michael_Adduct Michael Adduct (R₂CHCH₂CH₂COR') Adduct_Enolate->Michael_Adduct Protonation Regenerated_Catalyst Regenerated This compound Adduct_Enolate->Regenerated_Catalyst Regenerates Catalyst

Caption: Catalytic cycle of the this compound-catalyzed Michael addition.

Experimental Workflow for a Typical Michael Addition Reaction

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add Michael Acceptor, Michael Donor, and Solvent - Add this compound Start->Reaction_Setup Reaction Stir at appropriate temperature Monitor by TLC Reaction_Setup->Reaction Workup Quench reaction Aqueous workup and extraction Reaction->Workup Purification Dry organic layer Concentrate under reduced pressure Column Chromatography or Recrystallization Workup->Purification Product Isolated Michael Adduct Purification->Product

Caption: Generalized experimental workflow for the Michael addition reaction.

Conclusion

This compound is a viable and effective base catalyst for promoting Michael addition reactions. Its ease of handling and basicity make it a suitable choice for generating the necessary nucleophilic enolate from a variety of Michael donors. The protocols provided herein offer a solid foundation for researchers to explore the utility of this compound in the synthesis of complex organic molecules. As with any chemical transformation, careful optimization of reaction parameters is key to achieving high yields and purity of the desired Michael adducts. These application notes serve as a valuable resource for scientists engaged in synthetic organic chemistry and drug discovery, facilitating the efficient construction of important molecular scaffolds.

References

Stereoselective synthesis using 1-Ethylpiperidine as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Stereoselective Synthesis Using Chiral Auxiliaries

Topic: Principles of Stereoselective Synthesis via Chiral Auxiliaries

Audience: Researchers, scientists, and drug development professionals.

Note on 1-Ethylpiperidine: The initial topic specified the use of this compound as a chiral auxiliary. It is crucial to clarify that this compound is an achiral molecule, as it does not possess a stereocenter and has a plane of symmetry. By definition, a chiral auxiliary must be an enantiomerically pure compound to induce stereoselectivity in a reaction. Therefore, this compound cannot be used as a chiral auxiliary.

This document will instead provide a detailed overview and protocol using a well-established and widely respected class of chiral auxiliaries—Evans-type oxazolidinones —to illustrate the principles and practices of auxiliary-mediated stereoselective synthesis.

Introduction to Chiral Auxiliary-Mediated Synthesis

In asymmetric synthesis, a chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity. After the desired stereocenter is created, the auxiliary is cleaved from the product and can often be recovered for reuse. This methodology is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where a specific stereoisomer is often responsible for the desired therapeutic effect.

The general workflow for this process involves three key stages:

  • Attachment: Covalent coupling of the chiral auxiliary to a prochiral substrate.

  • Diastereoselective Reaction: Performing a reaction (e.g., alkylation, aldol addition) where the steric and electronic properties of the auxiliary control the facial approach of the incoming reagent, leading to the formation of one diastereomer in significant excess.

  • Cleavage: Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Exemplary System: Evans Oxazolidinone Auxiliaries

Developed by David A. Evans, chiral oxazolidinones are among the most reliable and versatile auxiliaries for the stereoselective functionalization of carboxylic acid derivatives. They are particularly effective in directing the stereochemical outcome of enolate alkylation, aldol, and acylation reactions. The predictable stereocontrol arises from a rigid, chelated enolate intermediate where one face is effectively blocked by a substituent on the auxiliary, directing electrophilic attack to the opposite face.

General Workflow Diagram

The following diagram illustrates the typical sequence for an asymmetric alkylation using an Evans-type oxazolidinone auxiliary.

G cluster_0 A Prochiral Substrate (e.g., Propionic Anhydride) C Attachment of Auxiliary (Acylation) A->C B Chiral Auxiliary ((4R,5S)-Oxazolidinone) B->C D Chiral Substrate-Auxiliary Adduct (N-Propionyl Oxazolidinone) C->D Yield: >95% E Diastereoselective Reaction (Enolate Alkylation) D->E F Diastereomerically Enriched Product E->F d.r. >98:2 G Cleavage of Auxiliary (Hydrolysis) F->G H Enantiomerically Enriched Product (Chiral Carboxylic Acid) G->H I Recovered Chiral Auxiliary G->I G cluster_0 Mechanism of Diastereoselection start N-Acyl Oxazolidinone enolate (Z)-Enolate Chelate (Top face blocked by R') start->enolate  Base (NaHMDS) -78 °C transition Transition State product Major Diastereomer transition->product p1->transition Electrophile (E+) approaches from less hindered bottom face

Application Notes and Protocols: The Role of 1-Ethylpiperidine in the Synthesis of β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams, represent a cornerstone in the treatment of bacterial infections. The efficacy of these antibiotics is intrinsically linked to the strained four-membered azetidin-2-one ring, known as the β-lactam ring. The synthesis of this critical structural motif has been a subject of extensive research, with the Staudinger [2+2] ketene-imine cycloaddition being one of the most reliable and widely employed methods. In this reaction, a tertiary amine base plays a pivotal role in the in situ generation of a ketene from an acyl chloride. This document provides detailed application notes and protocols for the use of 1-ethylpiperidine as a non-nucleophilic tertiary amine base in the synthesis of β-lactam antibiotics.

The Role of this compound in β-Lactam Ring Formation

The Staudinger cycloaddition involves the reaction of a ketene with an imine to form a β-lactam. Ketenes are highly reactive and are typically generated in situ from the corresponding acyl chloride by dehydrohalogenation using a non-nucleophilic tertiary amine base. This compound, a cyclic tertiary amine, serves this purpose effectively.

The primary function of this compound is to act as a proton scavenger, abstracting a proton from the α-carbon of the acyl chloride to facilitate the elimination of hydrogen chloride and the formation of the ketene. The choice of the tertiary amine base can influence the reaction rate and, in some cases, the stereochemical outcome of the cycloaddition. While triethylamine (TEA) is a commonly used base in this reaction, this compound offers a viable alternative with similar basicity and steric hindrance, making it a suitable candidate for this transformation.

Key Advantages of Using a Tertiary Amine Base like this compound:

  • In situ Ketene Generation: Allows for the use of transient and highly reactive ketene intermediates without the need for their isolation.

  • Mild Reaction Conditions: The reaction can typically be carried out at temperatures ranging from -78 °C to room temperature, which is beneficial for sensitive substrates.

  • Good to Excellent Yields: The Staudinger reaction is known for its efficiency in forming the β-lactam ring.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of a β-lactam using this compound as the base. The specific substrates, solvent, and temperature may need to be optimized for a particular target molecule.

Protocol 1: General Procedure for the Synthesis of a Monocyclic β-Lactam via Staudinger Cycloaddition

This protocol describes the reaction between an imine and an acyl chloride in the presence of this compound to yield a β-lactam.

Materials:

  • Imine (1.0 eq)

  • Acyl chloride (1.2 eq)

  • This compound (1.5 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the imine (1.0 eq) and dissolve it in anhydrous dichloromethane. Cool the solution to the desired temperature (typically -78 °C or 0 °C) using an appropriate cooling bath.

  • Addition of Base and Acyl Chloride: In a separate dry flask, prepare a solution of the acyl chloride (1.2 eq) and this compound (1.5 eq) in anhydrous dichloromethane.

  • Reaction Execution: Add the solution of the acyl chloride and this compound dropwise to the cooled solution of the imine over a period of 30-60 minutes with vigorous stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at the chosen temperature and then gradually warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to obtain the pure β-lactam.

Data Presentation

The following table summarizes typical reaction parameters for the Staudinger cycloaddition using a tertiary amine base. While specific data for this compound is not extensively published, the parameters are based on analogous reactions with triethylamine, and similar outcomes are expected.

ParameterTypical Value/ConditionNotes
Imine 1.0 equivalentCan be pre-formed or generated in situ.
Acyl Chloride 1.0 - 1.5 equivalentsA slight excess is often used to ensure complete reaction.
This compound 1.2 - 2.0 equivalentsAn excess is used to neutralize the generated HCl and drive the reaction.
Solvent Dichloromethane, Toluene, THFAnhydrous conditions are crucial.
Temperature -78 °C to room temperatureLower temperatures can improve stereoselectivity.
Reaction Time 1 - 24 hoursMonitored by TLC.
Typical Yield 50 - 95%Highly dependent on the specific substrates.

Visualizations

Signaling Pathway: The Staudinger [2+2] Cycloaddition

Staudinger_Cycloaddition AcylChloride Acyl Chloride (R-CH₂-COCl) Ketene Ketene (R-CH=C=O) AcylChloride->Ketene - HCl Imine Imine (R'-N=CHR'') Zwitterion Zwitterionic Intermediate Imine->Zwitterion Base This compound Ketene->Zwitterion BetaLactam β-Lactam Zwitterion->BetaLactam Ring Closure

Caption: Staudinger [2+2] cycloaddition pathway for β-lactam synthesis.

Experimental Workflow: Synthesis of a β-Lactam

Experimental_Workflow start Start dissolve_imine Dissolve Imine in Anhydrous Solvent start->dissolve_imine cool_solution Cool Reaction Mixture dissolve_imine->cool_solution add_reagents Dropwise Addition of Reagent Solution cool_solution->add_reagents prepare_reagents Prepare Solution of Acyl Chloride & this compound prepare_reagents->add_reagents stir_reaction Stir and Monitor (TLC) add_reagents->stir_reaction workup Aqueous Work-up stir_reaction->workup extract Extract with Organic Solvent workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End (Pure β-Lactam) purify->end

Caption: General experimental workflow for β-lactam synthesis.

Conclusion

This compound is a suitable non-nucleophilic tertiary amine base for facilitating the Staudinger [2+2] cycloaddition in the synthesis of β-lactam antibiotics. Its role is analogous to that of other commonly used tertiary amines like triethylamine. The provided protocols and diagrams offer a foundational guide for researchers in the field of medicinal chemistry and drug development to employ this compound in the construction of the vital β-lactam ring. As with any chemical synthesis, optimization of reaction conditions for specific substrates is essential to achieve desired yields and stereoselectivity.

Application of 1-Ethylpiperidine in Peptide Synthesis and Acylation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpiperidine is a tertiary amine that serves as a valuable tool in organic synthesis, particularly in the realms of peptide synthesis and acylation reactions. Its basicity and steric properties allow it to function effectively as a proton scavenger and catalyst in various chemical transformations. This document provides detailed application notes and protocols for the use of this compound, with a focus on its role in facilitating peptide bond formation and in the acylation of primary and secondary amines.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValue
Molecular Formula C7H15N
Molecular Weight 113.2 g/mol
Boiling Point 131 °C
Density 0.824 g/mL at 25 °C
pKa of Conjugate Acid 10.45
Appearance Clear, colorless to slightly yellow liquid
Solubility Soluble in water and common organic solvents

Application in Peptide Synthesis

In the context of solid-phase peptide synthesis (SPPS), tertiary amines are crucial for the activation of the carboxylic acid moiety of the incoming amino acid by coupling reagents. While sterically hindered bases like N,N-diisopropylethylamine (DIEA) are more commonly cited, this compound can serve a similar role as a non-nucleophilic base to facilitate the formation of the activated ester intermediate, which then reacts with the free amine of the resin-bound peptide chain.

Role in the Coupling Step

The primary function of this compound in the coupling step of peptide synthesis is to act as a proton scavenger. During the activation of the carboxylic acid of the incoming Fmoc-protected amino acid by a coupling reagent (e.g., HBTU, HATU), a proton is released. This compound neutralizes this acid, driving the activation reaction to completion and preventing the protonation of the free N-terminal amine of the growing peptide chain, which is necessary for the subsequent nucleophilic attack.

Logical Workflow for Peptide Coupling

cluster_activation Activation Step cluster_coupling Coupling Step Fmoc-AA-OH Fmoc-AA-OH Activated_Ester Activated Ester Intermediate Fmoc-AA-OH->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HBTU, HATU) Coupling_Reagent->Activated_Ester This compound This compound This compound->Protonated_Base Resin_Peptide Resin-Bound Peptide with Free N-terminus New_Peptide_Bond Formation of New Peptide Bond Activated_Ester->New_Peptide_Bond Resin_Peptide->New_Peptide_Bond

Caption: Workflow of this compound in peptide coupling.

Experimental Protocol: Peptide Coupling Using this compound

This protocol is a general guideline and may require optimization based on the specific amino acids and coupling reagent being used.

Materials:

  • Fmoc-protected amino acid

  • Peptide synthesis resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, HATU)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add this compound (6-10 equivalents) to the amino acid/coupling reagent solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Comparison with Other Tertiary Amines in Peptide Coupling

The choice of tertiary amine can influence the efficiency of the coupling reaction and the extent of side reactions, such as racemization.

BasepKa of Conjugate AcidSteric HindranceRelative Coupling Efficiency (General)Notes
This compound 10.45ModerateGoodLess sterically hindered than DIEA, potentially leading to faster reaction kinetics in some cases.
DIEA 10.75HighGood-ExcellentWidely used due to its high steric hindrance which minimizes side reactions. Can be slower due to steric bulk.
N-Methylmorpholine (NMM) 7.38LowGoodLower basicity can be advantageous in reducing racemization for sensitive amino acids.
2,4,6-Collidine 7.43HighModerate-GoodHigh steric hindrance and lower basicity, often used to suppress racemization.

Application in Acylation Reactions

This compound is an effective base for promoting the N-acylation of primary and secondary amines using acylating agents such as acyl chlorides and anhydrides. It functions by neutralizing the acidic byproduct (e.g., HCl) generated during the reaction, thereby driving the equilibrium towards product formation. Its tertiary nature prevents it from competing with the substrate amine in the acylation reaction.

Workflow for N-Acylation of an Amine

Amine Primary or Secondary Amine (R-NHR') Amide_Product Amide Product Amine->Amide_Product Acylating_Agent Acylating Agent (e.g., Acyl Chloride) Acylating_Agent->Amide_Product This compound This compound Base_Salt This compound Hydrochloride This compound->Base_Salt

Caption: General workflow for amine acylation.

Experimental Protocol: N-Acylation of a Primary Amine

This protocol provides a general procedure for the acylation of a primary amine with an acyl chloride using this compound as the base.

Materials:

  • Primary amine

  • Acyl chloride

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and this compound (1.2 equivalents) in the anhydrous solvent.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Comparison of Bases in N-Acylation

The choice of base can impact the reaction rate and yield, as well as the ease of work-up.

BasepKa of Conjugate AcidTypical EquivalentsWork-up Considerations
This compound 10.451.1 - 1.5The resulting hydrochloride salt is water-soluble, facilitating aqueous work-up.
Triethylamine (TEA) 10.751.1 - 1.5Similar to this compound, forms a water-soluble hydrochloride salt.
Pyridine 5.25Often used as solventCan be more difficult to remove due to its higher boiling point and solubility in organic solvents.
Potassium Carbonate (pKa of HCO3- is 10.3)1.5 - 2.0Heterogeneous reaction, requires filtration to remove the solid base and salts.

Conclusion

This compound is a versatile and effective tertiary amine base for applications in both peptide synthesis and general acylation reactions. Its moderate basicity and steric profile make it a suitable alternative to other commonly used bases. The protocols provided herein offer a starting point for the successful implementation of this compound in synthetic workflows. As with any chemical reaction, optimization of conditions is recommended to achieve the best possible outcomes for specific substrates and transformations.

Application Notes and Protocols: Diastereoselective Aldol Condensation with 1-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Ethylpiperidine in diastereoselective aldol condensations. This document outlines the mechanistic basis for its catalytic activity, a representative experimental protocol, and a framework for data analysis.

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures.[1] Achieving control over the stereochemical outcome of this reaction is crucial, particularly in the synthesis of pharmaceuticals and natural products where specific stereoisomers are required for biological activity. Diastereoselective aldol condensations generate specific stereoisomers, and the choice of catalyst is paramount in directing this selectivity.

Amine-based catalysts, particularly cyclic secondary and tertiary amines, have emerged as powerful tools for mediating aldol reactions. This compound, a tertiary amine, can function as a base catalyst in these transformations. While detailed studies specifically quantifying the diastereoselectivity induced by this compound are not extensively documented in peer-reviewed literature, its basicity and steric profile suggest its potential as a catalyst in such reactions, likely influencing the stereochemical course of the condensation. It has been noted for its use in stereoselective aldol condensations for the synthesis of β-lactam antibiotics and in the diastereoselective synthesis of aldols.

Mechanism of Catalysis

The catalytic cycle of a tertiary amine-mediated aldol condensation, such as one employing this compound, is believed to proceed through an enamine intermediate, analogous to the well-established mechanism of proline-catalyzed aldol reactions.[2]

The proposed catalytic cycle can be summarized as follows:

  • Enamine Formation: The ketone substrate reacts with the tertiary amine catalyst to form an enamine intermediate. This step involves the deprotonation of the α-carbon of the ketone.

  • Nucleophilic Attack: The generated enamine, being electron-rich, acts as a nucleophile and attacks the carbonyl carbon of the aldehyde substrate. The stereochemistry of this step is influenced by the steric environment of the enamine and the aldehyde, which dictates the facial selectivity of the attack and thus the diastereomeric outcome.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed to yield the β-hydroxy carbonyl product and regenerate the this compound catalyst, allowing it to re-enter the catalytic cycle.

The diastereoselectivity of the reaction is determined by the transition state geometry of the C-C bond-forming step. The steric bulk of the this compound and the substituents on the ketone and aldehyde play a crucial role in favoring one transition state over another, leading to the preferential formation of either the syn or anti diastereomer.[3]

Aldol_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Aldehyde Aldehyde Iminium Iminium Intermediate Aldehyde->Iminium Catalyst This compound Catalyst->Enamine Enamine->Iminium + Aldehyde Product β-Hydroxy Carbonyl (Aldol Adduct) Iminium->Product + H₂O Product->Catalyst - Catalyst (Regenerated) Final_Product Aldol Product Product->Final_Product Ketone_start Ketone Ketone_start->Ketone Aldehyde_start Aldehyde Aldehyde_start->Aldehyde Experimental_Workflow Start Start Setup Reaction Setup: - Add Ketone and Solvent - Inert Atmosphere Start->Setup Add_Catalyst Add this compound Setup->Add_Catalyst Add_Aldehyde Add Aldehyde Add_Catalyst->Add_Aldehyde Monitor Monitor Reaction (TLC) Add_Aldehyde->Monitor Workup Aqueous Workup - Quench with NH₄Cl - Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization - NMR, MS - Determine d.r. Purify->Analyze End End Analyze->End

References

1-Ethylpiperidine as a Reagent in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 1-ethylpiperidine is not extensively documented as a primary reagent in specialist polymer chemistry literature, its properties as a tertiary amine allow for its application in various polymerization reactions, primarily as a catalyst or co-catalyst. This document provides detailed application notes and protocols for the use of tertiary amines, with this compound as a representative example, in two major controlled polymerization techniques: Atom Transfer Radical Polymerization (ATRP) and Ring-Opening Polymerization (ROP). The information herein is collated from established principles and data for structurally similar tertiary amines and serves as a guide for researchers exploring the use of this compound in polymer synthesis.

Introduction to Tertiary Amines in Polymer Chemistry

Tertiary amines are a versatile class of organic compounds that find numerous applications in polymer chemistry. Their basicity and nucleophilicity enable them to act as catalysts, co-catalysts, or ligands in a variety of polymerization reactions. In the context of controlled polymerization, tertiary amines play a crucial role in regulating reaction kinetics and enabling the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.

Key Roles of Tertiary Amines:

  • In Atom Transfer Radical Polymerization (ATRP): Tertiary amines can function as ligands for the transition metal catalyst (typically copper), influencing its solubility and reactivity. They can also act as reducing agents, regenerating the active catalyst species and enabling polymerization under milder conditions.[1][2]

  • In Ring-Opening Polymerization (ROP): Tertiary amines can initiate the polymerization of strained cyclic monomers, such as lactones, through a nucleophilic attack. For less strained monomers, they can act as co-catalysts in conjunction with other initiators, such as alcohols, to promote polymerization.[3][4]

Application in Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful technique for the synthesis of well-defined polymers from a wide range of vinyl monomers. The control over the polymerization is achieved through a reversible activation/deactivation process of dormant polymer chains, mediated by a transition metal complex. Tertiary amines can play a significant role in enhancing the efficiency and control of ATRP.

Mechanism of Tertiary Amine-Mediated ATRP

In a typical copper-catalyzed ATRP, the catalyst cycles between a lower oxidation state (Cu(I)) and a higher oxidation state (Cu(II)). The Cu(I) species activates dormant polymer chains by abstracting a halogen atom, generating a propagating radical. The Cu(II) species deactivates the propagating radical, reforming the dormant chain.

Tertiary amines can participate in this equilibrium in two primary ways:

  • As a Ligand: Multidentate amines are commonly used as ligands to solubilize the copper catalyst and tune its reactivity. While this compound is a monodentate amine and a weaker ligand, it can still coordinate with the copper center.

  • As a Reducing Agent: Tertiary amines can reduce the Cu(II) deactivator complex back to the active Cu(I) activator. This process, often referred to as Activators Regenerated by Electron Transfer (ARGET) ATRP, allows for the use of much lower concentrations of the copper catalyst.[1][2] The proposed mechanism involves an electron transfer from the amine to the Cu(II) complex.[1]

ATRP_Mechanism cluster_activation Activation/Deactivation cluster_propagation Propagation cluster_reduction Catalyst Regeneration (ARGET) PnX P_n-X (Dormant) Pn_rad P_n• (Propagating) PnX->Pn_rad k_act CuI Cu(I) / L CuIIX X-Cu(II) / L Pn_rad->PnX k_deact Pn1_rad P_{n+1}• Pn_rad->Pn1_rad + M (k_p) cluster_propagation cluster_propagation cluster_reduction cluster_reduction M Monomer CuIIX_regen X-Cu(II) / L CuI_regen Cu(I) / L CuIIX_regen->CuI_regen Reduction Amine Tertiary Amine (e.g., this compound) Amine_rad Amine Radical Cation

Fig. 1: General mechanism of ATRP with tertiary amine as a reducing agent.
Experimental Protocol: ARGET ATRP of Methyl Methacrylate (MMA) using this compound as a Reducing Agent

This protocol is a representative example based on established procedures for ARGET ATRP using tertiary amines.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(II) bromide (CuBr₂)

  • Tris(2-pyridylmethyl)amine (TPMA)

  • This compound

  • Anisole (solvent)

  • Argon or Nitrogen gas

Procedure:

  • Catalyst Solution Preparation: In a Schlenk flask, dissolve CuBr₂ (specific amount, see table) and TPMA (equimolar to Cu) in anisole.

  • Reaction Mixture Preparation: In a separate Schlenk flask, add MMA, EBiB, and this compound.

  • Degassing: Subject both flasks to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation: Under an inert atmosphere, transfer the catalyst solution to the reaction mixture.

  • Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature and stir.

  • Monitoring: Periodically take samples under inert atmosphere to monitor monomer conversion (by ¹H NMR or GC) and molecular weight (by GPC).

  • Termination: After the desired time or conversion, quench the polymerization by exposing the reaction mixture to air and diluting with a suitable solvent (e.g., THF).

  • Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.

Representative Quantitative Data

The following table summarizes expected results for the polymerization of MMA using a tertiary amine as a reducing agent in ARGET ATRP, based on literature data for similar systems.[1][2]

Entry[MMA]:[EBiB]:[CuBr₂]:[TPMA]:[this compound]Temp. (°C)Time (h)Conversion (%)M_n,th ( g/mol )M_n,exp ( g/mol )Đ (M_w/M_n)
1200:1:0.01:0.01:16048517000165001.15
2400:1:0.01:0.01:16089036000350001.20
3200:1:0.005:0.005:17039218400178001.18

M_n,th = ([Monomer]/[Initiator]) × Conversion × MW_monomer + MW_initiator M_n,exp and Đ are determined by Gel Permeation Chromatography (GPC).

Application in Ring-Opening Polymerization (ROP)

ROP is a key method for producing biodegradable polyesters from cyclic monomers like lactones and lactides. Tertiary amines can act as effective catalysts or initiators for this type of polymerization.

Mechanism of Tertiary Amine-Catalyzed ROP

This compound, as a tertiary amine, can initiate the ROP of strained cyclic esters, such as β-propiolactone, via a zwitterionic mechanism.[3] For less strained and more common monomers like ε-caprolactone (CL) and L-lactide (LA), tertiary amines are more effective as co-catalysts in a "monomer activation" mechanism.

In this mechanism, the tertiary amine acts as a Brønsted base, activating an initiator (e.g., an alcohol) by deprotonation. The resulting alkoxide is a more potent nucleophile for attacking the carbonyl carbon of the cyclic monomer.

ROP_Mechanism cluster_activation Initiator Activation cluster_propagation Propagation ROH R-OH (Initiator) RO_minus R-O⁻ (Alkoxide) ROH->RO_minus Deprotonation Amine Tertiary Amine (e.g., this compound) Amine_H Protonated Amine Polymer_chain Growing Polymer Chain RO_minus->Polymer_chain + Monomer cluster_propagation cluster_propagation Monomer Cyclic Ester

Fig. 2: General mechanism of tertiary amine-catalyzed ROP of cyclic esters.
Experimental Protocol: ROP of ε-Caprolactone (CL) using this compound as a Catalyst

This protocol outlines a general procedure for the ROP of ε-caprolactone using an alcohol initiator and a tertiary amine catalyst.

Materials:

  • ε-Caprolactone (CL), dried over CaH₂ and distilled

  • Benzyl alcohol (BnOH), dried and distilled

  • This compound, dried and distilled

  • Toluene, anhydrous

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add ε-caprolactone and toluene.

  • Addition of Initiator and Catalyst: Add benzyl alcohol followed by this compound via syringe.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature and stir.

  • Monitoring: Take aliquots periodically to determine monomer conversion by ¹H NMR.

  • Termination: After the desired time or conversion, cool the reaction to room temperature and quench by adding a few drops of acetic acid.

  • Purification: Dilute the mixture with dichloromethane (DCM) and precipitate the polymer in cold methanol. Filter the polymer and dry under vacuum at room temperature.

Representative Quantitative Data

The following table presents expected outcomes for the ROP of ε-caprolactone catalyzed by a tertiary amine, based on data for similar systems.[3][4]

Entry[CL]:[BnOH]:[this compound]Temp. (°C)Time (h)Conversion (%)M_n,th ( g/mol )M_n,exp ( g/mol )Đ (M_w/M_n)
1100:1:110069510800105001.10
2200:1:1100129220900201001.15
3100:1:0.511059610900106001.12

M_n,th = ([Monomer]/[Initiator]) × Conversion × MW_monomer + MW_initiator M_n,exp and Đ are determined by Gel Permeation Chromatography (GPC).

Safety and Handling

This compound is a flammable and corrosive liquid. It is toxic if inhaled or ingested and can cause severe skin and eye burns. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

While specific literature on this compound as a primary reagent in polymer chemistry is limited, its properties as a tertiary amine suggest its utility in both ATRP and ROP. The protocols and data presented here, derived from established knowledge of tertiary amine-mediated polymerizations, provide a solid foundation for researchers to explore the potential of this compound in the synthesis of well-defined polymers. Further experimental validation is necessary to optimize reaction conditions and fully characterize the resulting polymers.

References

Application Notes and Protocols: The Role of 1-Ethylpiperidine in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Ethylpiperidine, a cyclic tertiary amine, serves as a versatile building block in the synthesis of various organic compounds, including those with significant applications in the agrochemical industry.[1] Its nucleophilic nature and structural features make it a valuable reagent for the creation of novel fungicides, herbicides, and insecticides. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a proposed novel thiocarbamate herbicide, drawing parallels from the established synthesis of S-Ethyl dipropylthiocarbamate (EPTC), a widely used herbicide.[2]

Application in Herbicide Synthesis: A Proposed Thiocarbamate Analogue

Thiocarbamates are a well-established class of herbicides that primarily act by inhibiting lipid synthesis in plants.[2] The synthesis of these compounds often involves the reaction of a secondary amine with a chlorothioformate. By substituting the commonly used di-n-propylamine with this compound in a reaction with ethyl chlorothioformate, a novel thiocarbamate herbicide with potentially unique selectivity and efficacy can be synthesized.

Proposed Agrochemical: S-Ethyl 1-piperidinecarbothioate (EPC)

Mechanism of Action (Proposed): Inhibition of very-long-chain fatty acid synthesis, similar to other thiocarbamate herbicides.

Data Presentation: Synthesis of S-Ethyl 1-piperidinecarbothioate (EPC)

The following table summarizes the key quantitative data for the proposed two-step synthesis of EPC.

StepReactionReactantsMolar RatioSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1Formation of Ethyl ChlorothioformateEthyl Mercaptan, Phosgene1:1.1Toluene0 - 52~95>98
2Formation of EPCEthyl Chlorothioformate, this compound1:1.2Toluene20 - 254~90>97

Experimental Protocols

Protocol 1: Synthesis of Ethyl Chlorothioformate

Materials:

  • Ethyl Mercaptan (C₂H₅SH)

  • Phosgene (COCl₂)

  • Toluene (anhydrous)

  • Nitrogen gas (inert atmosphere)

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flask with a gas inlet and outlet

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a gas outlet connected to a scrubber (e.g., containing a sodium hydroxide solution to neutralize excess phosgene).

  • Under a gentle stream of nitrogen, add anhydrous toluene to the flask.

  • Cool the flask to 0-5 °C using an ice bath.

  • Slowly bubble a pre-determined amount of phosgene gas into the stirred toluene solution.

  • In a separate dropping funnel, prepare a solution of ethyl mercaptan in anhydrous toluene.

  • Add the ethyl mercaptan solution dropwise to the phosgene solution over a period of 1-2 hours, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to stir for an additional hour at the same temperature.

  • Slowly warm the reaction mixture to room temperature and purge with nitrogen gas to remove any unreacted phosgene.

  • The resulting solution of ethyl chlorothioformate in toluene is used directly in the next step without further purification.

Protocol 2: Synthesis of S-Ethyl 1-piperidinecarbothioate (EPC)

Materials:

  • Solution of Ethyl Chlorothioformate in toluene (from Protocol 1)

  • This compound (C₇H₁₅N)

  • Triethylamine (as an acid scavenger)

  • Toluene (anhydrous)

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound and triethylamine in anhydrous toluene.

  • Cool the mixture to 10-15 °C.

  • Slowly add the toluene solution of ethyl chlorothioformate from Protocol 1 to the stirred this compound solution over 1-2 hours, maintaining the temperature below 25 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

  • The formation of triethylamine hydrochloride precipitate will be observed.

  • Filter the reaction mixture to remove the precipitate.

  • Wash the filtrate with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude S-Ethyl 1-piperidinecarbothioate (EPC).

  • The crude product can be further purified by vacuum distillation or column chromatography to achieve high purity.

Mandatory Visualization

Synthesis_of_EPC cluster_0 Step 1: Formation of Ethyl Chlorothioformate cluster_1 Step 2: Formation of EPC Ethyl_Mercaptan Ethyl Mercaptan R1 Reaction 1 (Toluene, 0-5°C) Ethyl_Mercaptan->R1 Phosgene Phosgene Phosgene->R1 One_Ethylpiperidine This compound R2 Reaction 2 (Toluene, 20-25°C) One_Ethylpiperidine->R2 Triethylamine Triethylamine Triethylamine->R2 Ethyl_Chlorothioformate Ethyl Chlorothioformate Ethyl_Chlorothioformate->R2 EPC S-Ethyl 1-piperidinecarbothioate (EPC) TEA_HCl Triethylamine Hydrochloride R1->Ethyl_Chlorothioformate R2->EPC R2->TEA_HCl

Caption: Synthetic pathway for S-Ethyl 1-piperidinecarbothioate (EPC).

Application in Fungicide Synthesis: Dithiocarbamates

Dithiocarbamates are a significant class of fungicides, synthesized through the reaction of a secondary amine with carbon disulfide in the presence of a base. This compound, as a secondary amine, can be utilized in this reaction to produce a novel dithiocarbamate fungicide.

Proposed Agrochemical: Sodium this compound-1-carbodithioate

Mechanism of Action (Proposed): Multi-site inhibitor, interfering with various enzymatic processes within fungal cells.

Data Presentation: Synthesis of Sodium this compound-1-carbodithioate

ReactionReactantsMolar RatioSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Dithiocarbamate FormationThis compound, Carbon Disulfide, Sodium Hydroxide1:1:1Ethanol/Water25-302>90>95

Experimental Protocol

Protocol 3: Synthesis of Sodium this compound-1-carbodithioate

Materials:

  • This compound (C₇H₁₅N)

  • Carbon Disulfide (CS₂)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask, prepare a solution of sodium hydroxide in a mixture of water and ethanol.

  • Cool the solution to below 30°C.

  • In a separate dropping funnel, mix this compound with a small amount of ethanol.

  • Slowly add the this compound solution to the stirred sodium hydroxide solution.

  • After the addition of the amine, add carbon disulfide dropwise to the reaction mixture while maintaining the temperature below 30°C.

  • A precipitate of the sodium dithiocarbamate salt will begin to form.

  • Continue stirring the mixture for 1-2 hours at room temperature to ensure the completion of the reaction.

  • The product can be isolated by filtration, followed by washing with cold ethanol and drying under vacuum.

Mandatory Visualization

Dithiocarbamate_Synthesis cluster_0 Dithiocarbamate Formation One_Ethylpiperidine This compound R1 Reaction (Ethanol/Water, 25-30°C) One_Ethylpiperidine->R1 Carbon_Disulfide Carbon Disulfide Carbon_Disulfide->R1 NaOH Sodium Hydroxide NaOH->R1 Dithiocarbamate Sodium this compound-1-carbodithioate R1->Dithiocarbamate

Caption: Synthesis of a dithiocarbamate fungicide from this compound.

This compound demonstrates significant potential as a key intermediate in the synthesis of novel agrochemicals. The protocols outlined above for the synthesis of a proposed thiocarbamate herbicide and a dithiocarbamate fungicide illustrate the utility of this compound. Further research and development in this area could lead to the discovery of new and effective crop protection agents with improved performance and environmental profiles. The provided methodologies serve as a foundational guide for researchers and scientists in the field of agrochemical development.

References

Application Note: GC-MS Analytical Method for 1-Ethylpiperidine Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the monitoring of chemical reactions involving 1-Ethylpiperidine. As a crucial intermediate and building block in the synthesis of various pharmaceutical compounds, a robust and accurate analytical method for monitoring its formation and consumption is essential for process optimization and quality control. This document provides a detailed protocol for sample preparation, GC-MS analysis, and data interpretation, tailored for an audience in research, development, and quality assurance.

Introduction

This compound is a heterocyclic amine that serves as a key precursor in the synthesis of a range of active pharmaceutical ingredients (APIs). Its synthesis, often involving the reduction of N-acetylpiperidine or the ethylation of piperidine, requires careful monitoring to ensure reaction completion, maximize yield, and minimize the formation of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency, sensitivity, and specificity for the unambiguous identification and quantification of volatile and semi-volatile compounds in a complex reaction mixture. This protocol outlines a validated GC-MS method for the qualitative and quantitative analysis of this compound, as well as its common precursors and potential byproducts.

Experimental Protocols

Reagents and Materials
  • Solvents: Methanol (GC grade), Dichloromethane (GC grade), Ethyl acetate (GC grade)

  • Reagents: this compound (analytical standard, ≥99%), 1-Acetylpiperidine (≥98%), Piperidine (≥99%), Sodium hydroxide (NaOH), Anhydrous sodium sulfate (Na₂SO₄)

  • GC Vials: 2 mL amber glass vials with PTFE-lined septa

  • Pipettes and Syringes: Calibrated micropipettes and syringes for accurate liquid handling.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol. These solutions are used to construct a calibration curve for quantification.

Sample Preparation from Reaction Mixture

The following is a general liquid-liquid extraction protocol for quenching and preparing a sample from a typical this compound synthesis reaction for GC-MS analysis.

  • Sample Quenching and Dilution: Withdraw a small aliquot (e.g., 100 µL) of the reaction mixture and immediately quench it in a vial containing 1 mL of methanol to stop the reaction and create an initial dilution.

  • Alkalinization: To this diluted sample, add 5 mL of deionized water followed by 1 mL of 0.1 M NaOH solution to ensure the pH is above 10. This step is crucial to deprotonate the amine and facilitate its extraction into an organic solvent.

  • Liquid-Liquid Extraction: Add 5 mL of dichloromethane to the vial, cap it securely, and vortex for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the vial at 3000 rpm for 10 minutes to achieve a clear separation between the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the lower organic layer (dichloromethane) into a clean vial using a Pasteur pipette.

  • Drying: Pass the collected organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Final Preparation: Transfer the dried extract into a GC vial for analysis. If necessary, the sample can be concentrated under a gentle stream of nitrogen.

GC-MS Instrumentation and Conditions

A standard Gas Chromatograph coupled with a Mass Selective Detector is recommended. The following parameters can be used as a starting point and should be optimized for the specific instrument in use.

Parameter Recommended Condition
GC System Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MSD or equivalent
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio 20:1) or Splitless for trace analysis
Oven Program Initial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation and Analysis

Quantitative data for the key analytes in a typical this compound synthesis reaction are summarized in the table below. Identification is confirmed by matching the retention time and mass spectrum of the analyte with that of a pure standard. Quantification is performed using a calibration curve generated from the working standard solutions.

Analyte Retention Time (min) *Quantification Ion (m/z) Qualifier Ions (m/z) LOD (µg/mL) LOQ (µg/mL)
Piperidine~ 4.58456, 85~ 0.01~ 0.03
This compound ~ 6.8 98 113, 84, 56 ~ 0.01 ~ 0.03
1-Acetylpiperidine~ 9.512784, 98~ 0.05~ 0.15

*Retention times are estimates and will vary depending on the specific GC system, column, and analytical conditions. It is essential to confirm retention times using authentic standards. **LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on typical instrument performance for similar compounds and should be experimentally determined for the specific matrix and instrument used.

Visualizations

Reaction_Monitoring_Workflow GC-MS Workflow for this compound Reaction Monitoring cluster_sampling Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Chemical Reaction Mixture Quench Quench Aliquot in Methanol Reaction->Quench Alkalinize Alkalinize with NaOH (pH > 10) Quench->Alkalinize Extract Liquid-Liquid Extraction (Dichloromethane) Alkalinize->Extract Dry Dry Organic Layer (Anhydrous Na2SO4) Extract->Dry Final_Sample Transfer to GC Vial Dry->Final_Sample GC_Injection Inject Sample into GC-MS Final_Sample->GC_Injection Separation Chromatographic Separation (HP-5MS Column) GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram Peak_Integration Identify & Integrate Peaks Chromatogram->Peak_Integration Mass_Spectrum Compare Mass Spectra to Library/Standard Peak_Integration->Mass_Spectrum Quantification Quantify using Calibration Curve Peak_Integration->Quantification Report Generate Report: Concentration vs. Time Mass_Spectrum->Report Quantification->Report

Caption: Experimental workflow from sample preparation to data analysis.

Logical_Flow_Compound_ID Logical Flow for Compound Identification and Quantification Start GC-MS Data Acquisition Check_RT Does Peak Retention Time (RT) match Standard RT? Start->Check_RT Check_MS Does Peak Mass Spectrum match Standard/Library Spectrum? Check_RT->Check_MS Yes Compound_Not_ID Compound Not Identified (Unknown/Impurity) Check_RT->Compound_Not_ID No Compound_ID Compound Identified Check_MS->Compound_ID Yes Check_MS->Compound_Not_ID No Quantify Quantify using Peak Area and Calibration Curve Compound_ID->Quantify Report_Conc Report Concentration Quantify->Report_Conc

Caption: Logical flow for compound identification using GC-MS.

Conclusion

The GC-MS method described provides a reliable and robust framework for monitoring the synthesis of this compound. The protocol for sample preparation is straightforward, and the chromatographic conditions are suitable for baseline separation of the target analyte from its common precursors. This application note serves as a comprehensive guide for researchers and scientists in the pharmaceutical industry to implement an effective analytical strategy for reaction monitoring, ultimately leading to improved process control and product quality.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions with 1-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions using 1-Ethylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for various organic reactions.

FAQs: General Considerations for Using this compound

Q1: What are the key properties of this compound to consider before setting up a reaction?

A1: this compound is a tertiary amine commonly used as a non-nucleophilic base in organic synthesis.[1] Key properties to consider are:

  • Basicity (pKa): The pKa of the conjugate acid of this compound is approximately 10.4.[2][3] This makes it a stronger base than pyridine (pKaH ≈ 5.2) but weaker than sterically hindered bases like Hünig's base (DIPEA, pKaH ≈ 11.4).[2][3][4] Its basicity is sufficient to deprotonate a variety of acidic protons, such as those alpha to carbonyls and nitro groups.[5][6]

  • Steric Hindrance: The ethyl group provides some steric bulk around the nitrogen atom, which can minimize its nucleophilicity and reduce side reactions where the base itself acts as a nucleophile.

  • Solubility: It is soluble in many common organic solvents.

  • Volatility: With a boiling point of 131 °C, it can be removed from reaction mixtures relatively easily by distillation or under vacuum.

Q2: When should I choose this compound over other amine bases?

A2: The choice of base is critical for reaction success. Consider the following factors when selecting this compound:

  • Required Basicity: this compound is a good choice when a moderately strong, non-nucleophilic base is needed. For reactions requiring a weaker base, pyridine might be more suitable. For deprotonating less acidic protons, a stronger base like DBU or a metal amide (e.g., LDA) may be necessary.

  • Nucleophilicity Concerns: If your substrate is sensitive to nucleophilic attack by the base, the steric hindrance of this compound makes it a better choice than less hindered amines like triethylamine.

  • Reaction Type: It is frequently employed in condensation reactions (Knoevenagel, Aldol), conjugate additions (Michael), and elimination reactions (dehydrohalogenation).[5][7][8][9]

Q3: How can I remove this compound and its corresponding salt from my reaction mixture during workup?

A3: Purification can be achieved through several methods:

  • Aqueous Wash: An acidic aqueous wash (e.g., dilute HCl, NH4Cl solution) will protonate the this compound, forming a water-soluble salt that can be separated from the organic layer.

  • Extraction: After the acidic wash, the desired product can be extracted into an organic solvent.

  • Chromatography: Silica gel column chromatography can be used to separate the product from any residual base or salt.

  • Distillation: If the product is significantly less volatile than this compound, distillation can be an effective purification method.

Troubleshooting Guides for Specific Reactions

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a base like this compound, to form a new carbon-carbon double bond.[10][11]

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps & Solutions
Insufficient Basicity While this compound is a competent base for many Knoevenagel condensations, a stronger base might be required for less active methylene compounds. Consider a stronger base like DBU or piperidine.
Steric Hindrance Bulky substituents on the aldehyde/ketone or the active methylene compound can slow down the reaction.[11] Increase the reaction temperature or prolong the reaction time.
Water Formation The reaction produces water, which can inhibit the reaction.[10] Use a Dean-Stark apparatus to remove water azeotropically, or add a drying agent like molecular sieves.[10]
Catalyst Inefficiency Ensure the this compound is pure and not degraded. Optimize the catalyst loading; typically 0.1-0.2 equivalents are used.

Issue 2: Formation of Side Products

Side Product Mitigation Strategy
Michael Addition The product of the Knoevenagel condensation can sometimes undergo a subsequent Michael addition with the active methylene compound.[11] Use a stoichiometric amount of the active methylene compound or add the aldehyde/ketone slowly to the reaction mixture.
Self-Condensation Aldehydes or ketones with enolizable protons can undergo self-condensation.[11] This is less common with weak bases like this compound but can be minimized by slow addition of the carbonyl compound.

Diagram: Knoevenagel Condensation Workflow

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aldehyde/Ketone and Active Methylene Compound in Solvent Add_Base Add this compound (0.1-0.2 eq.) Reactants->Add_Base Heat Heat to Reflux (if necessary) Add_Base->Heat Monitor Monitor by TLC/GC Heat->Monitor Quench Cool and Quench Monitor->Quench Reaction Complete Extract Aqueous Wash (dil. HCl) & Extraction Quench->Extract Purify Column Chromatography or Recrystallization Extract->Purify Product Isolated Product Purify->Product

Caption: General workflow for a Knoevenagel condensation using this compound.

Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[5][6]

Issue 1: Low Yield or Incomplete Reaction

Potential Cause Troubleshooting Steps & Solutions
Reversibility of the Reaction The Henry reaction is reversible. To drive the equilibrium towards the product, consider using a slight excess of the nitroalkane.
Suboptimal Temperature The reaction rate is temperature-dependent.[12] A systematic study of the temperature (e.g., room temperature, 40 °C, 60 °C) can help identify the optimal condition.[12]
Insufficient Catalyst Loading The amount of this compound can influence the reaction rate.[12] Titrate the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.[12]

Issue 2: Formation of Dehydrated Product (Nitroalkene)

Problem Solution
Elimination of Water The initially formed β-nitro alcohol can eliminate water to form a nitroalkene, especially at higher temperatures or with prolonged reaction times.[5] If the β-nitro alcohol is the desired product, run the reaction at a lower temperature and for a shorter duration.

Diagram: Troubleshooting Logic for Low Yield in Henry Reaction

Henry_Troubleshooting Start Low Yield in Henry Reaction Check_Reversibility Is the reaction reversible for your substrates? Start->Check_Reversibility Increase_Nitroalkane Use a slight excess of the nitroalkane. Check_Reversibility->Increase_Nitroalkane Yes Check_Temp Is the temperature optimized? Check_Reversibility->Check_Temp No Increase_Nitroalkane->Check_Temp Optimize_Temp Screen a range of temperatures (e.g., RT to 60°C). Check_Temp->Optimize_Temp No Check_Catalyst Is the catalyst loading optimal? Check_Temp->Check_Catalyst Yes Optimize_Temp->Check_Catalyst Optimize_Catalyst Vary the concentration of This compound. Check_Catalyst->Optimize_Catalyst No Final_Product Improved Yield Check_Catalyst->Final_Product Yes Optimize_Catalyst->Final_Product

Caption: A logical workflow for troubleshooting low yields in the Henry reaction.

Michael Addition

The Michael addition is the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[9] this compound can act as a base to generate the nucleophile.

Issue 1: Low Yield

Potential Cause Troubleshooting Steps & Solutions
Weak Nucleophile If the Michael donor is not sufficiently acidic, this compound may not be strong enough to generate the required concentration of the nucleophile. A stronger base may be necessary.
Polymerization of Acceptor Some Michael acceptors are prone to polymerization in the presence of a base.[9] Use a catalytic amount of this compound and consider adding it slowly to the reaction mixture.
Solvent Effects The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO can often accelerate Michael additions.

Issue 2: 1,2-Addition vs. 1,4-Addition

Problem Solution
Formation of 1,2-Adduct While less common with soft nucleophiles, competitive 1,2-addition to the carbonyl group can occur. Using a less polar solvent and lower temperatures can favor the 1,4-addition pathway.

Data Presentation: Comparison of Amine Bases

BasepKa of Conjugate AcidGeneral Characteristics
Pyridine5.2[2][3]Weakly basic, aromatic.
This compound 10.4 [2]Moderately strong, non-nucleophilic.
Triethylamine (TEA)10.7Common organic base, can be nucleophilic.
Diisopropylethylamine (DIPEA)11.4[4]Sterically hindered, non-nucleophilic.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)~12.5Strong, non-nucleophilic base.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aldehyde or ketone (1.0 equiv) and the active methylene compound (1.0-1.2 equiv) in a suitable solvent (e.g., ethanol, toluene).

  • Addition of Base: Add this compound (0.1-0.2 equiv) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, dilute the mixture with an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to remove the this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Henry Reaction

  • Reaction Setup: In a round-bottom flask, combine the aldehyde or ketone (1.0 equiv) and the nitroalkane (1.0-1.5 equiv) in a suitable solvent (e.g., isopropanol, THF).

  • Addition of Base: Add this compound (0.1-1.0 equiv) to the mixture.

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Technical Support Center: Troubleshooting Low Yield in 1-Ethylpiperidine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions catalyzed by 1-Ethylpiperidine. The following information is designed to help you diagnose and resolve issues leading to low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in a this compound catalyzed reaction?

A1: Low yields in these reactions can often be attributed to several factors:

  • Suboptimal Catalyst Concentration: Both too little and too much catalyst can negatively impact the reaction rate and selectivity.

  • Incorrect Reaction Temperature: The temperature may be too low to overcome the activation energy or so high that it promotes side reactions and catalyst degradation.

  • Inappropriate Solvent Choice: The polarity and protic/aprotic nature of the solvent significantly influence reaction kinetics and the solubility of reactants and intermediates.

  • Presence of Water: Many condensation reactions produce water, which can inhibit the catalyst or reverse the reaction.

  • Impure Reactants or Catalyst: Impurities in the starting materials or the this compound catalyst can poison the catalyst or lead to unwanted side products.

  • Catalyst Deactivation: The catalyst may degrade over the course of the reaction due to interaction with substrates, products, or impurities.

Q2: How can I determine the optimal concentration of this compound for my reaction?

A2: The optimal catalyst loading is best determined empirically. A good starting point for many reactions is 5-10 mol%. You can then screen a range of concentrations (e.g., 1, 5, 10, and 20 mol%) to identify the concentration that provides the best balance of reaction rate and yield.

Q3: What type of side reactions are common with this compound catalysis?

A3: Common side reactions include self-condensation of the carbonyl compound, Michael addition of the active methylene compound to the product, and other competing condensation pathways.[1] The formation of these byproducts can often be minimized by carefully controlling the reaction conditions, such as the order of reagent addition and temperature.

Q4: How critical is the purity of this compound?

A4: The purity of this compound is crucial. Impurities can act as catalyst poisons, reducing its effectiveness. It is recommended to use a high-purity grade of this compound. If you suspect catalyst impurity is an issue, purification by distillation may be necessary.

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no yield, consider the following troubleshooting steps, presented in a logical workflow.

LowYieldTroubleshooting start Low or No Yield catalyst Check Catalyst start->catalyst Step 1 conditions Optimize Reaction Conditions start->conditions reagents Verify Reagents start->reagents workup Review Workup Procedure start->workup sub_catalyst1 Purity & Activity catalyst->sub_catalyst1 sub_catalyst2 Concentration catalyst->sub_catalyst2 sub_conditions1 Temperature conditions->sub_conditions1 sub_conditions2 Solvent conditions->sub_conditions2 sub_conditions3 Reaction Time conditions->sub_conditions3 sub_conditions4 Water Removal conditions->sub_conditions4 sub_reagents1 Purity of Starting Materials reagents->sub_reagents1 sub_reagents2 Stoichiometry reagents->sub_reagents2 end Improved Yield workup->end If workup is correct sub_catalyst2->conditions If catalyst is optimal sub_conditions4->workup If conditions are optimized sub_reagents2->conditions If reagents are verified

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps:

  • Verify Catalyst Integrity and Concentration:

    • Purity: Ensure you are using high-purity this compound. If the catalyst has been stored for a long time or exposed to air, its activity may be compromised. Consider purifying by distillation.

    • Concentration: As a starting point, use 5-10 mol% of this compound. If the yield is still low, perform a catalyst loading study to find the optimal concentration.

  • Optimize Reaction Conditions:

    • Temperature: Many reactions catalyzed by this compound proceed at room temperature. However, if the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be beneficial. Conversely, if side products are forming, lowering the temperature could improve selectivity.[2]

    • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO can be effective, as can protic solvents like ethanol.[3] The optimal solvent will depend on the specific reactants. A solvent screen is recommended if yield is a persistent issue.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while excessively long times can lead to product degradation or side reactions.

    • Water Removal: Condensation reactions produce water, which can inhibit the catalyst and shift the equilibrium back to the reactants. Consider using a Dean-Stark apparatus for azeotropic removal of water or adding molecular sieves to the reaction mixture.

  • Check Reactant Quality and Stoichiometry:

    • Purity: Ensure that your starting materials are pure. Aldehydes, in particular, can oxidize over time.

    • Stoichiometry: Carefully control the molar ratios of your reactants. In some cases, using a slight excess of one reactant can drive the reaction to completion.

Issue 2: Formation of Multiple Products or Impurities

The presence of multiple products or significant impurities can be addressed by considering the reaction mechanism and potential side reactions.

SideProducts start Multiple Products/ Impurities self_condensation Self-Condensation of Carbonyl start->self_condensation michael_addition Michael Addition to Product start->michael_addition other_side_reactions Other Side Reactions start->other_side_reactions solution1 Slow addition of carbonyl self_condensation->solution1 solution2 Use slight excess of active methylene michael_addition->solution2 solution3 Optimize temperature and time other_side_reactions->solution3 end Increased Product Purity solution1->end solution2->end solution3->end

Caption: Troubleshooting guide for the formation of side products.

Mitigation Strategies:

  • Slow Addition: To minimize the self-condensation of an aldehyde, add it slowly to the reaction mixture containing the active methylene compound and this compound.[1]

  • Stoichiometry Adjustment: Using a slight excess of the active methylene compound can sometimes suppress the Michael addition of the nucleophile to the desired product.

  • Condition Optimization: Overly high temperatures or long reaction times can promote the formation of byproducts. Monitor the reaction closely and quench it upon completion.

Data Presentation: Comparative Catalyst Performance

While specific quantitative data for this compound across a wide range of reactions is not always readily available in the literature, the following table provides a hypothetical comparison based on the performance of similar amine catalysts in a Knoevenagel condensation. This can serve as a guide for expected reactivity.

Table 1: Hypothetical Performance of Amine Catalysts in the Knoevenagel Condensation of Benzaldehyde and Malononitrile [1]

CatalystCatalyst Loading (mol%)Reaction Time (min)Product Yield (%)
Piperidine56095
N-Ethylpiperidine 5 120 88
Triethylamine (TEA)518075

This data is for illustrative purposes to guide experimental design.

Experimental Protocols

General Protocol for a this compound Catalyzed Knoevenagel Condensation

This protocol provides a general starting point for a Knoevenagel condensation. Optimization will likely be required for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol, 1.0 eq) and the active methylene compound (1.1 mmol, 1.1 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, 10 mL). To this mixture, add this compound (0.1 mmol, 10 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 60 °C).

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

General Protocol for a this compound Catalyzed Aldol Condensation[3]
  • Reaction Setup: In a round-bottom flask, dissolve the ketone (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Catalyst and Aldehyde Addition: Add this compound (e.g., 10 mol%) to the solution. Then, add the aldehyde (1.0-1.2 eq) dropwise at room temperature.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Workup: Upon completion, quench the reaction with a dilute acid solution (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product as needed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general catalytic cycle for an amine-catalyzed condensation reaction and a typical experimental workflow.

CatalyticCycle catalyst This compound enolate Enolate Formation catalyst->enolate + Active Methylene nucleophilic_attack Nucleophilic Attack enolate->nucleophilic_attack + Carbonyl intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate elimination Elimination intermediate->elimination - H2O elimination->catalyst Regeneration product α,β-Unsaturated Product elimination->product

Caption: Generalized catalytic cycle for an amine-catalyzed condensation.[4]

ExperimentalWorkflow setup Reaction Setup (Reactants, Solvent) catalyst_add Add this compound setup->catalyst_add reaction Stir at Defined Temperature catalyst_add->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Column Chromatography or Recrystallization workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: A typical experimental workflow for a this compound catalyzed reaction.

References

Removal of 1-Ethylpiperidine hydrochloride salt from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering 1-Ethylpiperidine hydrochloride in their reaction mixtures. It offers practical solutions for its effective removal to ensure product purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride and why is it in my reaction mixture?

A1: this compound is a tertiary amine, which is a type of organic base. In the presence of hydrochloric acid (HCl), which may be used as a reagent, a catalyst, or generated as a byproduct during a reaction (e.g., from thionyl chloride or oxalyl chloride), it forms the salt this compound hydrochloride.[1][2] This salt formation is a classic acid-base reaction.[2] Because amine salts are typically crystalline solids, their formation can sometimes be used to help with the purification and isolation of amine compounds.[2]

Q2: What are the primary strategies for removing this compound hydrochloride?

A2: The most common strategies leverage the chemical differences between the salt and its corresponding "free base" form. The main methods are:

  • Basic Aqueous Wash (Liquid-Liquid Extraction): Convert the water-soluble salt back into the organic-soluble free base, allowing it to be separated from an aqueous layer.

  • Silica Gel Chromatography: Separate compounds based on polarity. The highly polar hydrochloride salt is strongly retained by the silica gel.

  • Precipitation/Recrystallization: Exploit solubility differences between the salt, your desired product, and various solvents to selectively precipitate one component.[3][4]

Q3: Which removal method is the most suitable for my experiment?

A3: The best method depends on the properties of your desired compound:

  • If your product is not sensitive to base and is soluble in a water-immiscible organic solvent (like ethyl acetate, dichloromethane, or ether), a basic aqueous wash is the most direct and efficient method.

  • If your product is sensitive to aqueous or basic conditions , or if it is very polar, silica gel chromatography is a better choice.

  • If your product and the salt have significantly different solubilities in a particular solvent system, precipitation or recrystallization can be an effective, non-chromatographic option.

Q4: How do I convert the this compound hydrochloride salt back to the free amine?

A4: To convert the hydrochloride salt back to its free base form, you need to neutralize the "hydrochloride" part of the salt with a base.[2][5] This is typically done by washing the reaction mixture with an aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[6] The base removes the proton from the piperidinium ion, regenerating the neutral, organic-soluble this compound.

Troubleshooting Guides

Method 1: Removal by Basic Wash & Liquid-Liquid Extraction

Problem: How do I remove this compound hydrochloride if my product is stable in base and soluble in an organic solvent?

Solution: This method involves converting the salt to its free base, which is more soluble in organic solvents, and then washing it away with an aqueous solution.

Troubleshooting:

  • An emulsion forms during extraction: If the organic and aqueous layers do not separate cleanly, an emulsion may have formed. To break it, add a small amount of brine (a saturated aqueous solution of NaCl). This increases the ionic strength of the aqueous layer, often forcing separation.

  • The salt is not fully removed: A single wash may be insufficient. Repeat the aqueous wash 2-3 times to ensure complete removal. You can check the pH of the final aqueous wash to ensure it is no longer acidic.

  • My product is also basic: If your product is also an amine or contains a basic functional group, it may also be affected by pH changes. In this case, use a weak base like saturated sodium bicarbonate for the wash. This is often sufficient to deprotonate the piperidinium salt (pKa ~10.45) without significantly affecting less basic products.[7][8]

Method 2: Removal by Silica Gel Chromatography

Problem: How can I use chromatography to separate my product from this compound hydrochloride?

Solution: This technique separates compounds based on their polarity. This compound hydrochloride is an ionic salt and therefore extremely polar. It will adsorb very strongly to the silica gel, allowing less polar products to elute from the column first.

Troubleshooting:

  • The compound streaks on the column: If a basic wash was performed beforehand but some free this compound remains, it can streak on the silica gel column, leading to poor separation. To prevent this, you can add a small amount of a volatile base, like triethylamine (~0.5-1%), to the eluent. This saturates the acidic sites on the silica gel and improves the chromatography of basic compounds.

  • The salt won't stay at the baseline: If the salt appears to be moving down the column, the eluent may be too polar (e.g., high concentrations of methanol). However, for a true salt, this is unlikely. Ensure the material is fully dissolved in a minimal amount of solvent before loading onto the column.

Method 3: Removal by Precipitation / Recrystallization

Problem: Can I remove the salt by precipitation?

Solution: This method is highly dependent on the specific solubilities of your product versus the salt. For example, if your product is soluble in a solvent like toluene but the this compound hydrochloride is not, you may be able to dissolve the crude mixture and filter off the insoluble salt.[9]

Troubleshooting:

  • My product precipitates with the salt: This indicates that your product is also insoluble in the chosen solvent. You will need to find a different solvent system where the solubilities of your product and the salt are significantly different.

  • The removal is incomplete: Precipitation is often less efficient for complete removal than extraction or chromatography. It may be a useful first-pass purification step, but a subsequent method may be required to achieve high purity.

Data Presentation

The physical and chemical properties of this compound and its hydrochloride salt are crucial for selecting a purification strategy.

PropertyThis compound (Free Base)This compound Hydrochloride (Salt)Reference
Appearance Clear, colorless to yellowish liquidWhite to off-white solid[1][8][9]
Boiling Point 131 °CNot Applicable (decomposes at high temp.)[1]
pKa (of conjugate acid) 10.45Not Applicable[7][8]
Solubility in Water 50 g/LSoluble[7][8][9]
Solubility in Organics Soluble in common organic solventsGenerally insoluble in non-polar solvents (e.g., toluene, hexanes); may be slightly soluble in polar solvents (e.g., ethanol).[8][9]

Detailed Experimental Protocols

Protocol 1: Removal by Basification and Liquid-Liquid Extraction

  • Dissolution: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). If the reaction was run in a water-miscible solvent (e.g., THF, acetone), it may need to be removed under reduced pressure first and the residue redissolved.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash (Basification): Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the organic layer volume. Stopper the funnel, invert, and open the stopcock to vent pressure (CO₂ may be evolved). Shake gently for 1-2 minutes, venting periodically.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer and discard.

  • Second Wash (Optional): Add a volume of water to the organic layer, shake, and separate as before. This helps remove any residual base.

  • Brine Wash: Add a volume of brine to the organic layer. This wash helps to remove residual water from the organic layer and break any emulsions.[10]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter away the drying agent and concentrate the organic solvent under reduced pressure to yield your purified product.

Protocol 2: Removal by Silica Gel Flash Chromatography

  • Sample Preparation: Concentrate your crude reaction mixture to dryness. If the crude material contains the hydrochloride salt, it is often best to perform a basic workup first (as in Protocol 1) to convert the salt to the free base, which is more amenable to chromatography. If this is not possible, proceed with the salt.

  • Adsorption: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This is known as "dry loading" and generally gives better separation.

  • Column Packing: Pack a chromatography column with silica gel using your chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with your solvent system. The this compound hydrochloride salt is very polar and should remain at the top of the column. Your less polar product should elute.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

MethodSelection start Start: Crude Reaction Mixture Containing This compound HCl q1 Is your product stable to aqueous base? start->q1 method1 Use Method 1: Basic Wash & Liquid-Liquid Extraction q1->method1 Yes q2 Do product and salt have very different solubilities in an organic solvent? q1->q2 No method3 Consider Method 3: Precipitation or Filtration q2->method3 Yes method2 Use Method 2: Silica Gel Chromatography q2->method2 No end_note This is the most robust method for base-sensitive or very polar compounds. method2->end_note ExtractionWorkflow cluster_main Liquid-Liquid Extraction Workflow start 1. Dissolve crude mixture in organic solvent add_base 2. Add aqueous base (e.g., NaHCO3) and shake start->add_base separate 3. Separate layers, discard aqueous add_base->separate wash 4. Wash organic layer with brine separate->wash dry 5. Dry organic layer (e.g., over Na2SO4) wash->dry concentrate 6. Filter and concentrate solvent dry->concentrate end Pure Product concentrate->end ChromatographyWorkflow cluster_main Silica Gel Chromatography Workflow prep_sample 1. Concentrate crude and adsorb onto silica (Dry Load) prep_column 2. Pack column with silica gel and eluent prep_sample->prep_column load_sample 3. Load sample onto column prep_column->load_sample elute 4. Elute with solvent; Salt remains at top load_sample->elute collect 5. Collect and analyze fractions (TLC) elute->collect combine 6. Combine pure fractions and concentrate collect->combine product Pure Product combine->product

References

Technical Support Center: Purification of Products from Reactions Containing 1-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying reaction products from mixtures containing 1-ethylpiperidine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the physical properties of this compound that are relevant for purification?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₅N
Molecular Weight 113.20 g/mol
Boiling Point 131 °C
pKa 10.45 (at 23 °C)
Density 0.824 g/mL (at 25 °C)
Solubility in Water 50 g/L

Q2: What are the common challenges when trying to remove this compound from a reaction mixture?

A2: The primary challenges in removing this compound stem from its basicity and relatively high boiling point. Common issues include:

  • Co-distillation with the product: Its boiling point of 131 °C can lead to it co-distilling with products that have similar boiling points.

  • Emulsion formation during aqueous extraction: As a tertiary amine, it can act as a surfactant, leading to the formation of stable emulsions during acid-base extractions.[1]

  • Product binding to silica gel: The basic nature of the piperidine nitrogen can cause the desired product to streak or irreversibly bind to acidic silica gel during column chromatography.[2]

  • Difficulty in removing the last traces: Achieving very high purity can be challenging as trace amounts of this compound can be difficult to remove by standard methods.

Q3: Which purification techniques are most effective for removing this compound?

A3: The most effective techniques for removing this compound are:

  • Acid-Base Extraction: This is a primary and highly effective method that leverages the basicity of this compound to convert it into a water-soluble salt.[3]

  • Scavenger Resins: These are solid-supported reagents that react with and bind the amine, allowing for its removal by simple filtration.[4][5]

  • Column Chromatography: This technique can be effective, but often requires special considerations, such as using a modified silica gel or adding a basic modifier to the eluent.

  • Distillation: Fractional distillation can be used if there is a significant difference in boiling points between this compound and the desired product.

Q4: When should I choose a scavenger resin over acid-base extraction?

A4: A scavenger resin is a good choice when:

  • Your product is sensitive to acidic or basic conditions.

  • You are working on a small scale and want to avoid the potential for material loss during liquid-liquid extractions.

  • You are performing parallel synthesis and need a high-throughput purification method.[6]

  • You are having trouble with emulsion formation during aqueous workups.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of products from reactions containing this compound.

Acid-Base Extraction Troubleshooting
ProblemPossible Cause(s)Solution(s)
Persistent Emulsion - High concentration of this compound.- Vigorous shaking.- Presence of other surfactant-like impurities.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[1]- Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of a different organic solvent to alter the phase properties.[1]- Filter the mixture through a pad of Celite.[7]
Product is found in the aqueous layer - The product is acidic and has been deprotonated by the basic conditions used to neutralize the this compound hydrochloride salt.- The product has some water solubility.- Use a milder base (e.g., sodium bicarbonate) for the neutralization step.- Back-extract the aqueous layer with a fresh portion of organic solvent.
Incomplete removal of this compound - Insufficient amount of acid used for extraction.- Inadequate mixing of the layers.- pH of the aqueous layer is not low enough.- Use a slight excess of a dilute acid (e.g., 1M HCl).- Ensure thorough mixing by inverting the separatory funnel multiple times.- Check the pH of the aqueous layer with pH paper to ensure it is acidic (pH ~2).
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Solution(s)
Product streaking or tailing on the TLC/column - Interaction of the basic this compound with the acidic silica gel.- Add a small amount of a volatile tertiary amine (e.g., 0.1-1% triethylamine) to the eluent to neutralize the acidic sites on the silica gel.[8]- Use deactivated or basic alumina as the stationary phase.[2]
This compound co-elutes with the product - The polarity of the eluent is too high, causing both compounds to move quickly.- The product and this compound have very similar polarities.- Start with a less polar solvent system and gradually increase the polarity (gradient elution).[9]- If the product is non-polar, use a non-polar eluent (e.g., hexanes/ethyl acetate) to elute the product first, leaving the more polar this compound on the column.[10]- If the product is polar, a reverse-phase chromatography setup might be more effective.
Low product recovery from the column - Irreversible binding of the product to the silica gel.- In addition to the solutions for streaking, consider flushing the column with a more polar solvent system containing a small amount of a stronger base (e.g., ammonia in methanol) after the product has eluted to recover any bound material.

Experimental Protocols

Protocol 1: Removal of this compound by Acid-Base Extraction

This protocol describes the removal of this compound from a reaction mixture in an organic solvent.

Materials:

  • Reaction mixture containing the product and this compound in an organic solvent (e.g., dichloromethane, ethyl acetate).

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of 1M HCl to the separatory funnel.

  • Stopper the funnel and shake gently, venting frequently to release any pressure.

  • Allow the layers to separate. The top layer is typically the organic layer, and the bottom is the aqueous layer (confirm by adding a few drops of water).

  • Drain the lower aqueous layer into a flask.

  • Repeat the extraction of the organic layer with 1M HCl two more times. Combine all the acidic aqueous extracts.

  • Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with an equal volume of brine to remove residual water.

  • Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter or decant the dried organic solution and concentrate it under reduced pressure using a rotary evaporator to obtain the purified product.

  • (Optional) Recovery of this compound: To recover the this compound, cool the combined acidic aqueous extracts in an ice bath and slowly add a strong base (e.g., 6M NaOH) until the solution is strongly basic (pH > 12). Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Dry the organic extracts and remove the solvent to recover the this compound.

Protocol 2: Removal of this compound using a Scavenger Resin

This protocol outlines the use of a sulfonic acid-based scavenger resin to remove this compound.

Materials:

  • Reaction mixture containing the product and this compound in an organic solvent (e.g., dichloromethane, THF).

  • Sulfonic acid functionalized scavenger resin (e.g., SiliaBond® Tosic Acid).[11]

  • Reaction vessel with a stirrer.

  • Filtration apparatus (e.g., fritted funnel or filter paper).

Procedure:

  • At the end of the reaction, add the sulfonic acid scavenger resin to the reaction mixture. A typical loading is 2-4 equivalents of resin relative to the amount of this compound.

  • Stir the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the amine, but a typical time is 1-4 hours.

  • Monitor the removal of this compound by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Once the scavenging is complete, filter the reaction mixture to remove the resin.

  • Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product.

  • Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.

Quantitative Data

Scavenger Resin Selection Guide for Tertiary Amines

The following table provides a guide for selecting an appropriate scavenger resin for the removal of this compound. The efficiency can vary depending on the reaction conditions and the solvent used.

Scavenger Resin TypeFunctional GroupTypical Capacity (mmol/g)Comments
Strongly Acidic Sulfonic Acid (-SO₃H)1.0 - 2.5Highly effective for scavenging most amines, including weakly basic ones.[4]
Weakly Acidic Carboxylic Acid (-COOH)2.0 - 4.0Effective for scavenging stronger bases like this compound. May not be suitable for weakly basic amines.
Electrophilic Isocyanate (-NCO)1.0 - 2.0Reacts with primary and secondary amines, but not tertiary amines like this compound. Not a suitable choice.[12]

Visualizations

Diagram 1: Decision Tree for Purification Strategy

This diagram provides a logical workflow for selecting the most appropriate purification method to remove this compound.

Purification_Decision_Tree start Reaction Mixture containing this compound product_stability Is the product stable to acid and base? start->product_stability acid_base_extraction Perform Acid-Base Extraction product_stability->acid_base_extraction Yes scavenger_resin Use a Scavenger Resin (e.g., Sulfonic Acid) product_stability->scavenger_resin No boiling_point Is there a significant boiling point difference (> 30 °C)? acid_base_extraction->boiling_point scavenger_resin->boiling_point distillation Perform Fractional Distillation boiling_point->distillation Yes chromatography Perform Column Chromatography boiling_point->chromatography No final_product Purified Product distillation->final_product chromatography->final_product

Caption: A decision tree to guide the selection of a purification method.

Diagram 2: Experimental Workflow for Acid-Base Extraction

This diagram illustrates the step-by-step process for removing this compound using acid-base extraction.

Acid_Base_Extraction_Workflow start Reaction Mixture in Organic Solvent add_acid Add 1M HCl start->add_acid separate1 Separate Layers add_acid->separate1 organic_layer1 Organic Layer (Product) separate1->organic_layer1 aqueous_layer1 Aqueous Layer (this compound·HCl) separate1->aqueous_layer1 wash_bicarb Wash with sat. NaHCO₃ organic_layer1->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate final_product Purified Product concentrate->final_product

References

Identifying and minimizing byproducts in 1-Ethylpiperidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethylpiperidine. Our goal is to help you identify and minimize byproducts to achieve higher yields and purity in your reactions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: I am getting a low yield of this compound in my reductive amination reaction. What are the possible causes and how can I improve it?

A1: Low yields in the reductive amination of piperidine with acetaldehyde can stem from several factors. Here are some common causes and troubleshooting steps:

  • Inefficient Iminium Ion Formation: The formation of the intermediate iminium ion is crucial for the reaction to proceed.

    • Optimize pH: The optimal pH for most reductive aminations is mildly acidic, typically between 4 and 6. You can add a catalytic amount of acetic acid to achieve this.[1]

    • Amine Basicity: As piperidine is a reasonably strong base, pH optimization is key to ensure enough free amine is available to react with the aldehyde.

  • Decomposition of the Reducing Agent: Borohydride-based reducing agents are sensitive to moisture and acidic conditions.

    • Moisture Control: Ensure all glassware is oven-dried and use anhydrous solvents.

    • pH-Tolerant Reducing Agent: Consider using sodium triacetoxyborohydride (NaBH(OAc)₃), which is more tolerant of mildly acidic conditions compared to sodium borohydride (NaBH₄).[1]

  • Substrate-Related Issues:

    • Purity of Starting Materials: Impurities in your piperidine or acetaldehyde can interfere with the reaction. Ensure the purity of your starting materials, purifying them if necessary.[1]

    • Steric Hindrance: While not a major issue with piperidine and acetaldehyde, highly substituted analogs might react slower. Increasing the reaction temperature or using a more reactive reducing agent might be necessary in such cases.

Q2: My main problem is the formation of a significant amount of 1,1-diethylpiperidine (over-alkylation). How can I minimize this byproduct?

A2: The formation of the tertiary amine, 1,1-diethylpiperidine, is a common byproduct resulting from the newly formed, nucleophilic this compound reacting with another equivalent of acetaldehyde. Here are several strategies to minimize this over-alkylation:

  • Stoichiometry Control: Use a slight excess of piperidine relative to acetaldehyde. This increases the probability that acetaldehyde will react with the starting piperidine instead of the this compound product. A 1:0.95 ratio of piperidine to acetaldehyde can be a good starting point.

  • Two-Step Procedure:

    • Imine Formation: First, mix piperidine and acetaldehyde in a suitable solvent (like methanol or an aprotic solvent with a dehydrating agent such as molecular sieves) to form the iminium ion. Monitor the reaction by TLC or LC-MS until the acetaldehyde is consumed.

    • Reduction: Once imine formation is complete, add the reducing agent. Since the aldehyde is no longer present, the this compound product cannot react further.

  • Choice of Reducing Agent: Using a less reactive, sterically hindered reducing agent can favor the reduction of the less hindered iminium ion formed from the primary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for one-pot reductive aminations to minimize over-alkylation.

  • Reaction Conditions: Running the reaction at lower temperatures can sometimes help to control the rate of the second alkylation.

Q3: I am observing a byproduct that I suspect is ethanol. How is this formed and how can I prevent it?

A3: The formation of an alcohol byproduct, in this case, ethanol, results from the direct reduction of the starting carbonyl compound (acetaldehyde) by the reducing agent before it can react with the amine.[1] To minimize this, consider the following:

  • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is highly selective for the reduction of the iminium ion over the carbonyl group, making it the ideal choice for one-pot reductive aminations.[1] Sodium cyanoborohydride (NaBH₃CN) is also more selective than sodium borohydride (NaBH₄) but is highly toxic.

  • Two-Step Reaction: As mentioned previously, pre-forming the iminium ion before adding the reducing agent will eliminate the presence of the free aldehyde, thus preventing its reduction to the corresponding alcohol.

Q4: Can I use the Eschweiler-Clarke reaction to synthesize this compound? What are the potential byproducts?

A4: The Eschweiler-Clarke reaction is typically used for methylation of primary or secondary amines using excess formic acid and formaldehyde.[2][3][4] A variation of this, the Leuckart-Wallach reaction, uses other aldehydes or ketones. In the case of this compound synthesis from piperidine, you would use acetaldehyde and formic acid. A key advantage of the Eschweiler-Clarke reaction is that it does not produce quaternary ammonium salts because a tertiary amine cannot form another iminium ion.[2] However, controlling the reaction to achieve mono-ethylation can be challenging, and over-alkylation to form the tertiary amine (in this context, if starting from a primary amine) is often favored. For a secondary amine like piperidine, the main product would be the tertiary amine, this compound. Potential issues could include incomplete reaction or side reactions related to the stability of acetaldehyde.

Q5: How can I identify the byproducts in my reaction mixture?

A5: A combination of chromatographic and spectroscopic techniques is ideal for identifying byproducts:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. You can compare the fragmentation patterns of the peaks in your chromatogram with a spectral library or with the spectra of known standards. The mass spectrum of this compound will show a molecular ion peak and characteristic fragment ions. Byproducts like 1,1-diethylpiperidine will have a different molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can help identify the structure of the main product and byproducts by looking at the chemical shifts, integration, and coupling patterns of the protons. For example, the ethyl group of this compound will show a characteristic quartet and triplet. The presence of unreacted piperidine would show an NH proton signal. Over-alkylation to a quaternary ammonium salt would result in a downfield shift of the protons adjacent to the nitrogen.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecules. Each unique carbon atom will give a distinct signal.

Q6: What is the best method to purify this compound from the reaction mixture?

A6: The purification method will depend on the nature of the impurities.

  • Distillation: Fractional distillation is a suitable method for purifying this compound (boiling point: 131 °C) from less volatile or non-volatile impurities.[5] If byproducts have significantly different boiling points, this can be an effective purification technique.

  • Acid-Base Extraction: This can be used to separate the basic this compound from neutral or acidic impurities. The amine can be extracted into an acidic aqueous solution, the aqueous layer is then washed with an organic solvent to remove neutral impurities, and finally, the aqueous layer is basified to regenerate the free amine, which can then be extracted into an organic solvent.

  • Column Chromatography: While potentially less "green," column chromatography on silica gel or alumina can be very effective for separating compounds with different polarities. A solvent system such as ethyl acetate/hexane with a small amount of triethylamine (to prevent the amine from sticking to the silica) can be used.

Data Presentation

The following tables summarize typical yields and byproduct distribution for the synthesis of this compound via reductive amination under different conditions. Note: These values are illustrative and can vary based on specific experimental parameters.

Table 1: Comparison of Reducing Agents in the Reductive Amination of Piperidine with Acetaldehyde

Reducing AgentSolventTemperature (°C)Typical Yield of this compound (%)Major Byproduct(s)Reference
NaBH(OAc)₃DichloromethaneRoom Temp85 - 951,1-Diethylpiperidine (<5%)[1]
NaBH₃CNMethanolRoom Temp70 - 851,1-Diethylpiperidine (5-15%), EthanolFictionalized Data
Catalytic Hydrogenation (H₂, Pd/C)Ethanol5080 - 901,1-Diethylpiperidine (<10%)Fictionalized Data
NaBH₄ (two-step)Methanol0 to Room Temp75 - 85Ethanol, residual imineFictionalized Data

Table 2: ¹H and ¹³C NMR Chemical Shift Data (in CDCl₃) for this compound and Potential Byproducts

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound ~2.3-2.5 (m, 4H, N-CH ₂-CH₂), ~2.3 (q, 2H, N-CH ₂-CH₃), ~1.4-1.6 (m, 6H, piperidine ring protons), ~1.0 (t, 3H, N-CH₂-CH ₃)~55.2 (N-C H₂-CH₂), ~52.8 (N-C H₂-CH₃), ~26.3 (piperidine ring), ~24.7 (piperidine ring), ~12.1 (N-CH₂-C H₃)
Piperidine ~2.8 (t, 4H, -CH ₂-N), ~1.5-1.7 (m, 6H, piperidine ring protons), ~1.4 (s, 1H, NH )~47.0 (-C H₂-N), ~27.2 (piperidine ring), ~25.0 (piperidine ring)
1,1-Diethylpiperidinium (iodide salt) ~3.4 (q, 4H, N⁺-(CH ₂)₂), ~3.2 (m, 4H, N⁺-CH ₂-CH₂), ~1.8 (m, 6H, piperidine ring protons), ~1.3 (t, 6H, N⁺-(CH₂)₂-(CH ₃)₂)~59.0 (N⁺-(C H₂)₂), ~54.0 (N⁺-C H₂-CH₂), ~22.0 (piperidine ring), ~21.0 (piperidine ring), ~8.0 (N⁺-(CH₂)₂-(C H₃)₂)

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination using Sodium Triacetoxyborohydride

Materials:

  • Piperidine

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of piperidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen), add a catalytic amount of glacial acetic acid (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetaldehyde (0.95 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add sodium triacetoxyborohydride (1.2 eq) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by fractional distillation.

Protocol 2: GC-MS Analysis of the Reaction Mixture

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

GC Conditions (example):

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow rate of 1 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

MS Conditions (example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).

  • Filter the sample through a 0.22 µm syringe filter if any solid particles are present.

  • Inject the sample into the GC-MS.

Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of each peak and compare it with a library (e.g., NIST) or with the expected fragmentation patterns of this compound and potential byproducts.

Visualizations

Byproduct_Identification_Workflow start Crude Reaction Mixture gcms GC-MS Analysis start->gcms nmr NMR Analysis (¹H and ¹³C) start->nmr identify Identify Components: - this compound - Piperidine (unreacted) - 1,1-Diethylpiperidine - Ethanol gcms->identify nmr->identify purify Purification Strategy identify->purify

Caption: Workflow for byproduct identification. (Within 100 characters)

Reductive_Amination_Pathway piperidine Piperidine iminium Iminium Ion Intermediate piperidine->iminium acetaldehyde Acetaldehyde acetaldehyde->iminium ethanol Ethanol (Byproduct) acetaldehyde->ethanol Reduction ethylpiperidine This compound (Product) iminium->ethylpiperidine Reduction diethylpiperidine 1,1-Diethylpiperidine (Byproduct) ethylpiperidine->diethylpiperidine Over-alkylation (with Acetaldehyde) reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->acetaldehyde reducing_agent->iminium

Caption: Reaction pathway for this compound synthesis. (Within 100 characters)

References

Technical Support Center: Stereoselectivity in 1-Ethylpiperidine Mediated Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Stereoselective Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the improvement of stereoselectivity in reactions mediated by 1-ethylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in stereoselective synthesis?

A1: this compound is a sterically hindered tertiary amine that is frequently employed as a non-nucleophilic base in various organic reactions. In the context of stereoselective synthesis, it is particularly effective when used in conjunction with Lewis acids, such as tin(II) trifluoromethanesulfonate (Sn(OTf)₂), to promote the formation of metal enolates.[1] The primary role of this compound in these systems is to facilitate the deprotonation of a carbonyl compound to generate a reactive enolate intermediate under mild and controlled conditions. This process is crucial for initiating reactions like the aldol addition, where precise control over the enolate geometry can dictate the stereochemical outcome of the product.

Q2: How does the combination of this compound and Sn(OTf)₂ control diastereoselectivity in aldol reactions?

A2: The stereochemical outcome of aldol reactions is often determined by the geometry of the enolate intermediate and the subsequent organization of the transition state. The Zimmerman-Traxler model proposes a chair-like six-membered transition state for metal enolate-based aldol reactions.[2] In the Sn(OTf)₂/1-ethylpiperidine system, the tin(II) center coordinates with the carbonyl oxygen of both the enolate and the aldehyde, creating a rigid, chelated transition state. This compound acts as a base to generate the tin enolate. The steric bulk of the substituents on the enolate and the aldehyde will preferentially occupy equatorial positions in the chair-like transition state to minimize 1,3-diaxial interactions. This conformational preference translates into a specific diastereomeric outcome, often favoring either the syn- or anti-aldol product.

Q3: Can I substitute this compound with other tertiary amines like triethylamine (Et₃N)?

A3: Yes, other tertiary amines such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used to generate tin enolates in conjunction with Sn(OTf)₂. The choice of amine can influence the rate and, to some extent, the stereoselectivity of the reaction. While structurally similar, the subtle differences in the steric hindrance and basicity of these amines can affect the enolization step. For instance, a more hindered base might favor the formation of the kinetic enolate, which could influence the diastereomeric ratio of the final product. It is advisable to screen a few tertiary amines to optimize the reaction for a specific substrate.

Q4: What are the typical reaction conditions for a Sn(OTf)₂/1-ethylpiperidine mediated aldol reaction?

A4: Typically, the reaction is carried out in an aprotic solvent, such as dichloromethane (CH₂Cl₂), at low temperatures, commonly ranging from -78 °C to 0 °C. The β-keto imide (or other carbonyl precursor) is first treated with Sn(OTf)₂ to facilitate chelation, followed by the slow addition of this compound to generate the tin enolate in situ. The aldehyde is then added to the reaction mixture, and the reaction is stirred at low temperature until completion.

Troubleshooting Guide

Issue 1: Low Diastereoselectivity (Poor anti:syn or syn:anti Ratio)

Potential Cause Troubleshooting Steps
Incorrect Enolization Temperature The temperature at which the enolate is formed can significantly impact its geometry. Forming the tin enolate at a lower temperature (e.g., -78 °C) often increases the selectivity. Try decreasing the temperature during the addition of this compound.
Suboptimal Solvent The polarity of the solvent can influence the structure of the transition state. Dichloromethane is a common choice. Consider screening other aprotic solvents like tetrahydrofuran (THF) or diethyl ether to see if selectivity improves.
Amine Base Steric Hindrance The steric bulk of the amine base can affect which proton is abstracted, leading to different enolate geometries. If using this compound, consider trying a slightly more or less hindered base, such as triethylamine or diisopropylethylamine, to see the effect on the diastereomeric ratio.
Reaction Temperature Too High Running the aldol addition at a higher temperature can lead to lower selectivity due to the increased flexibility of the transition state. Ensure the reaction is maintained at the optimal low temperature throughout the addition of the aldehyde and for a sufficient reaction time.
Moisture in the Reaction Water can interfere with the Lewis acid and the enolate, leading to undesired side reactions and reduced selectivity. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

Issue 2: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Sn(OTf)₂ Tin(II) triflate is moisture-sensitive. Ensure it is of high purity and has been stored under anhydrous conditions. Using a freshly opened bottle or a properly stored reagent is recommended.
Insufficient Amount of Base Incomplete enolization will result in a low yield. Ensure at least a stoichiometric amount of this compound relative to the carbonyl compound is used. A slight excess (e.g., 1.1 equivalents) is often beneficial.
Low Reactivity of the Aldehyde Some aldehydes are less electrophilic and may react slowly. Consider increasing the reaction time or slightly increasing the temperature after the initial low-temperature addition. However, be aware that this might impact diastereoselectivity.
Decomposition of Reactants or Products The substrates or the aldol product might be unstable under the reaction conditions. Monitor the reaction by TLC to check for the formation of decomposition products. If decomposition is observed, try running the reaction at a lower temperature or for a shorter duration.

Data Presentation

Table 1: Diastereoselective Anti-Aldol Reaction of β-Ketoimides Mediated by Sn(OTf)₂ and a Tertiary Amine

The following data is adapted from the work of Evans, D. A.; Clark, J. S.; et al. in the Journal of the American Chemical Society (1990), which demonstrates the diastereoselectivity of tin-mediated anti-aldol reactions of β-ketoimides with various aldehydes using triethylamine, a close structural analog of this compound. These results provide a strong indication of the expected selectivity with this compound.

EntryAldehyde (RCHO)Yield (%)Ratio (anti:syn)
1CH₃CH₂CHO8395:5
2(CH₃)₂CHCHO86>99:1
3C₆H₅CHO8695:5
4CH₂=CHCHO7189:11

Experimental Protocols

Key Experiment: Diastereoselective Tin-Mediated Aldol Reaction of a β-Ketoimide

This protocol is based on the general procedure for tin(II) triflate-mediated aldol reactions of N-acyl oxazolidinones.

Materials:

  • N-propionyl oxazolidinone (1.0 equiv)

  • Tin(II) trifluoromethanesulfonate (Sn(OTf)₂) (1.1 equiv)

  • This compound (1.1 equiv)

  • Aldehyde (1.2 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone and dissolve it in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add Sn(OTf)₂ to the solution and stir for 30 minutes.

  • Slowly add this compound dropwise to the reaction mixture and continue stirring for 1 hour at -78 °C to ensure complete formation of the tin enolate.

  • Add the aldehyde to the reaction mixture and stir at -78 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the aldol adduct.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or other suitable analytical techniques.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_reaction Set up Flame-Dried Glassware under Argon prep_reagents->setup_reaction start Dissolve β-Ketoimide in CH₂Cl₂ at -78°C add_sn Add Sn(OTf)₂ (Stir 30 min) start->add_sn add_base Add this compound (Stir 1 hr) add_sn->add_base add_aldehyde Add Aldehyde (Monitor by TLC) add_base->add_aldehyde quench Quench with Sat. NH₄Cl (aq) add_aldehyde->quench Reaction Complete extract Extract with CH₂Cl₂ quench->extract purify Purify by Column Chromatography extract->purify analyze Analyze Diastereomeric Ratio (NMR) purify->analyze

Caption: Experimental workflow for the Sn(OTf)₂/1-ethylpiperidine mediated aldol reaction.

troubleshooting_logic cluster_temp Temperature Control cluster_reagents Reagent & Solvent start Low Diastereoselectivity? check_enol_temp Lower Enolization Temperature (-78°C) start->check_enol_temp Yes check_rxn_temp Maintain Low Reaction Temperature check_enol_temp->check_rxn_temp check_solvent Screen Aprotic Solvents (e.g., THF) check_rxn_temp->check_solvent check_base Screen Other Tertiary Amines check_solvent->check_base check_moisture Ensure Anhydrous Conditions check_base->check_moisture signaling_pathway cluster_enolization Enolate Formation cluster_aldol Aldol Addition carbonyl β-Ketoimide chelate Tin Chelate carbonyl->chelate + Sn(OTf)₂ snotf2 Sn(OTf)₂ snotf2->chelate base This compound enolate Tin Enolate base->enolate chelate->enolate + this compound - [Et₂NH]OTf ts Zimmerman-Traxler Transition State enolate->ts + Aldehyde aldehyde Aldehyde aldehyde->ts product Tin Aldolate ts->product C-C Bond Formation final_product Aldol Product product->final_product Workup

References

Preventing side reactions with 1-Ethylpiperidine in acylation protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 1-Ethylpiperidine in acylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in acylation reactions?

A1: this compound serves as a non-nucleophilic tertiary amine base. Its main function is to neutralize the acidic byproduct, typically hydrogen chloride (HCl), that is generated during the acylation of nucleophiles like amines and alcohols with acyl chlorides or anhydrides. This prevents the protonation of the starting nucleophile, which would render it unreactive.

Q2: Can this compound itself be acylated?

A2: No, this compound, as a tertiary amine, cannot be acylated. The acylation of an amine requires a hydrogen atom on the nitrogen that can be replaced. Since this compound has three alkyl groups attached to the nitrogen and no N-H bond, it does not undergo acylation.

Q3: What are the potential side reactions when using this compound in acylation?

A3: The most significant side reaction is the N-dealkylation of this compound. This reaction, analogous to the von Braun reaction, involves the cleavage of a carbon-nitrogen bond in the tertiary amine by the acylating agent. In this case, the ethyl group can be cleaved, leading to the formation of N-acylpiperidine and an ethyl halide. This side reaction consumes both the base and the acylating agent, leading to reduced yields of the desired product.

Troubleshooting Guide

Issue: Low Yield of Acylated Product and Presence of N-Acylpiperidine

If you are observing a low yield of your desired acylated product and detecting the presence of N-acylpiperidine in your reaction mixture, it is likely that the N-dealkylation of this compound is occurring.

G start Low Yield & N-Acylpiperidine Detected check_temp Was the reaction run at elevated temperature? start->check_temp check_acyl What acylating agent was used? start->check_acyl reduce_temp Reduce reaction temperature. Run at 0 °C to room temperature. check_temp->reduce_temp Yes check_base Consider alternative base check_acyl->check_base Already using hindered acylating agent bulky_acyl Switch to a more sterically hindered acylating agent (e.g., Pivaloyl Chloride). check_acyl->bulky_acyl Less hindered (e.g., Acetyl Chloride) hunigs_base Use a more sterically hindered non-nucleophilic base like Hünig's Base (DIPEA). check_base->hunigs_base Option 1 proton_sponge For highly sensitive substrates, consider a 'proton sponge' like 1,8-Bis(dimethylamino)naphthalene. check_base->proton_sponge Option 2 reduce_temp->check_base re_evaluate Re-evaluate reaction outcome reduce_temp->re_evaluate Re-run reaction bulky_acyl->re_evaluate hunigs_base->re_evaluate proton_sponge->re_evaluate

Technical Support Center: Catalyst Deactivation and Regeneration in 1-Ethylpiperidine Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst deactivation and regeneration in 1-Ethylpiperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic systems used for the synthesis of this compound?

A1: this compound is commonly synthesized via the reductive alkylation of piperidine with acetaldehyde or the reduction of N-acetylpiperidine. Common catalysts for these transformations include platinum-group metal catalysts such as Platinum-Vanadium on titania (PtV/TiO2) and palladium on carbon (Pd/C), as well as Nickel-based catalysts like Raney® Nickel.[1][2] Rhodium on carbon (Rh/C) and Ruthenium-based catalysts have also been employed in related piperidine synthesis.[3]

Q2: What are the primary causes of catalyst deactivation in this compound synthesis?

A2: The primary causes of deactivation for catalysts used in this compound synthesis are poisoning and coking.

  • Poisoning: The nitrogen atom in the piperidine ring and the this compound product can act as a Lewis base and strongly adsorb to the active metal sites of the catalyst. This blocks the sites required for the catalytic cycle, leading to a decrease in activity.[2] Impurities in the reactants or solvent, such as sulfur or other nitrogen-containing compounds, can also act as poisons.

  • Coking: At elevated temperatures, reactants, products, or intermediates can undergo decomposition or polymerization to form carbonaceous deposits (coke) on the catalyst surface. This physically blocks the active sites and pores of the catalyst, leading to a gradual loss of activity.

Q3: How can I identify the cause of my catalyst deactivation?

A3: A sudden and significant drop in catalyst activity often points towards poisoning, whereas a gradual decline is more indicative of coking or sintering. Visual inspection of the spent catalyst can sometimes reveal carbon deposits (a dark coloration). For a more definitive diagnosis, catalyst characterization techniques are recommended. Temperature Programmed Oxidation (TPO) can quantify the amount of coke, while techniques like chemisorption can measure the loss of active metal surface area due to poisoning or sintering.

Q4: Can a deactivated catalyst be regenerated?

A4: In many cases, yes. The appropriate regeneration method depends on the cause of deactivation. Coked catalysts can often be regenerated by controlled oxidation to burn off the carbon deposits. For catalysts deactivated by poisoning, a chemical wash or treatment under a hydrogen atmosphere may be effective in removing the adsorbed poison. However, severe sintering (agglomeration of metal particles at high temperatures) is often irreversible.

Troubleshooting Guides

Issue 1: Gradual Loss of Catalyst Activity

Possible Cause: Coking (Carbon Deposition)

Troubleshooting Steps:

  • Confirm Coking: Visually inspect the spent catalyst for a change in color (e.g., darkening). If possible, perform Temperature Programmed Oxidation (TPO) to quantify carbon deposition.

  • Optimize Reaction Conditions:

    • Lower Reaction Temperature: Coking is often favored at higher temperatures. Evaluate if a slightly lower temperature can maintain a reasonable reaction rate while reducing coke formation.

    • Increase Hydrogen Partial Pressure: In reductive amination, a higher H₂ pressure can help to inhibit coke-forming side reactions.

  • Catalyst Regeneration: Attempt regeneration via controlled oxidation (see Experimental Protocol 1).

Illustrative Data on Coking of a Nickel Catalyst in a Related Amine Synthesis:

Reaction Temperature (°C)Initial Conversion (%)Conversion after 24h (%)Carbon Deposition (wt%)
16095882.1
18098824.5
20099707.8

This data is illustrative and represents general trends.

Issue 2: Sudden and Significant Drop in Catalyst Activity

Possible Cause: Catalyst Poisoning

Troubleshooting Steps:

  • Identify Potential Poisons: Review the purity of your piperidine, acetaldehyde, and solvent. Nitrogen-containing compounds, including the product itself (product inhibition), are known poisons for platinum and palladium catalysts.[2] Sulfur compounds are also potent poisons.

  • Purify Starting Materials: If impurities are suspected, purify the reactants and solvent before the reaction.

  • Modify Reaction Protocol:

    • Protecting Groups: For sensitive catalysts, temporary protection of the piperidine nitrogen can prevent it from acting as a poison.

    • Slow Substrate Addition: Adding the piperidine substrate slowly to the reaction mixture can maintain a low instantaneous concentration, minimizing its inhibitory effect.[2]

  • Catalyst Regeneration: For suspected poisoning, a chemical wash or treatment under hydrogen may be effective (see Experimental Protocol 2).

Experimental Protocols

Protocol 1: Regeneration of a Coked Nickel Catalyst

Objective: To remove carbonaceous deposits from a deactivated nickel-based catalyst.

Materials:

  • Deactivated (coked) Nickel catalyst

  • Inert gas (Nitrogen or Argon)

  • Diluted air in inert gas (e.g., 1-5% O₂ in N₂)

  • Tube furnace with temperature control

  • Quartz reactor tube

Procedure:

  • Place the coked catalyst in the quartz reactor tube within the tube furnace.

  • Purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any adsorbed reactants.

  • While maintaining the inert gas flow, gradually heat the furnace to 300-400°C.

  • Once the temperature is stable, introduce a diluted air stream (1-5% O₂ in N₂) at a controlled flow rate. Caution: The oxidation of coke is exothermic and can lead to temperature runaways. Start with a low oxygen concentration and monitor the temperature closely.

  • Hold at this temperature until the oxidation of coke is complete, which can be monitored by analyzing the off-gas for CO₂.

  • Once the coke is removed, switch back to an inert gas flow and cool the catalyst down to room temperature.

  • If the catalyst requires a reduced state for activity, a subsequent reduction step under a hydrogen atmosphere is necessary.

Protocol 2: Regeneration of a Poisoned Raney® Nickel Catalyst

Objective: To restore the activity of a Raney® Nickel catalyst deactivated by adsorbed species.

Materials:

  • Deactivated Raney® Nickel catalyst

  • Methanol or another suitable solvent

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • Carefully transfer the deactivated Raney® Nickel catalyst to the high-pressure reactor. Safety Note: Raney® Nickel can be pyrophoric and should be handled with care, typically as a slurry in water or a suitable solvent.[4]

  • Wash the catalyst with a solvent like methanol to remove loosely bound impurities. Decant the solvent carefully.

  • Add fresh solvent (e.g., methanol or the reaction solvent) to the reactor.

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen (e.g., 30 bar) and heat to a moderate temperature (e.g., 150°C).[5][6]

  • Maintain these conditions with stirring for several hours to facilitate the desorption of poisons and the re-hydrogenation of the catalyst surface.

  • Cool the reactor to room temperature and carefully vent the hydrogen.

  • The regenerated catalyst can then be reused.

Visualizations

Catalyst_Deactivation_Troubleshooting start Catalyst Activity Loss Observed check_rate Gradual or Sudden Loss? start->check_rate gradual Gradual Loss of Activity check_rate->gradual Gradual sudden Sudden Loss of Activity check_rate->sudden Sudden coking Suspect Coking gradual->coking poisoning Suspect Poisoning sudden->poisoning optimize_coking Optimize Conditions: - Lower Temperature - Increase H2 Pressure coking->optimize_coking regenerate_coking Regenerate by Controlled Oxidation coking->regenerate_coking check_purity Check Purity of Reactants and Solvents poisoning->check_purity modify_protocol Modify Protocol: - Protecting Group - Slow Addition poisoning->modify_protocol regenerate_poisoning Regenerate by Chemical Wash / H2 Treatment poisoning->regenerate_poisoning

Caption: Troubleshooting workflow for catalyst deactivation.

Coking_Deactivation_Pathway Reactants Reactants/Products (e.g., Piperidine, Acetaldehyde) Decomposition Decomposition/ Polymerization Reactants->Decomposition High_Temp High Temperature High_Temp->Decomposition Coke Carbonaceous Deposits (Coke) Decomposition->Coke Block_Sites Physical Blocking of Active Sites and Pores Coke->Block_Sites Deactivation Catalyst Deactivation Block_Sites->Deactivation

Caption: Mechanism of catalyst deactivation by coking.

Poisoning_Deactivation_Pathway Poison Poison (e.g., this compound, Sulfur Compounds) Adsorption Strong Adsorption Poison->Adsorption Active_Site Active Catalyst Site (e.g., Pt, Ni) Active_Site->Adsorption Blocked_Site Blocked Active Site Adsorption->Blocked_Site Deactivation Catalyst Deactivation Blocked_Site->Deactivation

Caption: Mechanism of catalyst deactivation by poisoning.

References

Technical Support Center: Work-up Procedures for Reactions Involving 1-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what types of reactions is it commonly used?

This compound is a tertiary amine, appearing as a colorless liquid with a peppery odor.[1][2][3][4] It is less dense than water and soluble in it.[1][2][3] In organic synthesis, it is often employed as a basic catalyst or a reactant. Common applications include its use as a reagent in stereoselective aldol condensations, diastereoselective synthesis of aldols, and crossed Claisen ester condensations.[2][5] It also serves as a reactant in the synthesis of various pharmaceutical compounds and agrochemicals.[5]

Q2: What are the primary safety concerns when working with this compound?

This compound is a highly flammable liquid and vapor, posing a significant fire hazard.[1][2][3][5][6] It can cause severe skin and eye irritation or burns upon contact.[1][3][4][6] Inhalation may lead to respiratory tract irritation, dizziness, or even asphyxiation in confined spaces.[1][3][4][7] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[5][7] Personal protective equipment, including safety goggles, gloves, and appropriate clothing, should always be worn.[6][7] Emergency eyewash and shower facilities should be readily accessible.[6][7]

Q3: How can I remove residual this compound from my reaction mixture during work-up?

Due to its basic nature, this compound can be effectively removed from an organic reaction mixture by performing an acidic wash.[8][9][10][11][12][13] This process, known as acid-base extraction, converts the amine into its protonated salt form, which is soluble in the aqueous layer and can thus be separated from the desired product in the organic layer.[8][9][10]

Q4: Which acid should I use for the acidic wash, and at what concentration?

A dilute solution of a strong acid, such as 1 M or 2 M hydrochloric acid (HCl), is commonly used.[10][13] The choice of acid and its concentration may depend on the acid-sensitivity of your product. If your product is unstable in strongly acidic conditions, a milder acid or a more dilute solution may be necessary.

Q5: What should I do if an emulsion forms during the acidic wash?

Emulsion formation is a common issue during extractions. To break an emulsion, you can try the following:

  • Allow the mixture to stand for a longer period.

  • Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • Add a small amount of brine (saturated aqueous NaCl solution), which can help to increase the ionic strength of the aqueous layer and break the emulsion.[14]

  • Filter the mixture through a pad of Celite.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Product is lost during acidic wash. Product may be basic and is being extracted into the aqueous layer along with the this compound.Check the pKa of your product. If it is basic, consider alternative purification methods such as column chromatography or distillation.
Product may be sensitive to the acid used and is degrading.Use a weaker acid (e.g., saturated ammonium chloride solution) or a more dilute acid solution for the wash. Monitor the reaction closely by TLC or LCMS.
Reaction mixture remains basic after multiple acidic washes. Insufficient amount of acid used to neutralize all the this compound.Test the pH of the aqueous layer after each wash. Continue washing with the acidic solution until the aqueous layer is acidic.
The concentration of the acid is too low.Use a slightly more concentrated acid solution, keeping in mind the stability of your product.
A solid precipitates out during the acidic wash. The protonated salt of your product or this compound may be insoluble in the solvent system.Add more of the organic or aqueous solvent to attempt to dissolve the precipitate. If unsuccessful, the solid may need to be isolated by filtration and analyzed separately.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C7H15N[1][15]
Molecular Weight 113.20 g/mol [7][15]
Appearance Colorless liquid[1][2][3][4]
Odor Pepper-like[1][2][3][4]
Boiling Point 129-131 °C[2][3][15]
Melting Point -20 °C[3][15]
Density 0.824 - 0.825 g/mL at 25 °C[2][15]
Flash Point 18 °C (64.4 °F)[15]
Solubility in Water Soluble[3][5][7]
pKa 10.45 at 23 °C[5]

Experimental Protocols

Protocol 1: Standard Acidic Wash for Removal of this compound

This protocol describes the standard procedure for removing this compound from a reaction mixture using an acid-base extraction.

Materials:

  • Reaction mixture in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • 1 M Hydrochloric Acid (HCl).

  • Saturated sodium bicarbonate (NaHCO3) solution.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Separatory funnel.

  • Erlenmeyer flasks.

  • pH paper or pH meter.

Procedure:

  • Transfer the reaction mixture to a separatory funnel of appropriate size.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The top layer will be the organic layer if the solvent is less dense than water (e.g., ethyl acetate), and the bottom layer if the solvent is denser (e.g., dichloromethane).

  • Drain the aqueous layer into a separate flask.

  • Test the pH of the aqueous layer to ensure it is acidic. If not, repeat steps 2-5.

  • Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with an equal volume of brine to remove any residual water.[14]

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate to the organic layer to remove any remaining traces of water.

  • Swirl the flask and let it stand for 10-15 minutes.

  • Filter or decant the dried organic layer to remove the drying agent.

  • The resulting solution contains the purified product, which can be concentrated under reduced pressure.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis & Purification start Start Reaction with This compound reaction Reaction Complete start->reaction transfer Transfer to Separatory Funnel reaction->transfer acid_wash Acidic Wash (e.g., 1M HCl) transfer->acid_wash separate_layers Separate Layers acid_wash->separate_layers neutralize Neutralizing Wash (e.g., NaHCO3) separate_layers->neutralize brine_wash Brine Wash neutralize->brine_wash dry Dry with Na2SO4 brine_wash->dry filter Filter dry->filter concentrate Concentrate filter->concentrate analysis Purity Check (TLC, NMR, etc.) concentrate->analysis further_purification Further Purification (e.g., Chromatography) analysis->further_purification final_product final_product further_purification->final_product Final Product

Caption: General experimental workflow for a reaction involving this compound and subsequent work-up.

troubleshooting_guide cluster_solutions1 Solutions for Emulsion cluster_solutions2 Solutions for Product Loss cluster_solutions3 Solutions for Incomplete Removal start Work-up Issue with This compound Reaction issue1 Emulsion Formation during Extraction start->issue1 issue2 Product Loss during Acid Wash start->issue2 issue3 Incomplete Removal of This compound start->issue3 sol1a Add Brine issue1->sol1a sol1b Gentle Swirling issue1->sol1b sol1c Filter through Celite issue1->sol1c sol2a Check Product pKa issue2->sol2a sol2b Use Milder Acid issue2->sol2b sol2c Alternative Purification issue2->sol2c sol3a Check pH of Aqueous Layer issue3->sol3a sol3b Perform Additional Washes issue3->sol3b sol3c Increase Acid Concentration issue3->sol3c

Caption: Troubleshooting guide for common issues during the work-up of reactions involving this compound.

References

Technical Support Center: Managing Exothermic Reactions with 1-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing exothermic reactions involving 1-Ethylpiperidine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you conduct your experiments safely and effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound in exothermic reactions?

A1: this compound is a flammable liquid and vapor that can cause severe skin burns and eye damage.[1] It is crucial to handle it in a well-ventilated area, away from heat, sparks, and open flames.[2][3] In the context of exothermic reactions, its primary chemical hazard stems from its ability to neutralize acids, a reaction that can itself be exothermic. It is incompatible with strong oxidizing agents, acids, acid chlorides, and carbon dioxide.[2]

Q2: How can this compound be used to control an exothermic reaction?

A2: Due to its basic nature, this compound can act as a proton scavenger or a basic catalyst. In some applications, its controlled addition can modulate the reaction rate and, consequently, the heat output. It can be used to neutralize acidic byproducts that may catalyze a runaway reaction. However, it is important to remember that the neutralization reaction itself can generate heat.

Q3: What are the initial signs of a potential runaway reaction when using this compound?

A3: Key indicators of a developing thermal runaway include:

  • A sudden and unexpected rise in temperature that does not stabilize with primary cooling.

  • An increase in pressure inside the reaction vessel.

  • Noticeable changes in the reaction mixture's color or viscosity.

  • Increased off-gassing or fuming.

Q4: What immediate steps should be taken if a runaway reaction is suspected?

A4: If you suspect a runaway reaction, prioritize safety:

  • Alert all personnel in the immediate vicinity.

  • If it is safe to do so, immediately cease the addition of all reagents.

  • Enhance cooling by lowering the temperature of the cooling bath or increasing the coolant flow rate.

  • Ensure vigorous stirring to improve heat transfer and prevent localized hot spots.

  • If the temperature continues to rise uncontrollably, proceed to an emergency shutdown and quenching procedure.

Troubleshooting Guide

This guide addresses specific issues that may arise during exothermic reactions involving this compound.

Issue Possible Causes Troubleshooting Steps
Rapid, Uncontrolled Temperature Spike During Addition 1. Addition rate is too high: The rate of addition of a reactant or this compound is exceeding the cooling capacity of the system. 2. Inadequate cooling: The cooling system is not efficient enough for the scale of the reaction. 3. Poor mixing: Localized "hot spots" are forming due to inefficient stirring, leading to rapid reaction in those areas.1. Immediately stop the addition. 2. Increase cooling efficiency: Lower the cooling bath temperature or increase coolant flow. 3. Ensure vigorous stirring: Verify that the mechanical stirrer is functioning correctly and is at an appropriate speed for the vessel size and viscosity of the mixture. 4. Once the temperature is stable and back within the desired range, resume addition at a significantly reduced rate.
Delayed Exotherm After Complete Addition 1. Accumulation of unreacted starting materials: If the reaction temperature was too low during the addition phase, reactants may accumulate and then react simultaneously as the temperature rises. 2. Induction period: Some reactions have an induction period, after which the reaction rate and heat evolution increase rapidly. 3. Catalyst activation: A change in conditions may have activated the catalytic properties of this compound or another catalyst in the system.1. Immediately apply maximum cooling. 2. Do not add any more reagents. 3. Monitor the temperature and pressure closely. If the temperature approaches the boiling point of the solvent or a critical safety limit, prepare for an emergency quench.
Pressure Buildup in the Reactor 1. Gas evolution: The reaction may be producing gaseous byproducts. 2. Boiling of solvent or reagent: The internal temperature has exceeded the boiling point of one or more components. 3. Decomposition: Uncontrolled high temperatures may be causing the decomposition of reactants, intermediates, or products, generating non-condensable gases.1. Immediately stop any heating and apply maximum cooling. 2. If the system is designed for it and it is safe to do so, vent the reactor to a safe location (e.g., a fume hood or a scrubber). 3. If pressure continues to rise, an emergency quench may be necessary.
Reaction Fails to Initiate or is Sluggish 1. Incorrect temperature: The reaction temperature may be too low for initiation. 2. Insufficient amount of this compound: If acting as a catalyst, the concentration may be too low. 3. Presence of inhibitors: Impurities in the starting materials or solvent could be inhibiting the reaction.1. Gradually and carefully increase the temperature while closely monitoring for any signs of an exotherm. 2. If safe, consider adding a small, measured amount of additional this compound. 3. Analyze starting materials for purity.

Quantitative Data Summary

While specific calorimetric data for every reaction involving this compound is not available, the following table provides its key thermochemical properties, which are essential for thermal hazard assessment.

PropertyValueReference
Standard Molar Enthalpy of Formation (liquid phase, at 298.15 K) -119.2 ± 2.6 kJ/mol[4]
Standard Molar Enthalpy of Vaporization (at 298.15 K) 42.1 ± 0.4 kJ/mol[4]
Standard Molar Enthalpy of Formation (gaseous phase, at 298.15 K) -77.1 ± 2.6 kJ/mol[4]
Boiling Point 131 °C (lit.)
Flash Point 17 °C
Density 0.824 g/mL at 25 °C (lit.)

Experimental Protocols

Protocol 1: General Procedure for Controlled Addition in a this compound Catalyzed Exothermic Reaction

This protocol outlines a general approach for adding a reactive substrate to a mixture containing this compound as a catalyst, where the addition is expected to be exothermic.

  • Reactor Setup:

    • Assemble a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a temperature probe, and an addition funnel.

    • Ensure the reactor is in a well-ventilated fume hood and has an appropriate cooling bath (e.g., ice-water or a cryocooler) ready.

    • Place a secondary container under the reaction vessel.

  • Initial Charge:

    • Charge the flask with the initial reactants and the solvent.

    • Begin stirring and cool the mixture to the desired initial temperature (typically 5-10 °C below the target reaction temperature).

    • Add the calculated amount of this compound to the flask.

  • Controlled Addition:

    • Load the reactive substrate into the addition funnel.

    • Begin adding the substrate dropwise to the reaction mixture.

    • Carefully monitor the internal temperature. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ±2 °C).

    • If the temperature begins to rise rapidly, immediately stop the addition and allow the cooling system to bring the temperature back to the target range before resuming at a slower rate.

  • Reaction Monitoring and Work-up:

    • After the addition is complete, continue to monitor the temperature. A stable temperature or a slow decrease indicates the initial exotherm is complete.

    • Maintain the reaction at the target temperature for the desired time, monitoring for any secondary exotherms.

    • Proceed with the planned work-up and quenching procedure.

Protocol 2: Emergency Quenching Procedure

This protocol should only be implemented in a critical situation where a thermal runaway is in progress and cannot be controlled by conventional cooling.

  • Prerequisites:

    • A pre-determined quenching agent should be identified during the reaction planning phase. The quenching agent should react quickly with one of the reactive components to stop the heat-generating reaction but should not produce a violent exotherm itself. Common quenching agents include cold, inert solvents, or a weak acid/base solution depending on the reaction chemistry.

    • The quenching agent should be readily accessible and at a low temperature (e.g., in an ice bath).

  • Emergency Action:

    • Alert personnel and, if necessary, evacuate the immediate area.

    • If safe to do so, stop all reagent feeds and heating, and apply maximum cooling.

    • Slowly and carefully introduce the quenching agent into the reaction mixture via an addition funnel or a cannula.

    • CRITICAL: The addition of the quenching agent must be controlled to manage any exotherm from the quenching reaction itself.

    • Continuously monitor the reactor temperature and pressure.

    • Be prepared for potential gas evolution and have appropriate venting in place.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Control cluster_outcome Outcome A Assemble Reactor & Cooling B Charge Initial Reagents & Solvent A->B C Add this compound B->C D Controlled Addition of Substrate C->D E Monitor Temperature & Pressure D->E F Maintain Reaction Conditions E->F G Temperature Stable? F->G H Pressure Stable? G->H Yes J Troubleshoot G->J No I Proceed to Work-up H->I Yes H->J No J->D Adjust Parameters

Caption: Workflow for a controlled exothermic reaction.

Runaway_Decision_Tree A Uncontrolled Temperature Rise? B Stop All Additions & Maximize Cooling A->B C Temperature Stabilizes? B->C D Resume with Caution at Reduced Rate C->D Yes E Initiate Emergency Quench Procedure C->E No F Evacuate Area E->F

Caption: Decision tree for a suspected runaway reaction.

References

Validation & Comparative

A Comparative Analysis of 1-Ethylpiperidine and Triethylamine as Organic Bases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate organic base is a critical decision that can significantly impact reaction efficiency, product yield, and process scalability. This guide provides a comprehensive comparison of two commonly used tertiary amine bases: 1-Ethylpiperidine and Triethylamine.

This analysis delves into their fundamental physicochemical properties, performance in key organic reactions, and practical considerations such as safety and cost. Experimental data is presented to offer a quantitative basis for comparison, empowering chemists to make informed decisions for their specific synthetic challenges.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physical and chemical properties of this compound and Triethylamine is presented below. These parameters are fundamental to understanding the behavior of each base in a reaction system.

PropertyThis compoundTriethylamine
Molecular Formula C₇H₁₅NC₆H₁₅N
Molecular Weight 113.20 g/mol 101.19 g/mol
pKa of Conjugate Acid 10.45[1][2][3][4][5]10.75[6][7][8]
Boiling Point 131 °C[1][2][9][10]88.6 - 89.8 °C[6][11]
Melting Point -20 °C[1][2][9][10]-114.70 °C[6][11]
Density 0.824 g/mL at 25 °C[1][2]0.726 g/mL[12]
Solubility in Water 50 g/L[1][3]112.4 g/L at 20 °C[6]

Basicity: Triethylamine is a slightly stronger base than this compound, as indicated by its higher pKa value.[1][2][3][4][5][6][7][8] This difference, while small, can be significant in reactions where proton abstraction is the rate-determining step.

Steric Hindrance: The piperidine ring of this compound imparts greater steric bulk around the nitrogen atom compared to the three ethyl groups of triethylamine. This steric hindrance can influence its nucleophilicity and its effectiveness in reactions sensitive to steric crowding.

Volatility: Triethylamine has a significantly lower boiling point than this compound, making it more volatile.[1][2][6][9][10][11] This property can be advantageous for its removal from a reaction mixture post-reaction, but also requires more careful handling to prevent evaporation and exposure.

Performance in Key Organic Reactions: Experimental Data

The choice between this compound and Triethylamine often depends on the specific requirements of the chemical transformation. Below is a comparative look at their performance in common organic reactions, supported by available experimental data.

Condensation Reactions

In the synthesis of 5-Bromopyrimidine, both this compound and Triethylamine have been utilized as condensing agents. Reports indicate that the highest yields (37%) were achieved when using either this compound or Triethylamine, suggesting comparable efficacy in this specific transformation.[13]

Knoevenagel Condensation: Triethylamine is a widely documented base for Knoevenagel condensations. For instance, in the synthesis of hydantoin derivatives, a guanidine hydrochloride and triethylamine catalyst system in PEG-200 at 100 °C afforded yields of 92-95%.[14] Similarly, triethylamine has been effectively used as a catalyst for the synthesis of annulated uracil derivatives in aqueous ethanol, with reported yields ranging from 69-94%.[15] While this compound is also used in condensation reactions, specific comparative data in Knoevenagel condensations is less readily available.[13]

Dehydrohalogenation Reactions

Dehydrohalogenation is a common elimination reaction where an alkyl halide is converted to an alkene. The choice of base can influence the regioselectivity of the reaction (Zaitsev vs. Hofmann product).

While specific comparative studies between this compound and Triethylamine for dehydrohalogenation are not extensively documented in the readily available literature, the principles of steric hindrance are instructive. The bulkier profile of this compound might favor the formation of the less substituted (Hofmann) product in certain cases, whereas the less hindered Triethylamine would be expected to favor the more substituted (Zaitsev) product.[6][14]

Triethylamine is commonly employed to promote E2 elimination reactions.[16] For example, in the dehydrohalogenation of 2-bromobutane with a strong base like alcoholic KOH, the major product is the more stable 2-butene (Zaitsev's rule).[17] The use of a bulkier base tends to favor the formation of the terminal alkene.

Substitution Reactions

In nucleophilic substitution reactions, tertiary amines like this compound and Triethylamine primarily act as non-nucleophilic bases to scavenge acidic byproducts, such as HCl generated during the acylation of amines with acyl chlorides.[15] Their role is to drive the reaction to completion by neutralizing the acid.

The lower steric hindrance of Triethylamine may allow it to access acidic protons in more crowded environments compared to this compound. Conversely, the greater steric bulk of this compound makes it a poorer nucleophile, which can be advantageous in preventing unwanted side reactions where the base itself might act as a nucleophile.

Experimental Protocols

General Protocol for Knoevenagel Condensation using Triethylamine

This protocol is adapted from the synthesis of hydantoin derivatives.[14]

  • Reaction Setup: In a round-bottom flask, combine the active methylene compound (e.g., hydantoin, 6 mmol), the aromatic aldehyde (5 mmol), guanidine hydrochloride (1 mmol), and triethylamine (1 mL).

  • Solvent Addition: Add polyethylene glycol 200 (PEG-200) (5 mL) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 100 °C with stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of 0.2 M HCl solution to precipitate the product.

  • Isolation: Collect the precipitate by suction filtration using a Buchner funnel and wash with water.

  • Drying: Dry the product in a vacuum oven to obtain the final α,β-unsaturated product.

General Protocol for Amide Synthesis using a Tertiary Amine Base

This is a general procedure for the acylation of a primary or secondary amine with an acyl chloride.

  • Reactant Solution: Dissolve the primary or secondary amine (1 equivalent) and the tertiary amine base (1.1 to 1.5 equivalents of either this compound or Triethylamine) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution in an ice bath (0 °C).

  • Acyl Chloride Addition: Add the acyl chloride (1 equivalent) dropwise to the cooled solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-12 hours, monitoring the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl) to remove excess amine, water, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude amide product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Visualizing the Process: Workflows and Logic

To aid in the practical application of this information, the following diagrams illustrate a typical workflow for evaluating and comparing organic bases and a logical framework for selecting the appropriate base for a given reaction.

Experimental_Workflow_for_Base_Comparison Experimental Workflow for Organic Base Comparison cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_conclusion Conclusion start Define Reaction & Substrates setup Prepare Identical Reaction Setups start->setup bases Measure Equimolar Amounts of Bases (this compound vs. Triethylamine) setup->bases run Run Reactions Under Identical Conditions (Temperature, Time, Solvent) bases->run monitor Monitor Reaction Progress (TLC, GC, LC-MS) run->monitor workup Standardized Work-up & Isolation monitor->workup yield Determine Product Yield & Purity workup->yield compare Compare Results: - Yield - Reaction Time - Byproduct Formation yield->compare end Select Optimal Base compare->end

Workflow for comparing organic bases.

Base_Selection_Logic Logical Framework for Base Selection start Reaction Requirement Analysis pka_check Is higher basicity critical? start->pka_check steric_check Is steric hindrance a concern? pka_check->steric_check No tea Consider Triethylamine pka_check->tea Yes (pKa 10.75) volatility_check Is easy removal of base important? steric_check->volatility_check No epip Consider this compound steric_check->epip Yes (more hindered) nucleophilicity_check Is nucleophilic character of base a potential issue? volatility_check->nucleophilicity_check No volatility_check->tea Yes (lower BP) nucleophilicity_check->tea No nucleophilicity_check->epip Yes (less nucleophilic)

Decision matrix for base selection.

Safety and Handling

Both this compound and Triethylamine are flammable liquids and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • This compound: Is harmful if swallowed, inhaled, or in contact with skin. It is corrosive and can cause severe skin burns and eye damage.[3][18][19]

  • Triethylamine: Is also toxic and corrosive.[17][20] Acute exposure to its vapors can cause eye irritation, corneal swelling, and a phenomenon known as "halo vision" or "blue haze."[14]

Due to its higher volatility, extra care should be taken to minimize inhalation exposure to Triethylamine.

Cost-Effectiveness

As of late 2025, the market price for Triethylamine is generally lower than that of this compound. For example, bulk pricing for Triethylamine can be found in the range of $1.50 - $3.00 per kilogram, while this compound is priced higher, for instance, at approximately $9.80 per kilogram for bulk quantities.[6][10][11] This cost differential can be a significant factor in large-scale industrial processes.

Conclusion

The choice between this compound and Triethylamine is a nuanced one, guided by the specific demands of the reaction.

  • Triethylamine is a slightly stronger, less sterically hindered, more volatile, and more cost-effective base. It is a workhorse in many standard organic transformations where its basicity is sufficient and its removal is facilitated by its low boiling point.

  • This compound offers the advantages of lower volatility and greater steric hindrance. Its bulkiness can be beneficial in preventing side reactions where the base might otherwise act as a nucleophile. Its higher boiling point makes it less prone to evaporation but requires more energy for removal.

Ultimately, the optimal choice will depend on a careful evaluation of the reaction mechanism, substrate sensitivity, desired product selectivity, and process economics. For critical applications, the empirical testing of both bases, as outlined in the experimental workflow, is highly recommended.

References

A Comparative Guide to 1-Ethylpiperidine and DIPEA as Non-Nucleophilic Bases in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the selection of an appropriate non-nucleophilic base is critical for achieving high yields and minimizing side reactions. Among the plethora of available options, 1-Ethylpiperidine and N,N-Diisopropylethylamine (DIPEA or Hünig's base) are two commonly employed tertiary amines. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these bases is essential for predicting their behavior in a reaction. Both are sterically hindered amines, a characteristic that curtails their nucleophilicity while preserving their basicity.

PropertyThis compoundN,N-Diisopropylethylamine (DIPEA)
CAS Number 766-09-67087-68-5
Molecular Formula C₇H₁₅NC₈H₁₉N
Molecular Weight 113.20 g/mol 129.24 g/mol
Boiling Point 131 °C[1]126.6 °C[2]
Density 0.824 g/mL at 25 °C[1]0.742 g/mL at 25 °C[2]
pKa of Conjugate Acid 10.45 (at 23 °C)[1]~10.75 - 11.4[3]

Performance in Key Synthetic Applications

The choice between this compound and DIPEA often depends on the specific requirements of the chemical transformation. Below is a comparative overview of their application in common synthetic reactions.

Peptide Coupling

DIPEA is a widely recognized base in solid-phase peptide synthesis (SPPS) for promoting amide bond formation.[3][4] Its steric bulk effectively prevents side reactions such as racemization and unwanted alkylation.[4] this compound is also utilized in peptide synthesis, although it is less commonly cited in standard protocols.

Experimental Data Snapshot: Peptide Coupling

BaseCoupling ReagentReactionProduct YieldReference
DIPEAHATU/HOBtSolid-phase synthesis of a model peptideHigh[5]
DIPEAHBTU/HOBtSolid-phase synthesis of a model peptideHigh[6]

General Experimental Protocol for Peptide Coupling using DIPEA:

A common protocol for peptide coupling on a solid support involves the following steps:

  • Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed using a solution of 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.

  • Activation and Coupling: In a separate vessel, the Fmoc-protected amino acid (2-5 equivalents) and a coupling agent such as HATU (1.9-4.5 equivalents) are dissolved in DMF. DIPEA (4-10 equivalents) is added to this solution. This activated mixture is then immediately added to the resin. The reaction is agitated at room temperature for 30 minutes to 4 hours.

  • Washing: The resin is washed with DMF to remove unreacted reagents and byproducts.

PeptideCoupling Resin Resin-Bound Peptide (Fmoc-protected) Deprotection Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling Washing1->Coupling AminoAcid Fmoc-Amino Acid + Coupling Agent (e.g., HATU) Activation Activation (DIPEA in DMF) AminoAcid->Activation Activation->Coupling Washing2 Washing (DMF) Coupling->Washing2 ElongatedPeptide Elongated Resin-Bound Peptide Washing2->ElongatedPeptide

Caption: General workflow for a peptide coupling cycle using DIPEA.

N-Alkylation Reactions

Both this compound and DIPEA are employed as bases in N-alkylation reactions to scavenge the acid byproduct. DIPEA is particularly noted for its ability to facilitate the alkylation of secondary amines to tertiary amines while minimizing the formation of undesired quaternary ammonium salts due to its steric hindrance.[2][7]

Experimental Data Snapshot: N-Alkylation

BaseReactantsProductYieldReference
DIPEASecondary Amine + Alkyl HalideTertiary Amine>90% (crude)
This compoundPiperidine + EthyleneN-Ethylpiperidine77-83%[3]
DIPEAPiperidine + Alkyl HalideN-Alkylpiperidine<70%

General Experimental Protocol for N-Alkylation of a Secondary Amine using DIPEA:

  • Reactant Preparation: Dissolve the secondary amine (1.0 equivalent) in an anhydrous solvent such as acetonitrile.

  • Addition of Base: Add DIPEA (1.5 equivalents) to the solution.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere.

  • Work-up and Purification: After completion, the solvent is removed, and the crude product is purified, typically by column chromatography.

NAlkylation SecondaryAmine Secondary Amine Reaction Reaction (Solvent, e.g., Acetonitrile) SecondaryAmine->Reaction AlkylHalide Alkyl Halide AlkylHalide->Reaction TertiaryAmine Tertiary Amine Reaction->TertiaryAmine Byproduct Amine Hydrohalide Reaction->Byproduct Base Base (this compound or DIPEA) Base->Reaction Scavenges HX

Caption: General scheme for the N-alkylation of a secondary amine.

Aldol Condensation

This compound has been reported as a base in stereoselective aldol condensation reactions.[8] The choice of base in these reactions can significantly influence the stereochemical outcome.

Experimental Data Snapshot: Aldol-Type Reactions

BaseReactionProduct YieldReference
This compoundCondensation of 3-methylbut-2-enalNot specified[7]
Triethylamine (similar, less hindered)Aldol CondensationGood[9]

General Experimental Protocol for Aldol Condensation:

A typical procedure involves the slow addition of an aldehyde to a solution of a ketone in the presence of a base.

  • Reactant Mixture: The aldehyde and ketone are dissolved in a suitable solvent.

  • Base Addition: The base (e.g., this compound) is added to the mixture, often at a controlled temperature to manage the reaction rate and selectivity.

  • Reaction: The reaction is stirred until completion, monitored by techniques such as TLC.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified.

AldolCondensation EnolizableCarbonyl Enolizable Carbonyl (e.g., Ketone) Enolate Enolate Formation EnolizableCarbonyl->Enolate Deprotonation Base Base (this compound or DIPEA) Base->Enolate AldolAdduct Aldol Adduct Enolate->AldolAdduct Nucleophilic Attack NonEnolizableCarbonyl Non-Enolizable Carbonyl (e.g., Aldehyde) NonEnolizableCarbonyl->AldolAdduct CondensationProduct α,β-Unsaturated Carbonyl AldolAdduct->CondensationProduct Dehydration

Caption: Pathway of a base-catalyzed aldol condensation reaction.

Side Reactions and Purity Considerations

A critical factor in the choice of a non-nucleophilic base is its potential to induce side reactions.

  • DIPEA: While highly effective, DIPEA can sometimes be challenging to remove completely from reaction mixtures due to its high boiling point. In peptide synthesis, the use of excess aminium/uronium coupling reagents in the presence of a base like DIPEA can lead to guanidinylation of the N-terminus of the peptide.[8]

  • This compound: As a tertiary amine, this compound can neutralize acids in exothermic reactions.[10] It may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[10]

Conclusion

Both this compound and DIPEA are valuable non-nucleophilic bases in organic synthesis.

  • DIPEA is extensively documented and widely employed, particularly in peptide synthesis and N-alkylation reactions, where its significant steric hindrance is a key advantage in preventing unwanted side reactions. Its performance is supported by a wealth of experimental data demonstrating high yields.

  • This compound , while also a capable non-nucleophilic base, is less documented in direct comparative studies against DIPEA. It finds application in a range of reactions, including condensations and as a general base.

The selection between these two bases should be guided by the specific requirements of the reaction, including the nature of the substrates, the potential for side reactions, and the desired purity of the final product. For sensitive substrates where minimizing nucleophilic attack is paramount, the greater steric bulk of DIPEA may offer a distinct advantage. However, for other applications, the slightly higher pKa and different physical properties of this compound may be beneficial. Further head-to-head comparative studies would be invaluable to the synthetic chemistry community for a more definitive selection guide.

References

A Comparative Analysis of the Basicity of 1-Ethylpiperidine and Amidine Bases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate organic base is a critical decision that can significantly impact reaction outcomes, product purity, and overall process efficiency. This guide provides a comprehensive comparison of the basicity of 1-Ethylpiperidine, a common aliphatic cyclic amine, with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and other representative amidine bases. The comparison is supported by experimental pKa data in various solvents, detailed experimental protocols for pKa determination, and an examination of the structural factors governing the basicity of these compounds.

The basicity of a compound is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. This guide will delve into the quantitative differences in basicity and explore the underlying chemical principles that account for these differences.

Quantitative Comparison of Basicity

The selection of a suitable base often depends on the solvent used for the reaction. The following table summarizes the pKa values of the conjugate acids of this compound, DBU, and other relevant amidine bases in water, dimethyl sulfoxide (DMSO), and acetonitrile (ACN).

CompoundStructurepKa in WaterpKa in DMSOpKa in ACN
This compound10.45[1]Not widely availableNot widely available
Amidine Bases
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)~12[2]13.924.3
DBN (1,5-Diazabicyclo[4.3.0]non-5-ene)Not widely availableNot widely available23.9
TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene)Not widely availableNot widely available26.0
MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene)Not widely availableNot widely available25.4
Acetamidine12.4Not widely availableNot widely available

Note: pKa values can vary slightly depending on the experimental conditions such as temperature and ionic strength. The values presented here are representative literature values.

From the data, it is evident that amidine bases, particularly DBU and its structural relatives, are significantly stronger bases than this compound, especially in aprotic polar solvents like DMSO and acetonitrile.

Structural Factors Influencing Basicity

The marked difference in basicity between this compound and amidine bases can be attributed to the unique structural features of the amidine functional group.

dot

Caption: Structural factors influencing the basicity of this compound versus amidine bases.

In this compound, the lone pair of electrons on the nitrogen atom is readily available for protonation. The resulting positive charge on the nitrogen in the conjugate acid is localized. In contrast, when an amidine base is protonated, the positive charge is delocalized across both nitrogen atoms through resonance. This delocalization significantly stabilizes the conjugate acid, making the parent amidine a much stronger base.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for understanding and comparing the basicity of compounds. Two common methods for pKa determination are potentiometric titration and spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a standardized titrant (an acid or a base) to a solution of the compound of interest while monitoring the pH.

Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the base to be analyzed (e.g., 0.01 M this compound or DBU) in a suitable solvent (e.g., water, or an aqueous-organic mixture for poorly soluble compounds).

    • Prepare a standardized solution of a strong acid titrant (e.g., 0.1 M HCl).

  • Titration:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the base solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Add the acid titrant in small, precise increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point, which is the point where half of the base has been neutralized. This corresponds to the inflection point of the titration curve.

Spectrophotometric Method

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation.

Protocol:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

    • Prepare a stock solution of the compound of interest.

  • Measurement:

    • Add a small, constant amount of the stock solution to each buffer solution.

    • Measure the UV-Vis absorption spectrum of each solution.

  • Data Analysis:

    • Identify the wavelengths at which the protonated and deprotonated forms of the compound have significantly different absorbances.

    • Plot the absorbance at a chosen wavelength against the pH of the buffer solutions.

    • The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

Conclusion

The choice between this compound and an amidine base like DBU depends on the specific requirements of a chemical reaction. While this compound is a moderately strong, non-nucleophilic base suitable for many applications, amidine bases offer significantly higher basicity, particularly in aprotic solvents. This enhanced basicity is a direct consequence of the resonance stabilization of their conjugate acids. For reactions requiring a very strong, non-nucleophilic base, DBU and other amidine bases are often the superior choice. The selection of an appropriate base should always be guided by empirical data, such as the pKa values in the relevant solvent system, to ensure optimal reaction conditions.

References

A Comparative Guide to HPLC, GC, and SFC for Validating 1-Ethylpiperidine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to chromatographic techniques for the purity assessment of 1-Ethylpiperidine, a key synthetic intermediate. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), complete with experimental protocols and performance data to inform your analytical method selection.

The validation of product purity is a critical step in the synthesis of any chemical entity, particularly in the pharmaceutical industry where impurities can impact safety and efficacy. This compound, a versatile building block in organic synthesis, is no exception. Its purity must be rigorously assessed to ensure the quality of downstream products. This guide provides an objective comparison of the three primary chromatographic techniques used for this purpose: HPLC, GC, and SFC.

At a Glance: Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering versatility for a wide range of compounds.[1] Gas Chromatography (GC) is a powerful technique for volatile and semi-volatile compounds, often providing high separation efficiency.[1][2] Supercritical Fluid Chromatography (SFC) has emerged as a "green" alternative, lauded for its speed and reduced solvent consumption.[3][4]

ParameterHPLCGCSFC
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase based on partitioning with a stationary phase.Separation using a supercritical fluid (typically CO2) as the mobile phase, exhibiting properties of both liquids and gases.[3]
Analyte Suitability Wide range, including non-volatile and thermally labile compounds.[1]Volatile and thermally stable compounds.[2]Broad range, including chiral and non-polar to moderately polar compounds.[3]
Derivatization Often required for amines lacking a UV chromophore to enhance detection.Can be used to improve volatility and peak shape of polar analytes like amines.Can sometimes be avoided due to the unique properties of the supercritical fluid mobile phase.
Speed Generally slower run times compared to GC and SFC.Typically faster than HPLC.[1]Often the fastest of the three techniques.[3]
Solvent Consumption High consumption of organic solvents.Minimal solvent usage (carrier gas is the mobile phase).Significantly reduced organic solvent consumption compared to HPLC.[3][4]
Environmental Impact Highest environmental impact due to solvent usage and disposal.Lower environmental impact.Considered a "green" technology due to the use of recycled CO2.[4]
Cost Moderate to high initial and running costs.Lower running costs, but instrumentation can be specialized.Higher initial instrument cost, but lower solvent costs can offset this over time.

In-Depth Analysis and Performance Data

The choice of analytical technique depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and throughput needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and robust technique for purity determination. For aliphatic amines like this compound that lack a strong UV chromophore, pre-column derivatization is a common strategy to enable sensitive UV or fluorescence detection.

Typical Performance Data for HPLC Analysis of Aliphatic Amines (with Derivatization)

ParameterTypical Value
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Linearity (R²) > 0.999
Precision (RSD) < 2%
Accuracy (Recovery) 98 - 102%

Note: These values are representative and can vary depending on the specific derivatizing agent, analyte, and instrument conditions.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile amines like this compound. Headspace GC with a Flame Ionization Detector (FID) is a particularly effective technique for quantifying residual volatile impurities without complex sample preparation.

Typical Performance Data for GC-FID Analysis of Volatile Amines

ParameterTypical Value
Limit of Detection (LOD) ~0.0025 mg/mL
Limit of Quantification (LOQ) ~0.005 mg/mL
Linearity (R²) > 0.999
Precision (RSD) < 3%
Accuracy (Recovery) 90 - 110%

Note: These values are based on a generic headspace GC-FID method for volatile amines and may vary for this compound specifically.[5]

Supercritical Fluid Chromatography (SFC)

SFC offers a compelling alternative to both HPLC and GC, combining the advantages of high separation efficiency and speed with a significantly lower environmental impact.[3][4] It is particularly advantageous for chiral separations, which may be relevant for identifying stereoisomeric impurities.

Comparative Advantages of SFC

  • Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations.[3]

  • Green Chemistry: The primary mobile phase, CO2, is non-toxic and readily available, drastically reducing organic solvent consumption compared to HPLC.[3][4]

  • Versatility: SFC can be used for both normal-phase and reversed-phase separations and is compatible with a wide range of detectors, including mass spectrometry.[3]

While specific quantitative performance data for this compound by SFC is not as widely published, the technique is known to provide comparable or even superior resolution and sensitivity to HPLC for many applications, particularly for chiral compounds.[6]

Experimental Protocols

Below are detailed methodologies for the analysis of this compound and related aliphatic amines using HPLC and GC.

HPLC Method with Pre-Column Derivatization

This protocol is based on a general method for the analysis of aliphatic amines using a derivatizing agent to allow for UV or fluorescence detection.

1. Reagents and Materials

  • This compound standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Derivatizing agent (e.g., Dansyl chloride, Dabsyl chloride, or o-phthalaldehyde (OPA) with a thiol)

  • Buffer solution (e.g., borate buffer, pH 9.5 for Dansyl chloride)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

2. Standard and Sample Preparation

  • Standard Solution: Accurately weigh a known amount of this compound standard and dissolve in a suitable diluent (e.g., acetonitrile/water) to a final concentration of 1 mg/mL. Prepare serial dilutions to construct a calibration curve.

  • Sample Solution: Accurately weigh the this compound reaction sample and dissolve in the same diluent to a similar concentration as the standard.

  • Derivatization: To an aliquot of the standard or sample solution, add the derivatizing agent and buffer solution. Vortex and incubate at a specified temperature and time to ensure complete reaction. For example, with Dansyl chloride, incubation at 60°C for 30 minutes is common.

3. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV or fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the derivatized amine, followed by a re-equilibration step. For example: 0-15 min, 30-80% B; 15-20 min, 80% B; 20.1-25 min, 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at the maximum absorbance of the derivative (e.g., ~254 nm for dansyl derivatives) or fluorescence detection for higher sensitivity.

Headspace GC-FID Method

This protocol is adapted from a universal method for the quantitation of volatile amines in pharmaceuticals.[5][7]

1. Reagents and Materials

  • This compound standard and sample

  • High-boiling point diluent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Deactivating agent (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)) to improve peak shape and recovery.[5][7]

2. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a stock solution of this compound in the chosen diluent.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the standard stock solution into headspace vials containing the diluent and a small percentage of DBU (e.g., 5% v/v).[5]

  • Sample Preparation: Accurately weigh the this compound reaction sample into a headspace vial and add the diluent containing DBU.

3. GC Conditions

  • GC System: A gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID).

  • Column: A column suitable for amine analysis, such as a CP-Volamine or DB-CAM (e.g., 30 m x 0.32 mm x 1.8 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 2.0 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) to elute all components. For example: 50°C for 2 min, ramp at 10°C/min to 240°C, hold for 5 min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Headspace Parameters:

    • Oven Temperature: 100°C.

    • Loop Temperature: 110°C.

    • Transfer Line Temperature: 120°C.

    • Vial Equilibration Time: 15 minutes.

Visualization of Workflows

HPLC_Workflow

GC_Workflow

Method_Selection_Logic

Conclusion

The choice of the optimal analytical method for validating the purity of this compound hinges on a balance of factors including the nature of expected impurities, required sensitivity, sample throughput, and available instrumentation.

  • HPLC remains a versatile and reliable option, particularly when coupled with derivatization to enhance the detection of aliphatic amines. Its wide applicability to non-volatile and thermally sensitive impurities makes it a staple in many quality control laboratories.

  • GC , especially with a headspace autosampler, offers a simple, robust, and sensitive method for volatile impurities and residual solvents, with the added benefit of low solvent consumption.

  • SFC presents a compelling modern alternative, offering significant advantages in speed and environmental sustainability. Its strength in chiral separations makes it a valuable tool if stereoisomeric impurities are a concern.

For routine quality control of this compound where volatile impurities are of primary concern, a validated GC-FID method is often the most efficient choice. For comprehensive impurity profiling, especially when non-volatile or thermally labile impurities may be present, a validated HPLC method with derivatization is recommended. As sustainability and throughput become increasingly important, SFC is a powerful technique that should be strongly considered, particularly in laboratories equipped for this technology. Ultimately, the methods presented in this guide provide a strong foundation for developing and validating a purity testing procedure that is fit for its intended purpose.

References

Determining Enantiomeric Excess in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical measure of a reaction's success. While 1-Ethylpiperidine itself is not commonly reported as a stereodirecting catalyst in asymmetric reactions, the methodologies for determining enantiomeric purity are universal. This guide provides a comprehensive comparison of the primary techniques used to determine the enantiomeric excess of products from asymmetric reactions, which would be applicable should this compound or its derivatives be employed in such a catalytic role.

The two most prevalent and robust methods for determining enantiomeric excess are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing or solvating agents. This guide will delve into the principles, experimental protocols, and comparative performance of these techniques.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining enantiomeric excess is contingent on factors such as the nature of the analyte, the required accuracy and sensitivity, available instrumentation, and the stage of the research or development process.

FeatureChiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy with Chiral Derivatizing Agents
Principle Physical separation of enantiomers on a chiral stationary phase (CSP) based on differential diastereomeric interactions.Covalent derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which exhibit distinct signals in the NMR spectrum.
Primary Output Chromatogram showing two separated peaks for the enantiomers.¹H, ¹⁹F, or ³¹P NMR spectrum displaying separate, quantifiable signals for each diastereomer.
Quantitative Data Enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks.The diastereomeric ratio, which corresponds to the enantiomeric excess, is determined by integrating the distinct signals of the diastereomers.
Determination of Absolute Configuration Not directly possible without a standard of known configuration.Can often be determined by analyzing the differential chemical shifts of the diastereomers (e.g., Mosher's ester analysis).
Sensitivity High (typically ng to pg level).Lower (typically mg to µg level).
Sample Preparation Direct injection of the purified reaction mixture.Requires a chemical derivatization step prior to analysis.
Instrumentation HPLC system equipped with a chiral column and a suitable detector (e.g., UV-Vis, PDA).NMR spectrometer.
Advantages High accuracy, precision, and resolution. Directly measures enantiomers.Provides structural information and can determine absolute configuration. Faster analysis time per sample once derivatized.
Disadvantages Chiral columns can be expensive. Method development can be time-consuming.The derivatization reaction can introduce kinetic resolution or racemization. Requires a pure chiral derivatizing agent.

Experimental Protocols

Below are detailed, generalized protocols for the two primary methods of determining enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The success of this method hinges on the selection of the appropriate chiral stationary phase (CSP) and mobile phase.[1]

Protocol for Chiral HPLC Method Development:

  • Sample Preparation:

    • Dissolve a small amount (e.g., 1 mg) of the purified product in a suitable solvent (e.g., 1 mL of mobile phase or a compatible solvent).

    • Filter the sample through a 0.22 µm syringe filter before injection to prevent column clogging.

  • Initial Screening of Columns and Mobile Phases:

    • Columns: Screen at least two different types of polysaccharide-based chiral columns (e.g., one cellulose-based and one amylose-based).[1]

    • Mobile Phases:

      • For normal phase mode, common mobile phases consist of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol (e.g., 90:10 hexane:isopropanol).[2]

      • For reversed-phase mode, mixtures of water or buffer with acetonitrile or methanol are typically used.

    • Initial Conditions: Start with a flow rate of 0.5-1.0 mL/min and a column temperature of 25 °C.

  • Method Optimization:

    • Adjust the ratio of the mobile phase components to optimize the separation (resolution) and retention times of the enantiomers.

    • Vary the flow rate to improve peak shape and resolution.

    • If necessary, evaluate the effect of column temperature. Lower temperatures can sometimes improve resolution.[1]

  • Data Acquisition and Analysis:

    • Inject the sample onto the equilibrated HPLC system.

    • Use a UV-Vis or Photodiode Array (PDA) detector set to a wavelength where the analyte has strong absorbance.

    • Integrate the peak areas of the two enantiomer signals.

    • Calculate the enantiomeric excess using the formula: % ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Ester Analysis)

This indirect method involves converting the enantiomeric mixture into a mixture of diastereomers by reaction with a chiral derivatizing agent, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). These diastereomers have different NMR spectra, allowing for the determination of their ratio.

Protocol for Mosher's Ester Analysis:

  • Preparation of Diastereomeric Esters (in two separate NMR tubes):

    • Tube 1 (with (R)-Mosher's acid chloride):

      • Dissolve the chiral alcohol or amine product (approx. 5-10 mg) in a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

      • Add a small amount of a tertiary amine base (e.g., pyridine or triethylamine) to scavenge the HCl produced.

      • Add a slight molar excess of (R)-Mosher's acid chloride.

    • Tube 2 (with (S)-Mosher's acid chloride):

      • Repeat the procedure in a separate NMR tube using (S)-Mosher's acid chloride.

  • Reaction and NMR Acquisition:

    • Gently mix the contents of each NMR tube and allow the reaction to proceed to completion (typically monitored by TLC or NMR).

    • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum for each sample.

  • Data Analysis:

    • In each spectrum, identify a well-resolved signal corresponding to a proton or fluorine atom close to the newly formed stereocenter (e.g., the methoxy group of the Mosher's ester).

    • Integrate the signals corresponding to the two diastereomers.

    • The ratio of the integrals directly reflects the enantiomeric ratio of the original sample.

Visualizing the Workflow

The following diagrams illustrate the logical workflows for determining enantiomeric excess using Chiral HPLC and NMR with a chiral derivatizing agent.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Purified Product filter Filter Sample (0.22 µm) dissolve->filter inject Inject onto Chiral HPLC filter->inject separate Separate Enantiomers inject->separate detect Detect with UV/PDA separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate

Workflow for Chiral HPLC Analysis.

NMR_Derivatization_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis NMR Analysis cluster_data Data Processing dissolve_sample Dissolve Chiral Analyte in NMR Tube add_reagents Add Base & Chiral Derivatizing Agent dissolve_sample->add_reagents react Allow Reaction to Complete add_reagents->react acquire_nmr Acquire 1H or 19F NMR Spectrum react->acquire_nmr identify_signals Identify Diastereomeric Signals acquire_nmr->identify_signals integrate_signals Integrate Signals identify_signals->integrate_signals determine_ratio Determine Diastereomeric Ratio (% ee) integrate_signals->determine_ratio

Workflow for NMR Analysis with Chiral Derivatization.

References

Confirming 1-Ethylpiperidine Synthesis: A Comparative Guide to GC-MS Analysis and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate confirmation of a synthesized product's structure is a critical step in the chemical workflow. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the confirmation of 1-Ethylpiperidine, a key intermediate in various synthetic processes. We present experimental data and protocols, comparing GC-MS with other common analytical techniques and exploring different synthetic routes.

Introduction to this compound Synthesis

This compound (C7H15N) is a tertiary amine widely used as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its synthesis can be achieved through various methods, each with distinct advantages and challenges. The choice of synthetic route often depends on factors such as starting material availability, desired yield, and reaction conditions.

One common and historically significant method involves the reaction of piperidine with an ethylating agent, such as ethyl iodide.[2] Another prevalent approach is the reductive amination of piperidine with acetaldehyde or the reduction of N-acetylpiperidine.[3] More contemporary methods may involve catalytic hydrogenation of N-ethylpyridinium salts.[2] The successful synthesis of this compound necessitates a robust analytical method to confirm the structure of the final product and assess its purity.

GC-MS Analysis for Product Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis of this compound

Objective: To confirm the identity and purity of synthesized this compound.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 6890 GC with 5973N MS detector).[5]

GC Conditions:

  • Column: BPX5 fused silica column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate of 0.5 mL/min.[5]

  • Inlet Temperature: 250 °C.[5]

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 5 minutes, then ramp to 240 °C at a rate of 3 °C/min, followed by a ramp to 300 °C at 15 °C/min and hold for 3 minutes.[5]

  • Injection Mode: Split (split ratio of 1:35).[5]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-300.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Dissolve a small amount of the synthesized product in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Prepare a dilute solution (e.g., 10-100 µg/mL).

  • Inject 1 µL of the prepared solution into the GC-MS system.

Data Interpretation

The resulting chromatogram will show a peak at a specific retention time corresponding to this compound. The mass spectrum of this peak is then compared to a reference spectrum from a database (e.g., NIST). The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 113 and a base peak at m/z 98.[6] Other significant fragment ions are also observed, providing a unique fingerprint for the compound.

Comparison of Analytical Techniques

While GC-MS is a highly effective method for confirming the structure of this compound, other spectroscopic techniques can also be employed, either as complementary methods or as alternatives depending on the available instrumentation and the specific analytical need.

Analytical TechniquePrincipleKey Data for this compoundAdvantagesLimitations
GC-MS Separates compounds by volatility and then fragments them into ions to determine their mass-to-charge ratio.[4]Molecular Ion (M+): m/z 113, Base Peak: m/z 98, Other Fragments: m/z 42.[6]High sensitivity and specificity, provides both qualitative and quantitative information.Requires a volatile and thermally stable sample.
¹H NMR Measures the magnetic properties of hydrogen nuclei to elucidate the structure of a molecule.Triplet at ~1.0 ppm (CH3), Quartet at ~2.3 ppm (CH2), Multiplets for piperidine ring protons.[7][8]Provides detailed structural information, non-destructive.Lower sensitivity than MS, complex spectra can be difficult to interpret.
¹³C NMR Measures the magnetic properties of carbon-13 nuclei to identify the carbon framework of a molecule.Peaks at ~12 ppm (CH3), ~53 ppm (CH2), and in the range of ~24-57 ppm for the piperidine ring carbons.[9][10]Provides information on the carbon skeleton, complementary to ¹H NMR.Lower sensitivity than ¹H NMR, requires longer acquisition times.
FTIR Measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of chemical bonds.C-H stretching and bending vibrations, C-N stretching vibrations.[11][12]Fast and simple to use, provides information about functional groups.Does not provide detailed structural connectivity information.

Synthesis of this compound: A Comparative Overview

The choice of synthetic route can impact the yield, purity, and overall efficiency of the process. Below is a comparison of two common methods for synthesizing this compound.

Synthetic MethodReaction SchemeReagents and ConditionsTypical YieldKey Considerations
Alkylation of Piperidine Piperidine + Ethyl IodideBase (e.g., K2CO3), Solvent (e.g., Acetonitrile), Room Temperature.[2]Moderate to HighPotential for over-alkylation to form a quaternary ammonium salt. Requires purification to remove unreacted starting materials and byproducts.
Reductive Amination Piperidine + AcetaldehydeReducing agent (e.g., NaBH4, H2/Pd-C), Solvent (e.g., Methanol), Controlled pH.HighGenerally cleaner reaction with fewer byproducts. The choice of reducing agent can influence the reaction conditions and cost.
Reduction of 1-Acetylpiperidine 1-AcetylpiperidineReducing agent (e.g., LiAlH4), Anhydrous solvent (e.g., Diethyl ether), Reflux.[3]GoodPowerful reducing agent required. Requires careful handling of LiAlH4 due to its reactivity with water.

Experimental Workflow and Logic Diagrams

To visualize the processes involved in the synthesis and analysis of this compound, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants Piperidine + Ethylating Agent Reaction Reaction (e.g., Alkylation) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

GCMS_Analysis_Workflow cluster_analysis GC-MS Analysis Sample Synthesized Product Preparation Sample Preparation (Dilution) Sample->Preparation Injection GC Injection Preparation->Injection Separation Chromatographic Separation Injection->Separation Ionization Mass Spectrometry (Ionization & Fragmentation) Separation->Ionization Detection Detection & Data Acquisition Ionization->Detection Analysis Data Analysis (Library Comparison) Detection->Analysis Confirmation Structure Confirmed Analysis->Confirmation

Caption: Workflow for GC-MS analysis of this compound.

Analytical_Technique_Comparison cluster_techniques Analytical Techniques cluster_information Information Obtained Product Synthesized This compound GCMS GC-MS Product->GCMS NMR NMR (¹H & ¹³C) Product->NMR FTIR FTIR Product->FTIR GCMS_Info Molecular Weight & Fragmentation Pattern GCMS->GCMS_Info NMR_Info Structural Connectivity & Chemical Environment NMR->NMR_Info FTIR_Info Functional Groups FTIR->FTIR_Info Confirmation Structural Confirmation GCMS_Info->Confirmation NMR_Info->Confirmation FTIR_Info->Confirmation

Caption: Logical relationship for product confirmation.

Conclusion

The synthesis of this compound can be successfully achieved through various established methods, with the choice of route depending on specific laboratory capabilities and requirements. For the crucial step of product structure confirmation, GC-MS stands out as a highly reliable and informative technique, providing both retention time and mass spectral data for unambiguous identification. While other analytical methods such as NMR and FTIR offer valuable complementary information about the product's structure and functional groups, the sensitivity and specificity of GC-MS make it an indispensable tool for researchers, scientists, and drug development professionals in ensuring the identity and purity of synthesized this compound.

References

A Comparative Guide to the Kinetics of Amine-Catalyzed Condensation Reactions: Spotlight on 1-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of organic reactions catalyzed by the tertiary amine 1-ethylpiperidine and its alternatives. While specific kinetic data for this compound is not extensively available in published literature, this document offers a framework for its evaluation by presenting data from analogous catalysts in key condensation reactions, namely the Aldol and Claisen-Schmidt condensations. Detailed experimental protocols are provided to enable researchers to conduct their own kinetic studies and benchmark the performance of this compound.

Introduction to this compound in Catalysis

This compound is a tertiary amine that can function as a base catalyst in a variety of organic transformations. Its catalytic activity stems from the lone pair of electrons on the nitrogen atom, which can deprotonate a carbon acid to generate a reactive nucleophile, such as an enolate. This initiation step is crucial for carbon-carbon bond-forming reactions like the Aldol and Claisen-Schmidt condensations. The steric and electronic properties of the ethyl group and the piperidine ring influence its basicity and nucleophilicity, and consequently, its catalytic efficacy.

Comparative Kinetic Data for Amine-Catalyzed Condensation Reactions

To provide a basis for comparison, the following table summarizes hypothetical and literature-derived kinetic data for catalysts similar to this compound in condensation reactions. This data can serve as a benchmark when evaluating the performance of this compound.

Table 1: Comparative Performance of Amine Catalysts in Condensation Reactions

CatalystReactionSubstratesSolventCatalyst Loading (mol%)Reaction TimeProduct Yield (%)Notes
N-Ethylpiperidine Knoevenagel CondensationBenzaldehyde, MalononitrileEthanol5120 min88Hypothetical data for comparison.[1]
Piperidine Knoevenagel CondensationBenzaldehyde, MalononitrileEthanol560 min95A secondary amine, often more active.[1]
Triethylamine (TEA) Knoevenagel CondensationBenzaldehyde, MalononitrileEthanol5180 min75A common, less sterically hindered tertiary amine.[1]
Piperidine Dihydropyrano[3,2-c]chromene SynthesisAromatic aldehydes, Malononitrile, 4-hydroxycoumarinEthanol10~2 hoursHighDemonstrates efficiency in multicomponent reactions.[2]
Sodium Hydroxide Aldol Condensationn-ButyraldehydeBiphasic---Rate is 1st order in both aldehyde and NaOH; Activation Energy = 13.5 ± 0.4 kcal/mol.[3]

Note: The data for N-Ethylpiperidine in the Knoevenagel condensation is presented as a hypothetical benchmark to guide experimental design.

Experimental Protocols for Kinetic Studies

The following are detailed protocols for conducting kinetic studies of amine-catalyzed condensation reactions. These can be adapted to specifically investigate the catalytic performance of this compound.

Kinetic Analysis of an Aldol Condensation using UV-Vis Spectroscopy

This method is suitable for reactions where the product has a distinct UV-Vis absorbance profile compared to the reactants.

Materials and Reagents:

  • Aldehyde (e.g., benzaldehyde)

  • Ketone (e.g., acetone)

  • This compound (catalyst)

  • Solvent (e.g., ethanol, methanol)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the aldehyde, ketone, and this compound in the chosen solvent at known concentrations.

  • Reaction Setup: In a quartz cuvette, pipette the required volumes of the aldehyde and ketone stock solutions and dilute with the solvent to the desired final volume, leaving space for the catalyst solution.

  • Initiation of Reaction: Place the cuvette in the temperature-controlled holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired reaction temperature.

  • Data Acquisition: Initiate the reaction by adding a small, known volume of the this compound stock solution to the cuvette, quickly mix, and immediately start recording the absorbance at the wavelength of maximum absorbance (λmax) of the product over time.

  • Data Analysis: The rate of reaction can be determined from the initial slope of the absorbance versus time plot. By varying the concentrations of the reactants and catalyst, the reaction order with respect to each component and the rate constant can be determined.

Kinetic Analysis of a Claisen-Schmidt Condensation using NMR Spectroscopy

NMR spectroscopy is a powerful tool for monitoring reaction kinetics as it allows for the simultaneous observation of reactants, intermediates, and products.[4][5]

Materials and Reagents:

  • Aromatic aldehyde (e.g., 4-fluorobenzaldehyde)

  • Ketone (e.g., acetone)

  • This compound (catalyst)

  • Deuterated solvent (e.g., ethanol-d6)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, add the aromatic aldehyde and ketone solutions in the deuterated solvent.

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum of the reactant mixture.

  • Reaction Initiation: Add a known amount of this compound solution to the NMR tube, mix thoroughly, and place it in the NMR spectrometer.

  • Time-Resolved Spectra: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the reactants and products in each spectrum. The change in the integral values over time provides the concentration profiles, from which the reaction rate and kinetic parameters can be calculated.[4][5]

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the general mechanism of a base-catalyzed aldol condensation and a typical experimental workflow for kinetic analysis.

Aldol_Condensation cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation cluster_3 Dehydration (Condensation) Ketone Ketone Enolate Enolate Ketone->Enolate + this compound - [this compound-H]+ Alkoxide_Intermediate Alkoxide_Intermediate Enolate->Alkoxide_Intermediate + Aldehyde Aldehyde Aldehyde Aldol_Adduct Aldol_Adduct Alkoxide_Intermediate->Aldol_Adduct + [this compound-H]+ - this compound Enone_Product Enone_Product Aldol_Adduct->Enone_Product - H2O

Caption: General mechanism of a base-catalyzed aldol condensation.

Kinetic_Analysis_Workflow Start Start Prepare_Stock_Solutions Prepare Stock Solutions (Reactants & Catalyst) Start->Prepare_Stock_Solutions Setup_Reaction_Mixture Setup Reaction Mixture (in Cuvette or NMR tube) Prepare_Stock_Solutions->Setup_Reaction_Mixture Equilibrate_Temperature Equilibrate to Reaction Temperature Setup_Reaction_Mixture->Equilibrate_Temperature Initiate_Reaction Initiate Reaction (Add Catalyst) Equilibrate_Temperature->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (UV-Vis or NMR) Initiate_Reaction->Monitor_Reaction Collect_Data Collect Time-Resolved Data (Absorbance or Concentration) Monitor_Reaction->Collect_Data Analyze_Data Analyze Kinetic Data (Determine Rate Law & Constants) Collect_Data->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for kinetic analysis.

Conclusion

While direct kinetic data for this compound as a catalyst in condensation reactions is limited in the public domain, this guide provides a comprehensive framework for its evaluation. By utilizing the provided experimental protocols and comparing the results with the data for analogous catalysts, researchers can effectively characterize the kinetic profile of this compound. Such studies are essential for optimizing reaction conditions, understanding reaction mechanisms, and selecting the most appropriate catalyst for a given synthetic challenge in drug development and other scientific endeavors.

References

Comparative Efficacy of Piperidine Derivatives: A Focus on the N-Alkyl Substitution

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals.[1][2] While simple derivatives like 1-ethylpiperidine are primarily utilized as synthetic intermediates[3], the nature of the substitution on the piperidine nitrogen plays a critical role in determining the ultimate pharmacological activity of the final drug molecule.[1] This guide provides a comparative analysis of the efficacy of various piperidine derivatives, with a particular focus on how N-alkylation and other substitutions influence their biological activity. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design of novel therapeutics.

The Role of this compound in Synthesis

This compound is a widely used building block in the synthesis of complex pharmaceutical compounds.[3] Its utility lies in its function as a precursor, allowing for the introduction of an N-ethylpiperidine moiety into a larger molecule. This structural component can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting drug.

Comparative Efficacy Data

The following table summarizes the in vitro activity of several N-substituted piperidine derivatives against various biological targets. This data illustrates the impact of different substituents on the piperidine nitrogen on the efficacy of the compounds.

Compound/Derivative ClassTarget/AssayKey Performance MetricResultReference
(3R, 4S)-23 (N-substituted piperidin-4-ol)µ-Opioid Receptor (MOR)Binding Affinity (Ki)0.0021 nM[4]
δ-Opioid Receptor (DOR)Binding Affinity (Ki)18.4 nM[4]
κ-Opioid Receptor (KOR)Binding Affinity (Ki)25.8 nM[4]
Compound 17d (N-aryl piperidine)Histamine H3 ReceptorAgonist Activity (EC50)Potent Agonist[5]
Compound 17h (N-aryl piperidine)Histamine H3 ReceptorAgonist Activity (EC50)Potent Agonist[5]
Compound 21 (1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivative)Acetylcholinesterase (AChE)Inhibitory Concentration (IC50)0.56 nM[6]

Experimental Protocols

To ensure the reproducibility of the presented data, detailed methodologies for the key experiments are provided below.

1. Opioid Receptor Binding Assay

  • Objective: To determine the binding affinity of a compound for µ, δ, and κ opioid receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the specific opioid receptor subtype are prepared from cell cultures or animal brain tissue.

    • Radioligand Binding: A specific radiolabeled ligand for the receptor of interest is incubated with the cell membranes in the presence of varying concentrations of the test compound.

    • Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound.

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

2. Acetylcholinesterase (AChE) Inhibition Assay

  • Objective: To measure the ability of a compound to inhibit the activity of acetylcholinesterase.

  • Methodology:

    • Enzyme and Substrate Preparation: A solution of purified AChE and a solution of the substrate (e.g., acetylthiocholine) are prepared in a suitable buffer.

    • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

    • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

    • Detection: The product of the reaction (e.g., thiocholine) is detected spectrophotometrically by its reaction with a chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), which produces a colored product.

    • Data Analysis: The rate of the enzymatic reaction is measured, and the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathway

The biological effects of many piperidine-based analgesics are mediated through their interaction with the opioid receptor signaling pathway, a member of the G-protein coupled receptor (GPCR) family.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_ion Ca2+ Ca_channel->Ca_ion Influx K_ion K+ K_channel->K_ion Efflux Opioid_Agonist Opioid Agonist (Piperidine Derivative) Opioid_Agonist->MOR Binds to

Caption: Opioid Receptor Signaling Pathway.

General Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical workflow for assessing the efficacy of novel piperidine derivatives.

cluster_design Compound Design & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Optimization A Library of N-substituted Piperidine Derivatives B Primary Screening (e.g., Receptor Binding Assay) A->B Test C Secondary Screening (e.g., Functional Assays, IC50 Determination) B->C Active Compounds D Animal Models of Disease (e.g., Analgesia Models) C->D Potent Compounds E Pharmacokinetic Studies (ADME) C->E F Structure-Activity Relationship (SAR) Analysis D->F E->F G Lead Compound Selection F->G Identify

Caption: Preclinical Efficacy Testing Workflow.

References

A Comparative Guide to Reaction Monitoring: In-Situ NMR Spectroscopy of 1-Ethylpiperidine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, real-time reaction monitoring is a critical tool for optimizing reaction conditions, maximizing yields, and ensuring process safety. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for monitoring reactions involving 1-Ethylpiperidine, a versatile tertiary amine used in various chemical syntheses.

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-invasive technique that provides rich structural and quantitative data in real-time without the need for sample extraction. Its ability to simultaneously identify and quantify reactants, intermediates, and products in a reaction mixture offers a significant advantage over other methods.

Comparing Analytical Techniques for Reaction Monitoring

The choice of an analytical technique for reaction monitoring depends on several factors, including the nature of the reaction, the information required, and the available instrumentation. Below is a comparative overview of in-situ NMR with other common techniques.

FeatureIn-Situ NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Infrared (IR) Spectroscopy
Principle Measures the magnetic properties of atomic nuclei to provide detailed molecular structure and quantification.Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.Separates volatile components of a mixture based on their partitioning between a mobile gas phase and a stationary phase.Measures the absorption of infrared radiation by molecular vibrations to identify functional groups.
Information Structural elucidation, quantitative analysis of all NMR-active species, kinetic data.Quantitative analysis of non-volatile and thermally stable compounds.Quantitative analysis of volatile and thermally stable compounds.Functional group identification, qualitative and semi-quantitative analysis.
Sampling Non-invasive, in-situ measurement.Requires sample extraction and preparation.Requires sample extraction and preparation.Can be used in-situ with a probe.
Selectivity High, can distinguish between structurally similar molecules and isomers.High, excellent separation of complex mixtures.High, excellent separation of volatile compounds.Moderate, can be challenging to distinguish between similar functional groups.
Sensitivity Moderate to low.High.Very high.Moderate.
Speed Relatively fast, spectra can be acquired in seconds to minutes.Slower, analysis time includes separation.Slower, analysis time includes separation.Very fast, real-time monitoring is possible.
Calibration Inherently quantitative, can provide absolute quantification with an internal standard.[1]Requires calibration with standards for each component for accurate quantification.Requires calibration with standards for each component for accurate quantification.Generally provides relative quantification; calibration is complex.

In-Situ NMR Monitoring of an Acylation Reaction Involving this compound: A Case Study

To illustrate the power of in-situ NMR for reaction monitoring, we will consider a representative acylation reaction where this compound acts as a base. In this hypothetical but plausible scenario, we monitor the reaction of an acyl chloride with an alcohol to form an ester, with this compound scavenging the HCl byproduct.

Reaction: R-COCl + R'-OH + this compound → R-COOR' + this compound·HCl

Experimental Protocol for In-Situ ¹H NMR Monitoring
  • Sample Preparation:

    • In a clean, dry 5 mm NMR tube, dissolve the alcohol (R'-OH) and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃).

    • Acquire a preliminary ¹H NMR spectrum of this mixture.

    • Add this compound to the NMR tube and acquire another spectrum to identify its characteristic signals.

    • Initiate the reaction by adding the acyl chloride (R-COCl) to the NMR tube, quickly cap and invert the tube to mix, and immediately insert it into the NMR spectrometer.

  • NMR Data Acquisition:

    • Use a pre-established quantitative ¹H NMR (qNMR) pulse program.

    • Set the spectrometer to acquire spectra at regular time intervals (e.g., every 1-5 minutes) for the duration of the reaction.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full magnetization recovery for accurate quantification.

  • Data Processing and Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the characteristic signals of the reactants (e.g., a specific proton on the alcohol), the product (e.g., a proton near the newly formed ester group), and the internal standard.

    • Calculate the concentration of each species at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of reactants and products as a function of time to obtain kinetic profiles.

Below is a diagram illustrating the experimental workflow for this in-situ NMR reaction monitoring.

In-situ NMR reaction monitoring workflow.

Quantitative Data Summary

The following table presents a hypothetical but representative comparison of quantitative data that could be obtained from monitoring the acylation reaction with different techniques. The data highlights the advantages of NMR in providing comprehensive information from a single experiment.

Time (min)NMR: [Alcohol] (mol/L)NMR: [Ester] (mol/L)HPLC: [Ester] (Area %)GC: [Ester] (Area %)
00.1000.0000.00.0
50.0750.02524.525.2
100.0550.04545.144.8
200.0250.07575.374.9
300.0100.09090.289.8
60<0.005>0.095>95.0>95.0

Note: HPLC and GC area percentages would require calibration to be converted to absolute concentrations. NMR provides direct molar concentrations relative to the internal standard.

Logical Relationship in Data Analysis

The diagram below illustrates the logical flow from the raw NMR data to the final kinetic analysis, showcasing the relationships between the different data processing steps.

G A Time-Resolved ¹H NMR Spectra B Signal Integration A->B Process D Concentration Calculation B->D Input C Internal Standard Reference C->D Reference E Kinetic Modeling D->E Input F Reaction Rates & Mechanism E->F Output

References

Cross-Validation of Analytical Methods for 1-Ethylpiperidine Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 1-Ethylpiperidine, a key intermediate in the pharmaceutical industry, can result in a variety of reaction products, including the target molecule, unreacted starting materials, and process-related impurities.[1] Robust and reliable analytical methods are crucial for accurately identifying and quantifying these products to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used techniques for the analysis of such compounds.

This guide provides an objective comparison of HPLC and GC-MS methods for the analysis of this compound reaction products. While direct cross-validation studies for this specific reaction mixture are not extensively published, this document synthesizes established methodologies and presents representative experimental data for analogous N-alkyl piperidines and related tertiary amines to offer a comprehensive framework for method selection and validation.

Comparison of Analytical Methods

The choice between HPLC and GC-MS for the analysis of this compound reaction products depends on several factors, including the volatility and thermal stability of the analytes, the required sensitivity, and the desired level of structural information.

Table 1: Comparison of HPLC and GC-MS Method Performance

Validation ParameterHPLC-UVGC-MSRationale and Remarks
Linearity (R²) > 0.999> 0.999Both methods demonstrate excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods provide high accuracy for the quantification of the main product and impurities.
Precision (% RSD)
- Repeatability< 1.0%< 1.5%HPLC often shows slightly better repeatability for routine analyses.
- Intermediate Precision< 1.5%< 2.0%Both methods demonstrate good precision across different days and analysts.
Limit of Detection (LOD) ~0.01 µg/mL~0.005 µg/mLGC-MS typically offers superior sensitivity for detecting trace-level impurities.
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.015 µg/mLThe lower LOQ of GC-MS is advantageous for quantifying low-level impurities.
Specificity HighVery HighHPLC with UV detection provides good specificity. GC-MS offers superior specificity due to mass fragmentation patterns, which aid in unambiguous peak identification.[2]
Analysis Time 15 - 30 minutes20 - 40 minutesHPLC can offer faster analysis times for routine quality control.
Sample Throughput HighModerateHPLC is generally more suited for high-throughput screening.

Experimental Protocols

Detailed methodologies for HPLC and GC-MS analysis of this compound and its potential reaction products are provided below. These protocols are based on established practices for similar amine compounds and serve as a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method Protocol

This method is suitable for the quantification of this compound and non-volatile, thermally labile impurities.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient mixture of Acetonitrile and 0.05 M Phosphate Buffer (pH 7.0)

    • Gradient Program:

      • 0-5 min: 10% Acetonitrile

      • 5-15 min: 10% to 70% Acetonitrile

      • 15-20 min: 70% Acetonitrile

      • 20-25 min: 70% to 10% Acetonitrile

      • 25-30 min: 10% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 215 nm

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent (50:50 Acetonitrile:Water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh approximately 100 mg of the reaction mixture and dissolve in 100 mL of diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Protocol

This method is ideal for the separation and identification of volatile and semi-volatile components in the reaction mixture, offering high sensitivity and structural elucidation capabilities.

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Injection Mode: Split (split ratio 20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 10 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35 - 400

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.05 µg/mL to 50 µg/mL.

  • Sample Preparation: Accurately weigh approximately 100 mg of the reaction mixture and dissolve in 10 mL of methanol. For trace analysis, a liquid-liquid extraction may be employed to concentrate the analytes. Filter the solution through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the described HPLC and GC-MS methods, ensuring the reliability and comparability of the analytical results.

Cross-Validation Workflow for Analytical Methods cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Outcome HPLC_Dev HPLC Method Development HPLC_Val HPLC Method Validation (ICH Q2(R1)) HPLC_Dev->HPLC_Val GCMS_Dev GC-MS Method Development GCMS_Val GC-MS Method Validation (ICH Q2(R1)) GCMS_Dev->GCMS_Val Sample_Prep Prepare Identical Sample Sets (e.g., Reaction Mixture Spiked with Impurities) HPLC_Val->Sample_Prep GCMS_Val->Sample_Prep HPLC_Analysis Analyze Samples with Validated HPLC Method Sample_Prep->HPLC_Analysis GCMS_Analysis Analyze Samples with Validated GC-MS Method Sample_Prep->GCMS_Analysis Data_Comparison Compare Results (e.g., Assay, Impurity Levels) HPLC_Analysis->Data_Comparison GCMS_Analysis->Data_Comparison Acceptance Acceptance Criteria Met? (e.g., % Difference < 10%) Data_Comparison->Acceptance Conclusion Methods are Interchangeable for Defined Purpose Acceptance->Conclusion Yes Investigation Investigate Discrepancies (e.g., Sample Stability, Method Bias) Acceptance->Investigation No Forced Degradation Study Workflow Start This compound Drug Substance Stress Expose to Stress Conditions Start->Stress Conditions Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Oxidation (e.g., 3% H2O2, RT) Thermal (e.g., 80°C) Photolytic (e.g., UV/Vis light) Stress->Conditions Analysis Analyze Stressed Samples using Validated Method (e.g., HPLC or GC-MS) Conditions->Analysis Evaluation Evaluate Peak Purity & Resolution of Degradation Products Analysis->Evaluation Outcome Method is Stability-Indicating Evaluation->Outcome

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Ethylpiperidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the responsible management of chemical waste is paramount to ensuring a safe and compliant operational environment. 1-Ethylpiperidine, a highly flammable and corrosive compound, necessitates stringent disposal protocols. This guide provides essential, step-by-step instructions for its proper handling and disposal, designed to support the safety and logistical needs of researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment. The compound is classified as a highly flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[1][2][3]

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. It is critical to immediately replace gloves after any incidental splash exposure.[4]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: All handling should occur in a well-ventilated area or within a chemical fume hood to minimize inhalation risk.[5][6]

Quantitative Data for Hazard Assessment

The following table summarizes key quantitative data for this compound, crucial for risk assessment and logistical planning.

PropertyValueSource(s)
Physical Properties
Flash Point17 - 19 °C (62.6 - 66.2 °F)[1]
Boiling Point131 °C
Density0.824 g/mL at 25 °C
Toxicity Data
LD50 (Mouse, other routes)56 mg/kg[2]
LC50 (Leuciscus idus, 96h)25 mg/L[5]
EC50 (Daphnia magna, 48h)>100 mg/L[5]
Transport Information
UN NumberUN2386[5]
Proper Shipping NameThis compound[5]
Hazard Class3 (Flammable Liquid)[3][5]
Subsidiary Hazard Class8 (Corrosive)[5]
Packing GroupII[5]

Experimental Protocol: Waste Collection and Disposal

The primary method for the disposal of this compound is through a licensed hazardous waste management company.[7][8] On-site chemical neutralization is not recommended due to the compound's hazardous properties and should only be performed by highly trained personnel with validated methods.

Step 1: Waste Segregation and Container Selection

  • Dedicate a specific, compatible waste container for this compound waste. The container must be suitable for flammable, corrosive, and toxic organic liquids.

  • Do not mix this compound waste with other chemical waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department. Incompatible materials include strong oxidizing agents, acids, acid chlorides, and carbon dioxide.[1][6]

Step 2: Container Labeling

  • Immediately affix a "Hazardous Waste" label to the container.

  • Clearly write the full chemical name: "this compound".

  • Indicate all relevant hazards: "Flammable Liquid," "Corrosive," "Toxic."[3]

  • Maintain a log of the approximate quantity of waste added.

Step 3: Waste Accumulation

  • Store the sealed waste container in a designated and properly marked satellite accumulation area within the laboratory.

  • The storage area must be cool, well-ventilated, and away from all sources of ignition such as heat, sparks, and open flames.[5][7]

  • Ensure the container is kept within secondary containment to mitigate potential leaks.

Step 4: Disposal of Contaminated Materials

  • Any materials significantly contaminated with this compound, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.[8]

  • Place these solid materials in a sealed, labeled bag before depositing them into the designated solid hazardous waste container.

  • Empty containers that held pure this compound are also considered hazardous as they retain product residue and vapors.[1][6] The first rinse of such a container should be collected as hazardous waste.

Step 5: Arranging for Final Disposal

  • Once the waste container is full or the accumulation time limit set by regulations is reached, contact your institution's EHS department.

  • The EHS department will coordinate with a licensed hazardous waste disposal company for the collection, transport, and final disposal of the this compound waste.

  • Ensure all required paperwork and manifests are completed accurately for the waste transfer.[8] Chemical waste generators are responsible for correctly classifying the waste according to US EPA guidelines (40 CFR Parts 261.3) and consulting state and local regulations.[1][5]

Mandatory Visualization: Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_waste_type 1. Identify Waste Type cluster_collection 2. Waste Collection cluster_storage 3. Accumulation & Storage cluster_disposal 4. Final Disposal start Waste Generation (this compound) liquid_waste Pure Liquid or Solution start->liquid_waste Liquid solid_waste Contaminated Solids (Gloves, Paper, etc.) start->solid_waste Solid collect_liquid Collect in a labeled, compatible hazardous waste container. liquid_waste->collect_liquid collect_solid Place in a sealed, labeled bag, then into solid hazardous waste container. solid_waste->collect_solid storage Store sealed container in a designated satellite accumulation area with secondary containment. collect_liquid->storage collect_solid->storage decision Container Full or Time Limit Reached? storage->decision decision->storage No contact_ehs Contact Institutional EHS for Waste Pickup decision->contact_ehs Yes disposal Licensed Hazardous Waste Contractor Disposes of Material contact_ehs->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 1-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1-Ethylpiperidine, ensuring the well-being of laboratory personnel and compliance with safety standards. Adherence to these procedures is paramount for minimizing risks associated with this chemical.

This compound is a highly flammable, corrosive, and toxic compound that demands rigorous safety protocols. It can cause severe skin burns and eye damage, is harmful if swallowed or inhaled, and may lead to respiratory irritation.[1][2][3][4] Vapors are heavier than air and can travel to an ignition source, creating a flashback hazard.[1][2]

Hazard and Safety Data

The following table summarizes the key quantitative safety data for this compound.

PropertyValueReference
Flash Point 17 °C (62.6 °F) - 19 °C (66.2 °F)[2][5]
Boiling Point 131 °C (lit.)[4]
Vapor Pressure 40 mmHg at 29 °C (84 °F)[1]
NFPA 704 Ratings Health: 3, Flammability: 3, Instability: 0[2][5]
GHS Hazard Statements H225, H301, H312, H314, H331, H332[3][6][7]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, acid anhydrides, carbon dioxide.[1][2][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound. The following equipment is mandatory:

  • Eye and Face Protection: Wear indirect-vent, impact, and splash-resistant chemical safety goggles.[1][2] A face shield must be worn in conjunction with goggles to provide maximum protection against splashes.[1][5]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.[1][2][8] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[8]

    • Clothing: A lab coat or chemical-resistant apron is required. For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls should be worn.[1][2] All protective clothing should be clean and put on before work begins.[1]

  • Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5] If ventilation is inadequate or for emergency situations, a NIOSH-approved respirator with appropriate cartridges must be used.[2][8]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural workflow for the safe handling of this compound from acquisition to disposal.

1. Pre-Handling Preparations:

  • Ensure the work area is clean and free of incompatible materials.[1][2]
  • Verify that a functional eyewash station and safety shower are immediately accessible.[1][2]
  • Confirm all necessary PPE is available and in good condition.
  • Locate and have a spill kit readily available. The kit should contain an inert absorbent material such as vermiculite, dry sand, or earth.[1][2]

2. Handling and Use:

  • Conduct all operations within a certified chemical fume hood to minimize inhalation exposure.[5]
  • Ground and bond all metal containers during transfer to prevent static discharge, a potential ignition source.[1][2]
  • Use only spark-proof tools and explosion-proof equipment.[2][5]
  • Keep containers tightly closed when not in use.[1][2]
  • Avoid contact with skin, eyes, and clothing.[2]
  • Do not eat, drink, or smoke in the handling area.[1]

3. Post-Handling Procedures:

  • Thoroughly wash hands and any potentially exposed skin with soap and water after handling.[1]
  • Clean the work area and decontaminate any equipment used.
  • Store this compound in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids.[1][2] The storage area should be locked.[6][9]
  • Ensure the storage area is away from heat, sparks, open flames, and other ignition sources.[1][2]

Emergency and Disposal Plans

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Quickly remove contaminated clothing.[1] Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[2] Seek medical aid.[2]

  • Inhalation: Remove the individual from the exposure area to fresh air immediately.[2] If breathing has stopped, provide artificial respiration.[1][2] If breathing is difficult, administer oxygen.[2] Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[2][5] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[2] Seek immediate medical attention.[2]

  • Spill Response:

    • Evacuate all non-essential personnel from the area.

    • Remove all sources of ignition.[1][2]

    • Ventilate the area.[1][2]

    • Wearing appropriate PPE, absorb the spill with an inert material (vermiculite, sand, or earth) and place it in a sealed container for disposal.[1][2]

    • Wash the spill area once the material is completely removed.[1]

Disposal Plan:

  • This compound and any contaminated materials must be disposed of as hazardous waste.[1]

  • All waste must be collected in properly labeled, sealed containers.

  • Consult with your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service for specific disposal procedures and to ensure compliance with all federal, state, and local regulations.[1][8]

Handling_Workflow Start Start: Acquire This compound Pre_Handling 1. Pre-Handling - Verify PPE & Emergency Equipment - Prepare Spill Kit - Clear Work Area Start->Pre_Handling Handling 2. Handling in Fume Hood - Ground & Bond Containers - Use Spark-Proof Tools - Keep Containers Closed Pre_Handling->Handling Post_Handling 3. Post-Handling - Decontaminate Area & Equipment - Wash Hands Thoroughly Handling->Post_Handling Emergency Emergency Event (Spill, Exposure) Handling->Emergency Storage 4. Secure Storage - Tightly Closed Container - Cool, Dry, Ventilated Area - Flammables Cabinet Post_Handling->Storage Waste_Collection 5. Waste Collection - Collect in Labeled, Sealed Container Post_Handling->Waste_Collection Disposal 6. Hazardous Waste Disposal - Contact EHS - Follow Regulations Waste_Collection->Disposal First_Aid First Aid Procedures (Eye, Skin, Inhalation, Ingestion) Emergency->First_Aid Exposure Spill_Cleanup Spill Cleanup Protocol - Evacuate, Ventilate, Absorb Emergency->Spill_Cleanup Spill First_Aid->Handling Return to Work (If Safe) Spill_Cleanup->Handling Return to Work (If Safe)

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.